PTC596
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
PTC596; PTC-596; PTC 596.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
PTC596: A Dual-Action Small Molecule Targeting Tubulin Polymerization and BMI1 in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PTC596, also known as Unesbulin, is an orally bioavailable small molecule investigational drug that has demonstrated broad-spectrum anticancer activity in preclinical and clinical studies. Initially identified as an inhibitor of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a key protein in cancer stem cell survival, recent evidence has elucidated its primary mechanism of action as a potent tubulin-binding agent. This compound binds to the colchicine (B1669291) site of tubulin, inhibiting its polymerization and leading to a G2/M phase cell cycle arrest and subsequent apoptosis. The downregulation of BMI1 is now understood to be a secondary, yet potentially significant, downstream effect of this primary mechanism. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The principal anti-cancer activity of this compound stems from its direct interaction with tubulin, the fundamental protein component of microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.
By binding to the colchicine site on β-tubulin, this compound disrupts the assembly of α- and β-tubulin heterodimers into microtubules.[1] This inhibition of tubulin polymerization leads to the destabilization of the microtubule network, preventing the formation of a functional mitotic spindle. Consequently, cancer cells are unable to progress through mitosis, resulting in a cell cycle arrest at the G2/M phase.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]
X-ray crystallography studies have revealed that this compound establishes unique interactions within the colchicine-binding pocket of tubulin, distinguishing it from other colchicine-site binders.[1] Notably, this compound is not a substrate for P-glycoprotein, a transmembrane pump often responsible for multidrug resistance, suggesting its potential efficacy in treating resistant tumors.[1]
Secondary Mechanism: Downregulation of BMI1
While the direct inhibition of tubulin polymerization is the primary mechanism, this compound also leads to a reduction in the levels of BMI1 protein.[4][5] BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a crucial role in the self-renewal and survival of cancer stem cells (CSCs).[5][6] Elevated BMI1 expression is associated with poor prognosis in various cancers.[5]
The degradation of BMI1 is a post-translational event induced by this compound.[7] It is hypothesized that the G2/M arrest caused by tubulin disruption triggers a signaling cascade that leads to the hyper-phosphorylation and subsequent proteasomal degradation of BMI1.[6] The reduction of BMI1 further contributes to the anti-tumor activity of this compound by targeting the cancer stem cell population, which is often resistant to conventional chemotherapies.[4]
Signaling Pathways and Cellular Effects
The dual mechanism of this compound culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP).
Induction of Mitochondrial Apoptosis
This compound-induced apoptosis is mediated through the intrinsic, or mitochondrial, pathway and is independent of p53 status.[7] The process involves the following key steps:
-
BAX Activation: Conformational changes in the pro-apoptotic protein BAX are induced.[7]
-
Mitochondrial Membrane Potential Loss: The activation of BAX leads to the loss of the mitochondrial membrane potential (ΔΨm).[7]
-
Caspase-3 Cleavage: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates the caspase cascade, leading to the cleavage and activation of caspase-3, a key executioner caspase.[7]
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein MCL-1.[7][8] This reduction in MCL-1 further sensitizes the cells to apoptosis.
The signaling cascade is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines [7]
| Cell Line | p53 Status | IC50 (nM) at 72h | ED50 (nM) at 72h |
| Z-138 | Wild-type | 180 | 250 |
| Granta-519 | Wild-type | 160 | 230 |
| JVM-2 | Wild-type | 340 | 507 |
| MINO | Mutant | 68 | 150 |
| JeKo-1 | Mutant | 120 | 210 |
| REC-1 | Mutant | 150 | 240 |
| MAVER-1 | Mutant | 130 | 220 |
| NCEB-1 | Mutant | 210 | 310 |
Table 2: Phase 1 Clinical Trial (NCT02404480) Dose Escalation and Tolerability [4]
| Dose Level (mg/kg) | Number of Patients (N) | Dose-Limiting Toxicities (DLTs) |
| 0.65 | 3 | None |
| 1.3 | 3 | None |
| 2.6 | 3 | None |
| 5.2 | 11 | None |
| 7 | 8 | None |
| 10 | 3 | 1 (Neutropenia, Mucositis, Thrombocytopenia) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.
Workflow Diagram:
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) to a final concentration of 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound and control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control) in polymerization buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add GTP to a final concentration of 1 mM.
-
Add the test and control compounds to the respective wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value for inhibition can be calculated from the dose-response curves of the area under the curve (AUC).
-
Apoptosis Assays by Flow Cytometry
5.2.1. Caspase-3 Cleavage Assay
This assay quantifies the activation of caspase-3, a key marker of apoptosis.
Protocol:
-
Cell Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Cell Staining:
-
Harvest and wash the cells with PBS.
-
Fix and permeabilize the cells using a commercially available kit (e.g., with paraformaldehyde and saponin-based permeabilization buffer).
-
Incubate the cells with a fluorochrome-conjugated antibody specific for cleaved caspase-3.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population and quantify the percentage of cells positive for cleaved caspase-3.
-
5.2.2. BAX Activation Assay
This assay detects the conformational change in the BAX protein, an early event in mitochondrial apoptosis.
Protocol:
-
Cell Treatment:
-
Treat cells as described for the caspase-3 assay.
-
-
Cell Staining:
-
Harvest and wash the cells.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a digitonin-based buffer.
-
Incubate the cells with a conformation-specific anti-BAX antibody that recognizes the activated form of the protein.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer to determine the percentage of cells with activated BAX.
-
Western Blot Analysis for BMI1 and MCL-1
This technique is used to measure the protein levels of BMI1 and MCL-1 following this compound treatment.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BMI1, MCL-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates.
-
-
Drug Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
-
Staining and Counting:
-
Fix the colonies with a methanol/acetic acid solution or paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action that targets both microtubule dynamics and cancer stem cell survival pathways. Its primary action as a tubulin polymerization inhibitor leads to mitotic arrest and apoptosis, while its secondary effect of downregulating BMI1 may contribute to the eradication of the cancer stem cell population. The preclinical and early clinical data suggest that this compound has a manageable safety profile and broad-spectrum activity against a range of malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a foundational understanding of the molecular mechanisms of this compound for researchers and clinicians working towards the development of novel cancer therapies.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
PTC596: A Technical Guide to a Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC596 is an orally bioavailable, small-molecule investigational agent that has demonstrated potent anti-tumor activity across a broad range of cancer types. Initially identified for its ability to downregulate the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, subsequent research has elucidated its primary mechanism of action as a tubulin polymerization inhibitor.[1][2] By binding to the colchicine (B1669291) site of tubulin, this compound disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules is essential for their function, and its disruption is a validated strategy in cancer therapy. This compound exerts its anti-tumor effects by directly binding to tubulin and inhibiting its polymerization into microtubules.[4][5][6][7]
X-ray crystallography studies have revealed that this compound binds to the colchicine site at the interface of the α- and β-tubulin monomers.[1][3] This binding prevents the conformational changes necessary for tubulin dimers to assemble into protofilaments, the building blocks of microtubules. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This leads to a potent induction of G2/M mitotic arrest, which ultimately triggers programmed cell death (apoptosis).[1][5][6][8]
Interestingly, while initially discovered as an inhibitor of BMI1, a protein involved in cancer stem cell survival, the downregulation of BMI1 is now understood to be a secondary event resulting from the G2/M arrest induced by tubulin polymerization inhibition.[1][9] this compound is also notably not a substrate for P-glycoprotein (P-gp), a transmembrane protein that can confer multidrug resistance, and it can cross the blood-brain barrier, making it a promising candidate for treating central nervous system malignancies.[1]
Signaling Pathways
The inhibition of tubulin polymerization by this compound initiates a signaling cascade that leads to apoptotic cell death. A key feature of this pathway is its independence from the tumor suppressor protein p53.[10][11] This is significant as many cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53 pathway.
The primary downstream effects of this compound-mediated tubulin disruption are:
-
G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[5][6][8][10]
-
Induction of Mitochondrial Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of BAX, a pro-apoptotic protein, and the loss of mitochondrial membrane potential.[10][11][12]
-
Downregulation of MCL-1: this compound has been shown to decrease the levels of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[4][10][11] The degradation of MCL-1 is a critical step in the induction of apoptosis by this compound.[4]
-
Caspase Activation: The mitochondrial pathway culminates in the cleavage and activation of caspases, particularly caspase-3, which are the executioners of apoptosis.[4][10][11]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the in vitro and in vivo efficacy data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Cell Line(s) | IC50 / ED50 (nM) | Assay Type | Reference(s) |
| Mantle Cell Lymphoma (MCL) | Z-138, REC-1, and others | IC50: 68 - 340 | Proliferation/Viability | [12] |
| Mantle Cell Lymphoma (MCL) | REC-1 Side Population | IC50: 138 | Viability | [10][12] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | IC50: 22.4 | Proliferation | [10] |
| Acute Myeloid Leukemia (AML) | Various cell lines | IC50: 30.7 (average) | Apoptosis | [13] |
| Multiple Myeloma (MM) | MM.1S, OPM-2/BTZ, KMS-11/BTZ, and others | CC50: 24 - 98 | Cytotoxicity | [9] |
| Pancreatic Ductal Adenocarcinoma | - | EC50: 30 - 200 | Cytotoxicity | [5] |
| Various Solid Tumors | 239 cancer cell lines | CC50: ≤1,200 (87% of lines) | Cell Viability | [1] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; CC50: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| Glioblastoma (GBM) | Orthotopic U-87 MG | - | Efficacious where temozolomide (B1682018) was inactive | [1] |
| Leiomyosarcoma | SK-LMS-1 | - | Monotherapy and synergistic efficacy | [1] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | 5 mg/kg, p.o. | Increased survival | [10] |
| Multiple Myeloma (MM) | MM.1S subcutaneous | Oral, twice a week for 3 weeks | Significantly inhibited tumor growth and improved survival | [9] |
| Pancreatic Cancer | - | 20 mg/kg, p.o., once a week for 15 days | Significantly smaller tumor volume than control | [13] |
p.o.: per os (by mouth)
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a tubulin polymerization inhibitor.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in light scattering (turbidity) as microtubules form.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare serial dilutions of this compound and control compounds in GTB. The final DMSO concentration should be kept low (<1%).
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare the tubulin polymerization mix:
-
GTB
-
GTP (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
Reconstituted tubulin (to a final concentration of 3 mg/mL)
-
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (this compound, controls) or vehicle into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration.
-
Determine the maximum velocity (Vmax) of polymerization from the slope of the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest
-
Sterile glass coverslips in a 24-well plate
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
96-well plate
-
This compound
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action as a tubulin polymerization inhibitor. Its ability to induce p53-independent apoptosis and its favorable pharmacological properties, such as oral bioavailability and ability to cross the blood-brain barrier, make it an attractive candidate for the treatment of a variety of malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel tubulin-targeting compounds. Further clinical evaluation is ongoing to determine the full therapeutic potential of this compound in oncology.[1][4][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. championsoncology.com [championsoncology.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel BMI-1 inhibitor this compound downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PTC596 in BMI-1 Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PTC596, an investigational small molecule, has emerged as a promising therapeutic candidate in oncology. Initially identified for its ability to reduce cellular levels of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, a key regulator of cancer stem cell self-renewal, recent evidence has elucidated a more nuanced mechanism of action. This technical guide provides an in-depth overview of this compound, detailing its primary molecular target, its impact on the BMI-1 signaling pathway, and a summary of its preclinical and early clinical activity. The information is presented to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanism of this compound.
Introduction to BMI-1 and Its Role in Cancer
B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) is a core component of the Polycomb Repressive Complex 1 (PRC1).[1] This complex plays a critical role in epigenetic regulation by mediating gene silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119.[2] Overexpression of BMI-1 has been implicated in a wide range of human cancers and is associated with cancer cell proliferation, invasion, metastasis, and resistance to chemotherapy.[3]
A crucial function of BMI-1 is the regulation of cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and recurrence.[3][4] BMI-1 contributes to the self-renewal and maintenance of these CSCs.[5] The downstream signaling of BMI-1 involves the repression of the INK4a/ARF tumor suppressor locus, which encodes for p16Ink4a and p14ARF (p19Arf in mice).[1][6] These proteins, in turn, regulate the p53 and Retinoblastoma (Rb) tumor suppressor pathways, respectively.[3]
This compound: From BMI-1 Inhibitor to Tubulin-Binding Agent
This compound was initially characterized as a compound that reduces the levels of BMI-1 protein.[7] However, subsequent research has revealed that the downregulation of BMI-1 is a secondary, downstream effect of the drug's primary mechanism of action.[8] The principal target of this compound is tubulin.[8][9]
This compound binds to the colchicine (B1669291) site of β-tubulin, inhibiting tubulin polymerization.[8][9] This disruption of microtubule dynamics leads to a potent induction of G2/M mitotic arrest and subsequent apoptosis.[8] The reduction in BMI-1 protein levels is a consequence of this cell cycle arrest.[8] This dual effect of targeting both microtubule dynamics and the BMI-1 pathway makes this compound a compelling candidate for cancer therapy.
Preclinical and Clinical Activity of this compound
This compound has demonstrated broad-spectrum antiproliferative activity across a wide range of cancer cell lines and has shown efficacy in various preclinical cancer models.[8]
In Vitro Efficacy
This compound has shown potent cytotoxic effects in numerous cancer cell lines, including those from leiomyosarcoma, glioblastoma, mantle cell lymphoma, and acute myeloid leukemia.[8][10][11]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | ~30 | [12] |
| U-937 | Acute Myeloid Leukemia | ~60 | [12] |
| Z-138 | Mantle Cell Lymphoma | 68 - 340 | [4] |
| REC-1 | Mantle Cell Lymphoma | 68 - 340 | [4] |
| JeKo-1 | Mantle Cell Lymphoma | 68 - 340 | [11] |
| MINO | Mantle Cell Lymphoma | 68 - 340 | [11] |
| Various (208 cell lines) | Multiple Cancer Types | ≤1200 | [8] |
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
In Vivo Efficacy
Preclinical studies using tumor xenograft models have demonstrated the in vivo efficacy of this compound as a single agent and in combination with other chemotherapeutic agents.[8]
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Leiomyosarcoma (SK-LMS-1 Xenograft) | This compound + Dacarbazine (B1669748) | Significant delay in tumor growth | [13] |
| Glioblastoma (Orthotopic U-87 MG Xenograft) | This compound | Efficacious where temozolomide (B1682018) was inactive | [8] |
| Mantle Cell Lymphoma (SP cells) | This compound | IC50: 138 nM | [5] |
| Acute Myeloid Leukemia (MOLM-13 Xenograft) | This compound (5 mg/kg) | Significant reduction in circulating leukemia cells | [14] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models.
Clinical Trials
A Phase 1b clinical trial (NCT03761095) evaluated this compound in combination with dacarbazine for the treatment of advanced leiomyosarcoma.[3][15] The recommended Phase 2 dose (RP2D) was determined to be 300 mg of this compound administered orally twice weekly with 1,000 mg/m² of dacarbazine every 21 days.[1] At this dose, the combination was well-tolerated and showed promising efficacy in a heavily pre-treated patient population, with an objective response rate (ORR) of 24.1% and a disease control rate (DCR) of 55.2%.[1][6] The most common treatment-related adverse events included fatigue, diarrhea, neutropenia, and thrombocytopenia.[3][15] this compound is also being investigated in a clinical trial for Diffuse Intrinsic Pontine Glioma (DIPG).[16]
Signaling Pathways and Experimental Workflows
BMI-1 Signaling Pathway
Caption: The BMI-1 signaling pathway and its key downstream effectors.
This compound Mechanism of Action
Caption: The primary mechanism of action of this compound leading to apoptosis.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Experimental Workflow: Western Blotting
Caption: A standard workflow for protein analysis via Western blotting.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound concentration.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the drug-containing medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis for BMI-1 and MCL-1
This protocol provides a general framework for detecting changes in protein expression.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BMI-1, MCL-1, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Tumor Xenograft Study
This is a representative protocol for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., twice weekly). The control group should receive the vehicle used to formulate this compound. For combination studies, administer the other therapeutic agent according to its established protocol.
-
Efficacy Assessment: Continue to monitor tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in the mean tumor volume of the treated group compared to the control group. Other endpoints may include time to reach a specific tumor volume or overall survival.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a novel, orally bioavailable small molecule with a unique mechanism of action that involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The previously reported effect of this compound on BMI-1 downregulation is a downstream consequence of its primary activity. The preclinical and early clinical data for this compound are encouraging, demonstrating its potential as a therapeutic agent for a variety of solid and hematological malignancies. The information and protocols provided in this technical guide are intended to facilitate further research into the mechanism and therapeutic applications of this compound. As a drug development professional, scientist, or researcher, understanding these core aspects is crucial for advancing this promising compound through the development pipeline.
References
- 1. Phase Ib Study of Unesbulin (this compound) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel BMI-1 inhibitor this compound downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mayo.edu [mayo.edu]
Whitepaper: PTC596 and the Induction of G2/M Cell Cycle Arrest: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PTC596 (Unesbulin) is a novel, orally bioavailable small molecule that has demonstrated broad-spectrum anticancer activity. Initially identified through its ability to downregulate B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, subsequent research has elucidated that its primary mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the colchicine (B1669291) site on tubulin, this compound disrupts microtubule dynamics, an essential process for the formation of the mitotic spindle.[1][2][3] This disruption activates the spindle assembly checkpoint, leading to a potent arrest of cancer cells in the G2/M phase of the cell cycle, which subsequently triggers apoptosis.[4][5] This technical guide provides an in-depth review of the molecular mechanisms underlying this compound-induced G2/M arrest, summarizes key quantitative data, and presents detailed experimental protocols for studying its effects.
Introduction
The cell cycle is a tightly regulated process that governs cellular proliferation. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint, ensuring that DNA is properly replicated and the cellular machinery is prepared for division. The formation of a bipolar mitotic spindle, composed of microtubule polymers, is indispensable for the accurate segregation of chromosomes into daughter cells.[4] Consequently, microtubule dynamics represent a highly validated target for anticancer therapeutics.
This compound has emerged as a promising clinical candidate that targets this process. Unlike many other tubulin-binding agents, it is orally bioavailable and is not a substrate for the P-glycoprotein (P-gp) efflux pump, making it an attractive agent for treating a variety of malignancies, including those with drug resistance.[1][2] This document details the core mechanism by which this compound exerts its potent cytostatic and cytotoxic effects through the induction of G2/M cell cycle arrest.
Core Mechanism: Inhibition of Tubulin Polymerization
The principal mechanism driving the biological activity of this compound is its direct interaction with tubulin, the protein subunit of microtubules. X-ray crystallography studies have confirmed that this compound binds to the colchicine-binding site at the interface between α- and β-tubulin subunits.[1][3] This binding event sterically hinders the polymerization of tubulin dimers into microtubules. The consequence is a net decrease in the cellular pool of polymerized microtubules, which disrupts a multitude of microtubule-dependent processes, most critically, the formation and function of the mitotic spindle.[4] This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle prior to anaphase, leading to a robust arrest in the G2/M phase.[6]
Downstream Signaling and Secondary Effects
The potent G2/M arrest induced by this compound is the primary event that leads to secondary effects, including the modulation of key survival proteins and the induction of apoptosis.
-
Cyclin B1/CDK1 Complex: The G2 to M phase transition is driven by the activation of the Cyclin B1/CDK1 complex.[7][8] During a this compound-induced arrest, cells accumulate with high levels of Cyclin B1, but the SAC prevents the downstream events required for mitotic exit, such as the degradation of Cyclin B1 by the Anaphase-Promoting Complex/Cyclosome (APC/C).[9][10] This prolonged arrest with an active Cyclin B1/CDK1 complex is a potent trigger for apoptosis.
-
Downregulation of BMI-1: this compound was initially developed as an inhibitor of the proto-oncogene BMI-1, which is crucial for cancer stem cell self-renewal.[11][12] However, it is now understood that the downregulation of BMI-1 protein is a secondary consequence of the G2/M arrest, rather than a direct inhibition.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest is unsustainable and ultimately leads to programmed cell death. This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, evidenced by BAX activation, loss of mitochondrial membrane potential, and caspase-3 cleavage.[12] This is associated with the downregulation of the anti-apoptotic protein Mcl-1.[11][12][13]
Quantitative Data Summary
The efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key findings from published preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / ED50 (nM) | Reference |
| Mantle Cell Lymphoma (Various) | Mantle Cell Lymphoma | 72 hours | IC50: 68 - 340 | [12][13] |
| Mantle Cell Lymphoma (Various) | Mantle Cell Lymphoma | 72 hours | ED50: 150 - 507 | [12] |
| Z-138 | Mantle Cell Lymphoma | Not Specified | IC50: 138 (SP cells) | [12] |
| HTLA-ER (MDR) | Neuroblastoma | Not Specified | IC50: ~35 | [14] |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | 24 hours | Approx. 100 - 300 | [4] |
| Multiple Myeloma (H929) | Multiple Myeloma | 24 hours | Approx. 100 - 300 | [4] |
IC50: Concentration resulting in 50% inhibition of cell viability. ED50: Effective dose for inducing 50% killing.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MM.1S | Control | ~45% | ~35% | ~20% | [4] |
| MM.1S | 100 nM this compound (24h) | ~20% | ~10% | ~70% | [4] |
| MM.1S | 300 nM this compound (24h) | ~10% | ~5% | ~85% | [4] |
| H929 | Control | ~55% | ~25% | ~20% | [4] |
| H929 | 100 nM this compound (24h) | ~30% | ~10% | ~60% | [4] |
| H929 | 300 nM this compound (24h) | ~25% | ~5% | ~70% | [4] |
Experimental Protocols
Investigating the effects of this compound on G2/M arrest involves several key experimental techniques. Detailed protocols are provided below.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.[15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MM.1S, H929) in 6-well plates and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound (e.g., 0, 100, 300 nM) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with 5 mL of FACS buffer (PBS with 1% BSA).
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use analysis software to gate on single cells and generate a DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Proteins and Tubulin Polymerization
This protocol allows for the analysis of protein expression levels (e.g., Cyclin B1, CDK1) and the ratio of polymerized to soluble tubulin.[4][16]
-
Sample Preparation (Total Protein):
-
After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation (Tubulin Polymerization Assay): [4]
-
After treatment, lyse cells in a microtubule-stabilizing buffer (e.g., containing taxol and GTP).
-
Fractionate the lysate by centrifugation (e.g., 100,000 x g for 1 hour at 37°C) to separate the supernatant (soluble tubulin) from the pellet (polymerized microtubules).
-
Resuspend the pellet in a volume of lysis buffer equal to the supernatant volume.
-
-
SDS-PAGE and Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-α-tubulin, anti-Cyclin B1, anti-CDK1) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Use a loading control (e.g., β-actin or GAPDH for total lysates) to normalize protein levels. For the tubulin assay, compare the signal in the soluble vs. polymerized fractions.
-
Conclusion
This compound is a potent, orally bioavailable anticancer agent that induces G2/M cell cycle arrest as its primary mechanism of action. By binding to the colchicine site of tubulin, it inhibits microtubule polymerization, leading to mitotic spindle disruption and activation of the spindle assembly checkpoint.[1][4] This robust G2/M arrest is the catalyst for downstream events, including the downregulation of the BMI-1 oncoprotein and the induction of p53-independent, mitochondria-mediated apoptosis.[12][13] The compelling preclinical data, combined with favorable pharmacological properties such as oral bioavailability and the ability to overcome P-gp-mediated resistance, position this compound as a significant therapeutic candidate for a range of solid and hematological malignancies.[1] Further clinical investigation is warranted to fully realize its potential in oncology.[17][18]
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The APC/C recruits cyclin B1-Cdk1-Cks in prometaphase before D box recognition to control mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization | MDPI [mdpi.com]
- 12. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. bio-rad.com [bio-rad.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ascopubs.org [ascopubs.org]
Unraveling the Apoptotic Symphony: A Technical Guide to the Signaling Pathways Activated by PTC596
For Immediate Release
SOUTH PLAINFIELD, NJ – In the intricate dance of cellular life and death, the small molecule PTC596 has emerged as a potent conductor of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the dual signaling pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action. Through a detailed presentation of quantitative data, experimental protocols, and pathway visualizations, this document illuminates the therapeutic potential of this compound in oncology.
This compound orchestrates programmed cell death through two distinct yet interconnected mechanisms. Primarily recognized for its role as an inhibitor of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), this compound disrupts a key cellular survival pathway.[1][2][3][4] Concurrently, and perhaps more potently, this compound functions as a microtubule polymerization inhibitor, triggering mitotic catastrophe and subsequent apoptosis.[5][6][7] This guide will dissect these pathways, providing a granular view of the molecular events that culminate in cancer cell demise.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and apoptotic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the effective concentration for 50% of the maximal effect (ED50) for apoptosis induction underscore the nanomolar potency of this investigational drug.
| Cell Line | Cancer Type | IC50 (nM) | ED50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 30.7 ± 4.1 (mean) | 60.3 ± 6.7 (mean) | [8] |
| U-937 | Acute Myeloid Leukemia | 30.7 ± 4.1 (mean) | 60.3 ± 6.7 (mean) | [8] |
| HL-60 | Acute Myeloid Leukemia | 30.7 ± 4.1 (mean) | 60.3 ± 6.7 (mean) | [8] |
| Z-138 | Mantle Cell Lymphoma | 68 - 340 | 150 - 507 | [9][10][11] |
| REC-1 | Mantle Cell Lymphoma | 68 - 340 | 150 - 507 | [9][10][11] |
| Caki | Renal Cancer | Not explicitly stated | Not explicitly stated | [1] |
| A549 | Lung Carcinoma | Not explicitly stated | Not explicitly stated | [1] |
| HeLa | Cervical Cancer | Not explicitly stated | Not explicitly stated | [1] |
| Cell Line | Treatment | % Annexin V Positive Cells (Apoptosis) | Reference |
| Caki | 10 nM this compound for 24h | Increased | [1] |
| A549 | 10 nM this compound for 24h | Increased | [1] |
| MOLM-13 | 200 nM this compound for 48h | Increased | [8] |
| MM.1S | 100 nM this compound for 48h | ~60% | [4] |
| OPM-2 | 100 nM this compound for 48h | ~50% | [4] |
Core Signaling Pathways Activated by this compound
The BMI-1/Mcl-1 Axis: Undermining Cellular Survival
This compound acts as a second-generation inhibitor of BMI-1, a key component of the Polycomb repressive complex 1 (PRC1) that plays a crucial role in epigenetic regulation and cancer stem cell maintenance.[1][9] Inhibition of BMI-1 by this compound sets off a cascade of events leading to the destabilization of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] This process is mediated by the downregulation of the deubiquitinase DUB3, which normally protects Mcl-1 from proteasomal degradation.[1] The subsequent decrease in Mcl-1 levels unleashes pro-apoptotic Bcl-2 family members like BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade.[2][3] A key executioner, caspase-3, is activated, leading to the cleavage of essential cellular substrates and the execution of apoptosis.[1][2] Notably, this pathway can be independent of the tumor suppressor p53.[2][9][10]
Caption: this compound inhibits BMI-1, leading to Mcl-1 degradation and mitochondrial apoptosis.
Tubulin Polymerization Inhibition: A Mitotic Checkpoint to Apoptosis
More recent evidence has unveiled a primary mechanism of action for this compound as a potent inhibitor of tubulin polymerization.[5][6][7] By binding to the colchicine (B1669291) site on tubulin, this compound disrupts the formation of microtubules, essential components of the mitotic spindle.[5] This interference with microtubule dynamics leads to a robust G2/M phase cell cycle arrest.[3][4][6] Prolonged arrest at this critical checkpoint triggers the intrinsic apoptotic pathway, ultimately leading to cell death. The downregulation of BMI-1 is now considered by some to be a secondary event following this potent mitotic arrest.[2][5]
Caption: this compound inhibits tubulin polymerization, causing G2/M arrest and apoptosis.
Experimental Protocols
To facilitate further research into the apoptotic mechanisms of this compound, this section provides detailed protocols for key experimental assays.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled multi-well plates (96- or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multi-well plates at a desired density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the detection of apoptosis through the identification of externalized phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V and the assessment of membrane integrity with PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection and quantification of key proteins in the this compound-induced apoptotic pathways, such as Mcl-1 and cleaved caspase-3.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caption: Workflow for investigating this compound's apoptotic effects.
Conclusion
This compound demonstrates a multifaceted approach to inducing apoptosis in cancer cells, targeting both epigenetic regulation through BMI-1 inhibition and fundamental cellular processes like microtubule dynamics. This dual mechanism of action holds significant promise for overcoming resistance to conventional therapies and offers a compelling rationale for its continued clinical development. The data and protocols presented in this guide are intended to empower the scientific community to further explore and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The novel BMI-1 inhibitor this compound downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of PTC596 on Cancer Stem Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PTC596, an investigational small molecule, has emerged as a promising therapeutic agent targeting cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse. This technical guide provides a comprehensive overview of the core mechanisms, preclinical and clinical efficacy, and experimental methodologies related to the action of this compound on CSCs. The document synthesizes current research to offer a detailed resource for professionals in oncology drug development. This compound exhibits a dual mechanism of action, primarily acting as a tubulin polymerization inhibitor, which induces a G2/M cell cycle arrest.[1][2] This mitotic arrest subsequently leads to a reduction in the levels of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a key regulator of cancer stem cell self-renewal and survival.[1][3] The downstream effects include the destabilization of the anti-apoptotic protein Mcl-1, contributing to apoptosis in cancer cells, including CSCs.[4][5] Preclinical studies have demonstrated the broad-spectrum anti-proliferative activity of this compound across numerous cancer cell lines, and its efficacy in reducing tumor growth in various xenograft models.[6] A Phase 1 clinical trial has established a manageable safety profile and determined the recommended dose for further studies.[7]
Mechanism of Action: A Dual Approach to Targeting Cancer Stemness
This compound's primary mechanism of action is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[8] This disruption of microtubule dynamics leads to a potent G2/M phase arrest in the cell cycle.[2] A secondary, yet crucial, consequence of this mitotic arrest is the downregulation of the BMI1 protein.[1] BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a pivotal role in maintaining the self-renewal capacity of both normal and cancer stem cells.[3] Elevated BMI1 expression is associated with poor prognosis and therapy resistance in a variety of cancers.[3]
The reduction of BMI1 by this compound is not due to direct binding but is rather an indirect effect of the G2/M arrest.[9] This leads to the destabilization of the anti-apoptotic protein Mcl-1 through the downregulation of the deubiquitinase DUB3.[4][5] The subsequent degradation of Mcl-1 via the ubiquitin-proteasome system triggers the intrinsic apoptotic pathway.[4][9] This p53-independent apoptosis is a key feature of this compound's activity, making it potentially effective against tumors with mutated or deficient p53.[10]
Caption: this compound Signaling Pathway.
Quantitative Data on the Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Cell Line(s) | Endpoint | Concentration | Reference(s) |
| Mantle Cell Lymphoma | Z-138, REC-1, and others | IC50 (72h) | 68 - 340 nM | [10] |
| Mantle Cell Lymphoma | Side Population Cells | IC50 | 138 nM | [11][12] |
| Multiple Myeloma | MM.1S, H929, RPMI8226, U266, KMS-11, OPM-2 and bortezomib-resistant lines | CC50 (72h) | 24 - 98 nM | [13] |
| Broad Spectrum (239 lines) | Various solid and hematological cancer cell lines | CC50 (72h) | ≤1.2 µM for 87% of cell lines | [6] |
| Neuroblastoma | HTLA-ER (etoposide-resistant) | Cell Viability Reduction | 35 nM (48-72h) | [2] |
| Renal and Cervical Cancer | Caki, HeLa | CSC Population Reduction | 5 nM (12h) | [5][13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model | Dosing Regimen | Outcome | Reference(s) |
| Multiple Myeloma | MM.1S subcutaneous xenograft in NOG mice | 12.5 mg/kg, orally, twice a week for 4 weeks | Significant inhibition of tumor growth and improved survival | [9] |
| Pancreatic Cancer | Genetically engineered mouse model (aggressive, chemo-resistant) | Combination with gemcitabine (B846) | Lived three times longer than with single-agent therapy | [8] |
| Pancreatic Cancer | Human pancreatic tumors in mice | Combination with gemcitabine and nab-paclitaxel | Tumor shrinkage | [8] |
Table 3: Phase 1 Clinical Trial of this compound (NCT02404480)
| Parameter | Details | Reference(s) |
| Patient Population | 31 patients with advanced solid tumors | [7] |
| Dosing | 0.65, 1.3, 2.6, 5.2, 7, and 10 mg/kg, orally, twice a week in 4-week cycles | [7] |
| Maximum Tolerated Dose (MTD) | Not formally reached, but 10 mg/kg was poorly tolerated | [7] |
| Recommended Phase 2 Dose | 7 mg/kg | [7] |
| Clinical Outcome | Stable disease in 5 patients, with 2 showing minor tumor reductions | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on cancer stem cell populations.
Side Population (SP) Assay for CSC Identification
The side population assay identifies cells with high efflux capacity, a characteristic of many stem cells, due to the expression of ATP-binding cassette (ABC) transporters.
Materials:
-
Single-cell suspension of tumor cells
-
DMEM with 2% FBS and 10 mM HEPES
-
Hoechst 33342 dye (1 mg/mL stock solution in water)
-
Verapamil (B1683045) (50 mM stock solution in DMSO, as a negative control)
-
Propidium iodide (PI) for viability staining
-
Flow cytometer with UV or violet laser
Protocol:
-
Prepare a single-cell suspension of tumor cells and resuspend in pre-warmed DMEM with 2% FBS and 10 mM HEPES at a concentration of 1 x 10^6 cells/mL.[11][14]
-
For the negative control, pre-incubate a sample of cells with 50 µM verapamil for 15 minutes at 37°C to inhibit ABC transporters.[15]
-
Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.[14]
-
Incubate the cells for 90 minutes at 37°C, protected from light.[14]
-
Stop the staining by placing the cells on ice and wash with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS containing 2 µg/mL PI to label dead cells.
-
Analyze the cells using a flow cytometer equipped with a UV laser (for Hoechst 33342) or a violet laser (if using DyeCycle Violet).[16][17]
-
Acquire data with Hoechst blue (e.g., 450/50 nm filter) versus Hoechst red (e.g., 675/50 nm filter) fluorescence.[14]
-
The side population will appear as a dimly stained "tail" of cells that is diminished in the verapamil-treated control sample.
Sphere Formation Assay for CSC Self-Renewal
This assay assesses the ability of single cells to proliferate and form three-dimensional spheres in non-adherent culture conditions, a hallmark of self-renewing stem cells.
Materials:
-
Single-cell suspension of tumor cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound at desired concentrations
Protocol:
-
Prepare a single-cell suspension of tumor cells.
-
Plate the cells at a low density (e.g., 100-1000 cells/well in a 96-well plate or 10,000 cells/mL in a larger flask) in ultra-low attachment plates.[18][19]
-
Culture the cells in serum-free sphere-forming medium.
-
For treatment groups, add this compound at the desired concentrations to the medium.
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator.
-
Count the number of spheres (typically >50 µm in diameter) formed in each well or flask.
-
To assess secondary sphere formation (a more stringent test of self-renewal), dissociate the primary spheres into single cells and re-plate them under the same conditions.
Flow Cytometry for CSC Marker Analysis
This method is used to quantify the percentage of cells expressing specific cell surface markers associated with a cancer stem cell phenotype.
Materials:
-
Single-cell suspension of tumor cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133, ALDH1) and corresponding isotype controls.[5][20][21][22][23][24]
-
Viability dye (e.g., DAPI, PI, or a fixable viability dye)
Protocol:
-
Prepare a single-cell suspension and wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Add the fluorochrome-conjugated antibodies to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the stained cells using a flow cytometer, gating on the live cell population.
-
Quantify the percentage of cells positive for the specific CSC markers.
Establishment and Use of Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of fresh patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for preclinical drug evaluation.[1][7][25][26][27]
Protocol for Establishment:
-
Obtain fresh tumor tissue from a patient under sterile conditions and with appropriate ethical approval.
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Surgically implant the tumor fragments subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][25]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), passage the tumor to new mice for expansion.
Caption: In Vivo Patient-Derived Xenograft (PDX) Experimental Workflow.
Protocol for this compound Efficacy Study:
-
Once PDX tumors are established and have reached a suitable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 12.5 mg/kg, twice weekly).[9]
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Analyze the tumors for weight, histology, and the presence of CSCs using the methods described above (e.g., flow cytometry for CSC markers, sphere formation assay).
Logical Relationships and Dual Mechanism of Action
The efficacy of this compound against cancer stem cells is rooted in its dual, interconnected mechanisms of action.
Caption: Logical Relationship of this compound's Dual Mechanism of Action.
Conclusion
This compound represents a novel therapeutic strategy with a dual mechanism of action that effectively targets the broader tumor population through tubulin inhibition and specifically depletes the cancer stem cell compartment via the indirect downregulation of BMI1. The comprehensive data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a potential treatment for a range of malignancies. The ability to target the root of tumor recurrence and therapy resistance positions this compound as a significant candidate for future clinical investigation, both as a monotherapy and in combination with existing cancer treatments.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. mdpi.com [mdpi.com]
- 3. PTC Therapeutics' Cancer Stem Cell Program Targeting BMI1 Enters Phase 1 | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 4. mdpi.com [mdpi.com]
- 5. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 6. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creighton.edu [creighton.edu]
- 12. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bcm.edu [bcm.edu]
- 15. Effective Detection of Hoechst Side Population Cells by Flow Cytometry [jove.com]
- 16. Stem cell side population analysis and sorting using DyeCycle violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Patient-derived glioblastoma stem cells respond differentially to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Self-Renewal Assays for Brain Tumor Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. marinbio.com [marinbio.com]
- 21. Prognostic Value of Cancer Stem Cell Markers CD44 and ALDH1/2 in Gastric Cancer Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unraveling the roles of CD44/CD24 and ALDH1 as cancer stem cell markers in tumorigenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ALDHHigh Breast Cancer Stem Cells Exhibit a Mesenchymal–Senescent Hybrid Phenotype, with Elevated Metabolic and Migratory Activities [mdpi.com]
- 24. Cancer stem cell markers ALDH1 and CD44+/CD24– phenotype and their prognosis impact in invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Establishment and Characterization of Patient-Derived Xenograft Models of Anaplastic Thyroid Carcinoma and Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Structural Analysis of PTC596 Binding to Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the investigational small molecule PTC596 (also known as Unesbulin) and its molecular target, tubulin. This compound is a novel, orally bioavailable tubulin-binding agent that has demonstrated broad-spectrum anticancer activity in preclinical studies.[1][2][3] This document outlines the key structural features of the this compound-tubulin complex, summarizes quantitative data on its biological activity, provides detailed experimental protocols for relevant assays, and visualizes the associated molecular pathways and experimental workflows.
This compound Binding to the Colchicine (B1669291) Site of Tubulin
X-ray crystallography studies have definitively identified the binding site of this compound on the αβ-tubulin heterodimer.[1][2][3] this compound occupies the colchicine binding site, located at the interface between the α- and β-tubulin monomers.[1][2][3] This strategic position is adjacent to the GTP-binding site on α-tubulin.[1][3] The binding of this compound in this pocket interferes with the conformational changes required for tubulin dimers to polymerize into microtubules.
Structurally, this compound is an amine-substituted pyrimidine, which distinguishes it from many other colchicine-site binders that contain a trimethoxyphenyl moiety.[1] The co-crystal structure reveals unique and key interactions within the binding pocket, which contribute to its mechanism of action.[1][2][3]
Mechanism of Action
The binding of this compound to the colchicine site on tubulin directly inhibits the polymerization of microtubules.[4][5] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces a potent G2/M mitotic arrest, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1][4] Initially identified for its ability to downregulate BMI1 protein levels, further research has shown this to be a secondary event following the primary potent effect on tubulin.[1]
Quantitative Data: Anti-Proliferative Activity
| Cell Line Type | Number of Cell Lines | Measurement | Potency | Reference |
| Diverse Cancer Panel | 239 | CC50 | 87% of lines inhibited at ≤1.2 µM | [1] |
| Multiple Myeloma | Various | CC50 | 25 - 100 nM | [4] |
| Various Tumor Cell Lines | Various | EC50 | 30 - 200 nM | [4] |
CC50: Concentration resulting in a 50% decrease in cell viability. EC50: Half maximal effective concentration.
Experimental Protocols
The following sections describe the methodologies for key experiments used in the structural and functional analysis of this compound.
Note: The detailed protocols are based on the descriptions provided in the primary literature and standard methodologies, as the supplementary information file containing the specific protocols from Jernigan et al. (2021) could not be located.
X-ray Crystallography of the this compound-Tubulin Complex
This protocol outlines the steps to determine the co-crystal structure of this compound bound to tubulin.
Protocol:
-
Protein Complex Preparation: The protein complex used for crystallization consists of two αβ-tubulin heterodimers, one stathmin-like domain of RB3 (RB3-SLD), and one tubulin tyrosine ligase (TTL), forming the T2R-TTL complex. This complex is stable and suitable for crystallization.
-
Crystallization: The purified T2R-TTL complex is incubated with an excess of this compound to ensure saturation of the binding sites. Crystallization is typically achieved using vapor diffusion methods, where the protein-ligand solution is mixed with a precipitant solution and allowed to equilibrate, leading to crystal formation.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The collected diffraction data are processed to determine the crystal structure. The structure is solved using molecular replacement with a known tubulin structure as a search model. The final model of the this compound-tubulin complex is built and refined to fit the electron density map.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-3 mg/mL.
-
A 10 mM stock of GTP is prepared.
-
This compound is dissolved in DMSO to create a stock solution, with serial dilutions prepared for dose-response analysis.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add the tubulin buffer and the desired concentration of this compound or vehicle control (DMSO).
-
The plate is pre-warmed to 37°C.
-
-
Initiation and Measurement:
-
To initiate polymerization, an ice-cold solution containing tubulin and GTP (final concentration 1 mM) is added to each well.
-
The plate is immediately placed in a microplate reader pre-heated to 37°C.
-
The absorbance at 340 nm is measured every 30-60 seconds for 60 minutes.
-
-
Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) are calculated.
-
The percentage of inhibition is determined relative to the vehicle control, and IC50 values can be calculated from a dose-response curve.
-
Cellular Viability and Proliferation Assays
These assays determine the effect of this compound on the viability and growth of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read using a microplate reader.
-
Data Analysis: The luminescent signal is normalized to the vehicle control to determine the percentage of viable cells. The CC50 value is calculated by fitting the data to a non-linear regression curve.
Analysis of Cellular Microtubule Polymerization
This assay determines the effect of this compound on the balance of soluble (unpolymerized) and polymerized tubulin within cells.
Principle: Cells are lysed with a buffer that preserves the microtubule polymer. The polymerized and soluble fractions are then separated by centrifugation and analyzed by Western blotting.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time (e.g., 4 hours).
-
Fractionation:
-
Wash cells with PBS.
-
Lyse the cells with a pre-warmed microtubule-stabilizing buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 0.2% Triton X-100, 10% glycerol) to extract the soluble tubulin fraction.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the polymerized microtubules.
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet (polymerized fraction) in a lysis buffer.
-
-
Western Blotting:
-
Equal amounts of protein from the soluble and polymerized fractions are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with an antibody against α-tubulin.
-
The resulting bands are visualized and quantified using densitometry.
-
Conclusion
This compound is a potent, orally bioavailable small molecule that targets the colchicine binding site of tubulin. Its unique structural interactions lead to the inhibition of microtubule polymerization, resulting in cell cycle arrest and apoptosis in a broad range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers working on tubulin-targeting anticancer agents. Further investigation into the precise kinetics of this compound binding to tubulin could provide additional insights into its pharmacological profile.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Oral Bioavailability of PTC596
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics, oral bioavailability, and mechanism of action of PTC596 (also known as Unesbulin), an investigational small-molecule anti-cancer agent. The information is compiled from preclinical and clinical studies to support further research and development of this compound.
Introduction
This compound is an orally bioavailable, small-molecule that acts as a tubulin-binding agent.[1][2][3][4] It is structurally and pharmacologically distinct from other tubulin-binding agents, such as those from the taxane (B156437) and vinca (B1221190) alkaloid classes.[1] Notably, this compound is not a substrate for P-glycoprotein (P-gp), a common mechanism of drug resistance, and has the ability to cross the blood-brain barrier.[1][3][4] this compound was initially identified for its ability to downregulate the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a key factor in cancer stem cell survival.[1][5][6][7] However, subsequent research has clarified that the reduction in BMI1 levels is a downstream effect of the primary mechanism of action, which is the inhibition of tubulin polymerization, leading to G2/M mitotic arrest and apoptosis.[1][8]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism involving direct interaction with tubulin and subsequent downstream effects on essential cellular processes.
Direct Inhibition of Tubulin Polymerization
X-ray crystallography studies have revealed that this compound binds to the colchicine-binding site on β-tubulin.[1][3] This binding event interferes with the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][8]
Downregulation of BMI1
A secondary, yet significant, effect of this compound-induced mitotic arrest is the downregulation of the BMI1 protein.[1][5] BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a crucial role in the self-renewal and survival of cancer stem cells.[7] The reduction of BMI1 protein levels contributes to the anti-tumor activity of this compound, particularly against cancer stem cell populations.[6]
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and in human clinical trials.
Preclinical Pharmacokinetics in Mice
In athymic nude mice, this compound demonstrated high oral bioavailability.[1] Following a single oral administration, the compound is readily absorbed and distributed.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, oral) | Cmax (ng/mL) | AUC (hr*ng/mL) |
| 10 | 1,156 | 19,252 |
Data sourced from a study in athymic nude mice.[1]
Clinical Pharmacokinetics in Humans
A Phase 1, open-label, multiple-ascending-dose study was conducted in patients with advanced solid tumors to evaluate the pharmacokinetics and safety of this compound.[2][5] The drug was administered orally twice weekly.
Following oral administration, this compound was rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 2 to 4 hours.[2][9] The area under the plasma concentration-time curve (AUC) increased proportionally with the dose.[2] The maximum plasma concentration (Cmax) also increased with the dose, although this increase was less than dose-proportional at doses above 2.6 mg/kg.[2][9] No drug accumulation was observed with multiple dosing up to 7.0 mg/kg.[2][9] The terminal half-life of this compound was between 12 and 15 hours for most dose levels, increasing to approximately 20 hours at the highest dose of 10.4 mg/kg.[2][9]
Table 2: Clinical Pharmacokinetic Parameters of this compound in Patients with Advanced Solid Tumors
| Dose (mg/kg, oral) | Tmax (hours) | Terminal Half-life (hours) |
| 0.65 - 7.0 | 2 - 4 | 12 - 15 |
| 10.4 | Not Specified | ~20 |
Data from a Phase 1 clinical trial (NCT02404480).[2][6][10]
Experimental Protocols
This section outlines the methodologies used in key preclinical and clinical studies of this compound.
Preclinical In Vivo Efficacy Studies
-
Cell Line: U-87 MG human glioblastoma cells were used.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: U-87 MG cells were implanted into the cranium of the mice.
-
Treatment: this compound was administered orally. In some studies, it was tested as a single agent or in combination with temozolomide (B1682018).
-
Efficacy Endpoint: Tumor growth inhibition and survival were the primary endpoints. Tumor volume was measured, and the time for tumors to reach a specific volume (e.g., 1,000 mm³) was determined.[1]
-
Tumor Model: Temozolomide-sensitive D-09-0500 MG human glioblastoma tumor xenografts were implanted subcutaneously in mice.
-
Treatment: Mice were treated with this compound (12 mg/kg, orally, twice per week) and/or temozolomide (25 mg/kg, daily for 5 days).
-
Efficacy Assessment: The primary endpoint was the time for tumors to reach a volume of 1,000 mm³.[1]
Figure 2: Generalized experimental workflow for preclinical in vivo efficacy studies.
Clinical Trial Protocol (Phase 1)
-
Study Design: A Phase 1, multi-center, open-label, multiple-ascending-dose study was conducted in patients with advanced solid tumors.[2][6]
-
Dose Escalation: A modified 3+3 dose-escalation design was used.[6]
-
Dosing Regimen: this compound was administered orally twice a week in 4-week cycles, with doses adjusted for body weight.[6]
-
Dose Levels: The study evaluated doses of 0.65, 1.3, 2.6, 5.2, 7.0, and 10.4 mg/kg.[2][6]
-
Primary Objectives: The primary objectives were to determine the safety, dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and pharmacokinetic profile of this compound.[6]
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug administration to determine the pharmacokinetic parameters.
-
Safety and Efficacy Assessment: Adverse events were monitored throughout the study. Anti-tumor activity was assessed using RECIST 1.1 criteria.[6]
Oral Bioavailability and Formulation
This compound is characterized by its high oral bioavailability, a significant advantage over many other tubulin-binding agents that require intravenous administration.[1][3] In preclinical studies, it was administered as a simple suspension formulation.[1] The favorable oral bioavailability allows for a convenient dosing schedule for patients and sustained drug exposure.
Conclusion
This compound is a promising, orally bioavailable, small-molecule tubulin-binding agent with a distinct mechanism of action that includes the downstream downregulation of BMI1. Its favorable pharmacokinetic profile, characterized by rapid absorption and a half-life that supports twice-weekly dosing, has been demonstrated in both preclinical and clinical settings. The ability of this compound to cross the blood-brain barrier and not be a substrate for P-gp further enhances its therapeutic potential for a range of solid tumors, including those within the central nervous system. The data summarized in this guide provide a solid foundation for the continued clinical development of this compound as a novel anti-cancer therapy.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unmc.edu [unmc.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
PTC596: A Preclinical In-depth Analysis of a Novel Agent for Glioblastoma
Introduction
Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach involving surgery, radiation, and chemotherapy.[1] A significant contributor to treatment failure and tumor recurrence is the presence of a subpopulation of glioblastoma stem cells (GSCs), which are resistant to conventional therapies and possess the ability to self-renew, sustaining tumor growth.[1] This has spurred the development of novel therapeutic agents targeting these critical cell populations. PTC596 has emerged as a promising investigational small molecule with demonstrated preclinical efficacy in glioblastoma models. This technical guide provides a comprehensive overview of its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.
Mechanism of Action: A Dual-Pronged Attack
This compound was initially identified as an inhibitor of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1), a key protein in the Polycomb Repressive Complex 1 (PRC1) that is overexpressed in glioblastoma and crucial for GSC survival and self-renewal.[2] Upon administration, this compound was shown to induce hyper-phosphorylation and subsequent degradation of the BMI1 protein.
However, more recent studies have elucidated that the primary mechanism of action for this compound is the inhibition of tubulin polymerization.[3][4][5] this compound binds to the colchicine (B1669291) site of tubulin, leading to a potent G2/M mitotic arrest and apoptosis.[3] The downregulation of BMI1 is now understood to be a secondary, downstream effect of this primary action.[3] Furthermore, molecular analyses have revealed that this compound can also target EZH2, a core component of the Polycomb Repressive Complex 2 (PRC2), suggesting a multi-faceted impact on the epigenetic regulation of cancer stem cells.[6][7] This dual inhibition of both PRC1 and PRC2 components may offer beneficial therapeutic effects in specific GBM contexts.[6][7]
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity in a broad range of preclinical glioblastoma models, both in vitro and in vivo. A key characteristic is its ability to cross the blood-brain barrier, a critical requirement for treating brain tumors.[3]
In Vitro Efficacy
This compound exhibits broad-spectrum antiproliferative activity against a wide array of cancer cell lines.[3] In a screen of 239 cancer cell lines, this compound inhibited 87% of them with a concentration for 50% decrease in cell viability (CC50) at or below 1.2 μmol/L.[3] Studies focused on glioblastoma have shown its ability to prevent colony growth and inhibit GSC self-renewal at nanomolar concentrations.[7] Treatment with this compound also leads to a dose-dependent reduction in key histone markers associated with Polycomb Repressive Complexes, such as H2Aub and H3K27me3.[7][8]
| Model System | Assay Type | Key Findings | Reference |
| 239 Cancer Cell Lines | Cell Viability | Inhibited 87% of cell lines with CC50 ≤ 1.2 µM | [3] |
| Patient-Derived GBM Neurospheres | Colony Formation | Impaired colony growth at 5 and 50 nM | [7][8] |
| Patient-Derived GBM Neurospheres | Self-Renewal Assay | Prevented GSC self-renewal | [6] |
| GBM1205 Neurospheres | Immunoblot | Dose-dependent reduction in H2Aub & H3K27me3 | [8] |
In Vivo Efficacy
The efficacy of this compound has been validated in multiple mouse xenograft models of glioblastoma, including those using established cell lines and patient-derived tumors. Notably, this compound demonstrated efficacy in an orthotopic (intracranial) glioblastoma model under conditions where the standard-of-care chemotherapeutic, temozolomide (B1682018), was inactive.[3] Combination therapy with temozolomide has also shown additive or synergistic effects in certain models.[3]
| Model Type | Cell Line / Tumor | Treatment Regimen | Key Outcome | Reference |
| Orthotopic Xenograft | U-87 MG | 20 mg/kg this compound (days 10, 17, 24) | Efficacious where temozolomide was inactive | [3] |
| Subcutaneous Xenograft | D-09-0500 MG (PDX) | This compound + Temozolomide | Additive/synergistic efficacy | [3] |
| Intracranial Xenograft | GBM1205 | 12 mg/kg this compound (every 3 days) | Significantly extended lifespan in terminally ill mice | [6][8] |
Experimental Protocols & Methodologies
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (CC50 or IC50).
-
Methodology:
-
Cell Plating: Glioblastoma cells (e.g., U-87 MG or patient-derived GSCs) are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: After allowing cells to adhere (for adherent lines) or stabilize (for neurospheres), they are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using reagents like MTS or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: Absorbance or luminescence values are normalized to the vehicle control, and dose-response curves are generated to calculate the CC50/IC50 value.
-
GSC Neurosphere Self-Renewal Assay
-
Objective: To assess the impact of this compound on the self-renewal capacity of glioblastoma stem cells.
-
Methodology:
-
Primary Sphere Treatment: GSCs are cultured as neurospheres and treated with this compound (e.g., 5-50 nM) or vehicle for a set period (e.g., 6-7 days).
-
Dissociation: Primary neurospheres are collected, washed to remove the drug, and dissociated into single cells.
-
Re-plating: A fixed number of single cells are re-plated in fresh, drug-free GSC medium under conditions that promote sphere formation.
-
Secondary Sphere Formation: The formation of new (secondary) neurospheres is monitored and quantified after a period of incubation (e.g., 7-14 days).
-
Analysis: The number and size of secondary spheres in the this compound-treated group are compared to the control group to determine the effect on self-renewal.
-
Orthotopic Glioblastoma Xenograft Model
-
Objective: To evaluate the efficacy of this compound against glioblastoma growth in a clinically relevant brain microenvironment.
-
Methodology:
-
Cell Implantation: Human glioblastoma cells (e.g., U-87 MG) are stereotactically injected into the cranium (e.g., striatum) of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Establishment: Tumors are allowed to establish for a defined period (e.g., 10 days).
-
Treatment Initiation: Mice are randomized into treatment groups and dosed with vehicle, this compound (e.g., 20 mg/kg, orally, twice weekly), or a comparator agent like temozolomide.
-
Monitoring: Animal body weight and overall health are monitored regularly. Tumor growth can be monitored non-invasively using bioluminescence imaging if cells are engineered to express luciferase.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, brains are harvested for histological or immunohistochemical analysis to confirm tumor burden and assess biomarkers.
-
Discussion and Future Directions
The preclinical data strongly support the potential of this compound as a therapeutic agent for glioblastoma. Its ability to cross the blood-brain barrier and act on both bulk tumor cells (via tubulin inhibition) and glioblastoma stem cells (via BMI1/EZH2 modulation) provides a strong rationale for its clinical development.[3][6]
However, some studies have noted that this compound treatment can induce an epithelial-mesenchymal transition (EMT) molecular program, potentially due to the reactivation of EZH2 target genes.[6][7] This highlights the complexity of targeting epigenetic regulators and suggests that the therapeutic context, such as the GBM subtype (e.g., proneural vs. mesenchymal), may be important for determining efficacy.[6][8]
These findings underscore the importance of further research into rational combination therapies. For instance, combining this compound with agents that can counter EMT or with standard-of-care treatments like radiation, to which this compound may act as a sensitizer, could yield superior outcomes.[2] Indeed, this compound is currently being investigated in clinical trials for pediatric high-grade gliomas, including Diffuse Intrinsic Pontine Glioma (DIPG), often in combination with radiation.[3][9]
Conclusion
This compound is a novel, orally bioavailable small molecule that has demonstrated significant preclinical efficacy in glioblastoma models. Its unique dual mechanism, targeting both microtubule dynamics in rapidly dividing cells and key epigenetic regulators in cancer stem cells, positions it as a compelling candidate for further clinical investigation. The robust preclinical data package, highlighting its ability to cross the blood-brain barrier and exert potent anti-tumor effects both as a single agent and in combination, provides a solid foundation for its ongoing evaluation in patients with high-grade gliomas.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Insights Into the Role of Bmi‐1 Deregulation in Promoting Stemness and Therapy Resistance in Glioblastoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. Off-target effect of the BMI1 inhibitor this compound drives epithelial-mesenchymal transition in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effect of the BMI1 inhibitor this compound drives epithelial-mesenchymal transition in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPCT-16. A PHASE IB STUDY OF this compound IN CHILDREN WITH NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA AND HIGH GRADE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
Investigating PTC596 (Unesbulin) Activity in Leiomyosarcoma: A Technical Guide
Executive Summary
Leiomyosarcoma (LMS) is an aggressive soft tissue sarcoma with limited therapeutic options for advanced or recurrent disease. PTC596 (unesbulin) is an investigational, orally bioavailable small molecule that has demonstrated promising preclinical and clinical activity in LMS. Originally identified for its ability to downregulate B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1), its primary mechanism of action is now understood to be the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) site on tubulin, this compound induces a potent G2/M mitotic arrest, leading to apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of this compound's activity in leiomyosarcoma, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism and study designs.
Mechanism of Action
This compound is a structurally and pharmacologically distinct tubulin-binding agent.[2] Unlike many other agents in its class, it is not a substrate for the P-glycoprotein efflux pump, allowing for oral bioavailability and potentially better tumor penetration.[2]
The primary mechanism involves:
-
Tubulin Binding: this compound binds to the colchicine site at the interface of α- and β-tubulin heterodimers.[2]
-
Inhibition of Polymerization: This binding prevents the curved-to-straight conformational change that tubulin dimers must undergo to form microtubules, thus inhibiting microtubule formation.[1]
-
Mitotic Arrest: The disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting tumor cells in the G2/M phase of the cell cycle.[1][3]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), including p53-independent mitochondrial apoptosis.[1][4]
The downregulation of the oncoprotein BMI1, a feature for which the compound was first identified, is now considered a secondary downstream event resulting from the potent cell cycle arrest induced by tubulin inhibition.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative preclinical and clinical data for this compound in leiomyosarcoma models and patients.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Citation |
| SK-UT-1 | Uterine Leiomyosarcoma | CC₅₀ | Data not specified in literature | [2] |
| SK-LMS-1 | Vulvar Leiomyosarcoma | CC₅₀ | Data not specified in literature | [2] |
| 239 Cancer Cell Panel | Broad Spectrum | % Lines Inhibited | 87% | [2] |
| (Various Cancers) | (Various Cancers) | CC₅₀ | ≤1.2 µmol/L | [2] |
While specific CC₅₀ values for LMS cell lines were not detailed in the referenced publication, this compound demonstrated broad-spectrum antiproliferative activity across a large panel of cancer cell lines.[2]
Table 2: In Vivo Efficacy in a Leiomyosarcoma Xenograft Model (SK-UT-1)
| Treatment Group | Dosing Schedule | Median Time to 1,000 mm³ Tumor Volume (Days) | Tumor Growth Delay (%) | Citation |
| Vehicle Control | N/A | ~20 | N/A | [2] |
| This compound | 12.5 mg/kg, PO, 2x/week | ~45 | ~125% | [2] |
| Docetaxel (Taxotere) | Not Specified | ~35 | ~75% | [2] |
| This compound + Docetaxel | Combination Dosing | ~70 | ~250% | [2] |
Data are estimated from published graphs and represent significant monotherapy activity and synergistic effects when combined with standard chemotherapy.[2]
Table 3: Phase 1b Clinical Trial Results in Advanced Leiomyosarcoma
| Parameter | Value | Details | Citation |
| Study Phase | Phase 1b | Dose escalation and expansion | [5] |
| Combination Agent | Dacarbazine (DTIC) | 1,000 mg/m² IV, once every 21 days | [5] |
| Recommended Phase 2 Dose (RP2D) | 300 mg Unesbulin | Orally, twice per week | [5] |
| Objective Response Rate (ORR) at RP2D | 24.1% | Confirmed partial or complete responses | [5] |
| Disease Control Rate (DCR) at RP2D | 55.2% | Response + stable disease | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory procedures and findings from this compound literature.
Protocol: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of leiomyosarcoma cell lines (e.g., SK-UT-1, SK-LMS-1).
Materials:
-
LMS cells (e.g., SK-UT-1)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count LMS cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.5%. Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45-0.5 mg/mL.[7] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the CC₅₀/IC₅₀ value.
Protocol: Western Blot for Tubulin and BMI1
This protocol is for quantifying protein levels of α-tubulin and BMI1 in LMS cells following this compound treatment.
Materials:
-
LMS cells treated with this compound
-
RIPA or other suitable lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-tubulin, anti-BMI1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cultured LMS cells with this compound for a specified time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[8] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle rocking.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
Protocol: Leiomyosarcoma Xenograft Model
This protocol outlines the establishment and treatment of a subcutaneous LMS xenograft model in mice.
Materials:
-
LMS cells (e.g., SK-UT-1)
-
6-8 week old female immunodeficient mice (e.g., NU/NU nude mice)[10]
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Sterile syringes and gavage needles
Procedure:
-
Cell Preparation: Harvest LMS cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS, optionally mixing 1:1 with Matrigel to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound via oral gavage at the desired dose and schedule (e.g., 12.5 mg/kg, twice weekly).[2] The control group should receive the vehicle solution on the same schedule.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1,000-1,500 mm³).[2][10]
-
Analysis: Plot mean tumor volume ± SEM over time for each group. Calculate metrics such as tumor growth inhibition (TGI) and time to endpoint.
Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%, bovine)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel (B517696) as a promoter, colchicine as an inhibitor)
-
UV-transparent 96-well plate
-
Temperature-controlled microplate spectrophotometer (37°C)
Procedure:
-
Reagent Preparation: Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[1]
-
Assay Setup: Pre-warm the plate reader to 37°C. Pipette 10 µL of 10x concentrated this compound, control compounds, or vehicle (in buffer) into the wells of the 96-well plate.[11]
-
Initiation: To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well. Mix gently.[11]
-
Data Acquisition: Immediately place the plate in the 37°C reader. Measure the change in absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes.[12]
-
Analysis: Plot absorbance vs. time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect on the rate and extent of polymerization.
Workflow and Clinical Trial Design
Effective drug development follows a logical progression from preclinical evaluation to rigorous clinical testing.
Based on promising preclinical data, the SUNRISE LMS clinical trial was initiated to evaluate this compound in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Superior normalization using total protein for western blot analysis of human adipocytes | PLOS One [journals.plos.org]
- 10. Preclinical modeling of leiomyosarcoma identifies susceptibility to transcriptional CDK inhibitors through antagonism of E2F-driven oncogenic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
PTC596: A Novel Therapeutic Avenue for Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the potential of PTC596 as a therapeutic agent for multiple myeloma (MM). This compound is an investigational, orally bioavailable small molecule that has demonstrated potent anti-myeloma activity, both as a single agent and in combination with standard-of-care therapies. This document summarizes the mechanism of action, key preclinical findings, and detailed experimental methodologies to support further research and development efforts in this area.
Core Mechanism of Action
This compound acts as a tubulin-binding agent, disrupting microtubule polymerization.[1][2] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] A key differentiator of this compound is its ability to down-regulate the expression of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a polycomb group protein implicated in cancer stem cell maintenance and chemoresistance.[3][4] While originally identified for its ability to reduce BMI1 activity, subsequent studies have shown that the downregulation of BMI1 is a consequence of the G2/M arrest induced by this compound.[3][5]
The bone marrow microenvironment plays a crucial role in the survival and proliferation of multiple myeloma cells.[6][7][8] this compound has been shown to suppress the proliferation of MM cell lines even when co-cultured with bone marrow stromal cells (BMSCs), indicating its potential to overcome the protective effects of the tumor microenvironment.[3][5]
Preclinical Efficacy
In vitro and in vivo preclinical studies have demonstrated the significant anti-myeloma activity of this compound.
In Vitro Cytotoxicity
This compound induces significant cytotoxicity in a range of human multiple myeloma cell lines, including those resistant to the proteasome inhibitor bortezomib (B1684674).[3][5]
| Cell Line | CC50 (nM) | Noteworthy Characteristics |
| OPM-2/BTZ | 24-98 | Bortezomib-resistant |
| KMS-11/BTZ | 24-98 | Bortezomib-resistant |
| MM.1S | Not specified | |
| OPM-2 | Not specified |
Table 1: In vitro cytotoxicity of this compound in multiple myeloma cell lines. CC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data extracted from preclinical studies.[3][5]
In Vivo Tumor Growth Inhibition
Oral administration of this compound has been shown to significantly inhibit tumor growth in a subcutaneous xenograft model of human multiple myeloma.
| Animal Model | Treatment Regimen | Outcome | Statistical Significance |
| MM.1S xenograft in NOG mice | Oral this compound twice a week for three weeks | Significant inhibition of tumor growth and improved survival | p=0.0021 (compared to vehicle) |
| MM.1S xenograft in NOG mice | Oral this compound combined with subcutaneous bortezomib twice a week for five weeks | Significantly reduced tumor growth compared to control or single agents | p<0.0001 vs. control, p=0.0003 vs. This compound, p=0.0104 vs. bortezomib |
Table 2: In vivo efficacy of this compound in a multiple myeloma xenograft model.[3][5]
Combination Therapy
The combination of this compound with the proteasome inhibitor bortezomib has shown additive or synergistic effects against multiple myeloma cells.[3][5] This combination leads to enhanced reductions in BMI1 and ubiquitinated histone H2A (uH2A) levels, as well as increased apoptosis.[3][5] Mechanistically, this compound enhances the endoplasmic reticulum stress induced by bortezomib, providing a rationale for the observed synergy.[1][2] The combination also leads to a reduction in the anti-apoptotic protein MCL1.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and subsequent apoptosis.
Caption: A typical workflow for the preclinical evaluation of this compound in multiple myeloma.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Lines and Culture Conditions
-
Human Multiple Myeloma (MM) Cell Lines: MM.1S, OPM-2, KMS-11, and their bortezomib-resistant counterparts (OPM-2/BTZ, KMS-11/BTZ) were utilized.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Primary Samples: Primary myeloma cells and bone marrow stromal cells (BMSCs) were obtained from bone marrow aspirates of MM patients with informed consent, following institutional review board approval.[3]
In Vitro Cytotoxicity Assays
-
MTS Assay:
-
MM cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions.
-
Absorbance was measured at 490 nm using a microplate reader.
-
-
BrdU ELISA Assay:
-
Cell proliferation was determined by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into cellular DNA.
-
A colorimetric BrdU ELISA kit (Roche Applied Science) was used according to the manufacturer's protocol.
-
Apoptosis Assay
-
Annexin V Flow Cytometry:
-
MM cells were treated with this compound for the desired time.
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Apoptotic cells (Annexin V-positive) were quantified using a flow cytometer.
-
Western Blotting
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against BMI1, uH2A, MCL1, and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Severe combined immunodeficient (NOG) mice were used.
-
Tumor Implantation: MM.1S cells were suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors were palpable, mice were randomized into treatment groups. This compound was administered orally (e.g., twice weekly). Bortezomib, when used in combination, was administered via subcutaneous injection.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Mouse survival was also monitored.
Clinical Development
This compound is currently in clinical trials for solid tumors, including a Phase 1 study in patients with advanced solid tumors.[5][10] While specific trials for multiple myeloma are not yet widely reported, the strong preclinical rationale supports its clinical evaluation in this malignancy. The oral bioavailability and favorable safety profile observed in early clinical studies are advantageous for potential long-term treatment regimens in multiple myeloma.[11]
Conclusion
This compound presents a promising therapeutic strategy for multiple myeloma due to its dual mechanism of action involving tubulin polymerization inhibition and subsequent downregulation of BMI1. Its potent cytotoxic activity against both sensitive and resistant MM cell lines, coupled with its efficacy in in vivo models and synergistic effects with proteasome inhibitors, provides a strong foundation for its continued investigation and clinical development for the treatment of multiple myeloma.
References
- 1. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. The anti-mitotic agents PTC-028 and this compound display potent activity in pre-clinical models of multiple myeloma but challenge the role of BMI-1 as an essential tumour gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. From Biology to Clinical Practice: The Bone Marrow Microenvironment in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bone Marrow Microenvironment in Multiple Myeloma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on Early Clinical Trial Results for PTC596
This document provides a detailed overview of the early clinical development of PTC596, an investigational oral small molecule. It is intended for researchers, scientists, and drug development professionals, summarizing key findings from the first-in-human Phase 1 trial, including safety, pharmacokinetics, and preliminary efficacy. The guide also details the compound's dual mechanism of action and relevant experimental protocols.
Mechanism of Action
This compound has a dual mechanism of action. It was initially identified for its ability to reduce the protein levels of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a key component of the Polycomb Repressive Complex 1 (PRC1) essential for cancer stem cell survival.[1][2] Subsequent research revealed that this downregulation of BMI1 is a secondary effect resulting from potent G2/M mitotic arrest, which is induced by this compound's primary action as a tubulin-binding agent.[3][4]
-
Tubulin Polymerization Inhibition : this compound binds to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Unlike other tubulin-binding agents, it is orally bioavailable and not a substrate for the P-glycoprotein efflux pump, which can confer drug resistance.[5][7]
-
BMI1 Downregulation : By inducing mitotic arrest, this compound leads to the hyperphosphorylation and subsequent degradation of the BMI1 protein.[3] BMI1 is a transcriptional repressor that, as part of the PRC1 complex, ubiquitinates histone H2A (uH2A).[3][8] This epigenetic modification silences tumor suppressor genes like the INK4a/ARF locus (encoding p16 and p19).[8][9] Reduced BMI1 function leads to decreased uH2A levels, de-repression of these target genes, and promotion of apoptosis and senescence.[3][8]
Phase 1 Clinical Trial (NCT02404480)
A first-in-human, open-label, multi-center Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[1]
The trial employed a modified 3+3 dose-escalation design followed by a 10-patient dose-confirmation expansion cohort.[1] this compound was administered orally twice-weekly (biw) in 4-week cycles.[1] The primary objectives were to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Dose-limiting toxicities (DLTs) were assessed during the first cycle.[1] Anti-tumor activity was evaluated using RECIST 1.1 criteria.[1]
A total of 31 patients with a range of tumor types were enrolled across six dose levels.[1]
Table 1: Patient Enrollment by Dose Level
| Dose Level (mg/kg, biw) | Number of Patients (N) |
|---|---|
| 0.65 | 3 |
| 1.3 | 3 |
| 2.6 | 3 |
| 5.2 | 11 |
| 7.0 | 8 |
| 10.0 | 3 |
Source: Journal of Clinical Oncology, 2017.[1]
Pharmacokinetics (PK) this compound was rapidly absorbed following oral administration, reaching maximum plasma concentration (Tmax) between 2 to 4 hours post-dose for levels between 0.65 and 7.0 mg/kg.[10] The area under the plasma concentration-time curve (AUC) increased proportionally with the dose.[10] The terminal half-life was consistently between 12 to 15 hours across most dose levels, increasing to approximately 20 hours at the highest dose.[10] No drug accumulation was observed after multiple administrations up to 7.0 mg/kg.[10] Plasma concentrations exceeded those associated with preclinical anti-tumor activity at doses of 2.6 mg/kg and above.[1]
Table 2: Summary of Pharmacokinetic Parameters
| Parameter | Value | Dose Range |
|---|---|---|
| Tmax (Time to Peak Concentration) | 2 - 4 hours | 0.65 - 7.0 mg/kg |
| Terminal Half-life | 12 - 15 hours | 0.65 - 7.0 mg/kg |
| ~20 hours | 10.4 mg/kg | |
| AUC | Dose-proportional increase | All |
| Accumulation | None observed | Up to 7.0 mg/kg |
Source: Clinical Pharmacology in Drug Development, 2021.[10]
Safety and Tolerability this compound was generally well-tolerated. The most common treatment-related adverse events were mild-to-moderate gastrointestinal issues.[10]
Table 3: Most Frequent Treatment-Emergent Adverse Events (All Grades)
| Adverse Event | Frequency (%) |
|---|---|
| Diarrhea | 54.8% |
| Nausea | 45.2% |
| Vomiting | 35.5% |
| Fatigue | 35.5% |
Source: Clinical Pharmacology in Drug Development, 2021.[10]
Dose-limiting toxicities (DLTs) of neutropenia, mucositis, and thrombocytopenia were observed in one patient at the 10 mg/kg dose level.[1] Poor tolerability with Grade 2 nausea, vomiting, and diarrhea was also noted in the other two patients at this dose.[1] Consequently, the MTD was exceeded at 10 mg/kg, and the Recommended Phase 2 Dose (RP2D) was established at 7 mg/kg orally twice a week .[1][11]
Preliminary Efficacy The best overall response observed in the study was stable disease (SD) in 7 patients.[10] Two of these patients experienced minor reductions in tumor volume and continued treatment for up to 16 weeks.[1][10]
Pharmacodynamic and Preclinical Insights
Preclinical studies used Western blotting to assess pharmacodynamic changes. This involved treating multiple myeloma (MM) cell lines with this compound and then lysing the cells to extract proteins. Protein levels of BMI1 and ubiquitinated H2A (uH2A) were quantified to confirm target engagement.[3]
-
Target Engagement : In preclinical models, this compound treatment led to a dose-dependent reduction in the protein levels of both BMI1 and uH2A, confirming that the drug successfully engages its target pathway.[3]
-
Broad Anti-tumor Activity : this compound demonstrated broad-spectrum anticancer activity in vitro across numerous cell lines.[4][5] In mouse xenograft models, it showed efficacy as a monotherapy against leiomyosarcoma and glioblastoma.[7]
-
p53-Independent Apoptosis : The compound induces mitochondrial apoptosis in a manner that is independent of p53 status, which is a significant advantage as p53 is frequently mutated in cancer.[2][11]
Conclusion and Future Directions
The first-in-human Phase 1 trial of this compound established a favorable safety profile and a recommended Phase 2 dose of 7 mg/kg biw.[1][11] The compound demonstrated a predictable pharmacokinetic profile, and drug exposures achieved at the RP2D exceeded levels associated with efficacy in preclinical models.[1] While objective responses were not observed, several patients achieved stable disease.[10] Based on these results and strong preclinical data, this compound is being investigated in further clinical trials, including in combination with other agents for specific indications like leiomyosarcoma and diffuse intrinsic pontine glioma (DIPG).[5][6]
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Bmi1 regulates Wnt signaling in hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PTC596: Application Notes and Protocols for In Vitro Cell Viability Assessment
For research, scientific, and drug development professionals.
Introduction
PTC596, also known as Unesbulin, is an investigational small molecule that has demonstrated broad-spectrum anti-proliferative activity across a range of cancer types. Initially identified for its ability to inhibit the expression of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), a key protein in cancer stem cell survival and proliferation, its primary mechanism of action has been elucidated as the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to a G2/M phase mitotic arrest and subsequently induces apoptosis.[1][2] A significant downstream effect of this compound is the downregulation of the anti-apoptotic protein MCL-1, contributing to p53-independent mitochondrial apoptosis.[3][4] This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound, summarizes key quantitative data, and illustrates the compound's mechanism of action.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values derived from in vitro cell viability assays, typically conducted over a 72-hour incubation period.
Table 1: this compound IC50 and ED50 Values in Mantle Cell Lymphoma (MCL) Cell Lines [5]
| Cell Line | p53 Status | IC50 (nM) | ED50 (nM) |
| Z-138 | Wild-type | 68 | 150 |
| JVM-2 | Wild-type | 103 | 205 |
| Granta-519 | Wild-type | 134 | 255 |
| MINO | Mutant | 94 | 198 |
| JeKo-1 | Mutant | 145 | 314 |
| REC-1 | Mutant | 203 | 368 |
| MAVER-1 | Mutant | 340 | 507 |
| NCEB-1 | Mutant | 267 | 453 |
Table 2: this compound IC50 Values in Acute Myeloid Leukemia (AML) Cell Lines [6]
| Cell Line | TP53 Status | IC50 (nM) |
| HL-60 | Null | 220 |
| MOLM-13 | Wild-type | 300 |
| OCI-AML3 | Wild-type | 500 |
| PL-21 | Mutant | 800 |
| MOLM-16 | Mutant | 1100 |
| SKM-1 | Mutant | 1200 |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol is adapted from standard MTS assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent or suspension cancer cell lines.[7][8][9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then seed at a density of 3,000–6,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
For suspension cells, seed at a similar density.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow cells to attach (for adherent lines) and resume exponential growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your stock solution. A suggested starting range is 1 nM to 5 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of this compound. For suspension cells, add the concentrated drug solution in a small volume (e.g., 10 µL) to the existing 90 µL of medium.
-
Include wells with medium only for background absorbance measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic rate.
-
After incubation, place the plate on a plate shaker for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Tubulin Polymerization Assay (In Vitro)
This protocol provides a method to directly assess the primary mechanism of action of this compound. It is based on a commercially available tubulin polymerization assay kit.[11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin reconstitution buffer (e.g., G-PEM buffer: 80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
This compound
-
Control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as a polymerization inhibitor)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer. Keep the reconstituted tubulin on ice.
-
-
Compound Addition:
-
Add 10 µL of various concentrations of this compound (e.g., 0.1 µM to 10 µM), control compounds, or vehicle to the wells of a pre-warmed 96-well plate.
-
-
Initiation of Polymerization:
-
Add 100 µL of the reconstituted tubulin solution to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final absorbance value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability with this compound using an MTS assay.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. oncotarget.com [oncotarget.com]
- 6. BMI1-Inhibitor this compound in Combination with MCL1 Inhibitor S63845 or MEK Inhibitor Trametinib in the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of PTC596: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction:
PTC596, also known as Unesbulin, is an investigational small molecule with potent anti-cancer activity across a broad spectrum of malignancies.[1][2][3] Initially identified for its ability to inhibit the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, further research has revealed its primary mechanism of action as a tubulin-binding agent.[1] this compound binds to the colchicine (B1669291) site of tubulin, disrupting microtubule polymerization and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][4] Notably, this downstream effect results in the hyper-phosphorylation and degradation of BMI1.[5] The compound also induces p53-independent mitochondrial apoptosis and downregulates the anti-apoptotic protein MCL-1.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in preclinical drug evaluation.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines, providing a comparative look at its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 22.4 | [4] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 300-500 | [9] |
| HL-60 | Acute Myeloid Leukemia (AML) | 220 | [9] |
| PL-21 | Acute Myeloid Leukemia (AML) | 800-1200 | [9] |
| MOLM-16 | Acute Myeloid Leukemia (AML) | 800-1200 | [9] |
| SKM-1 | Acute Myeloid Leukemia (AML) | 800-1200 | [9] |
| AML Cell Lines (average) | Acute Myeloid Leukemia (AML) | 30.7 | [7][10] |
| Rec-1 | Mantle Cell Lymphoma (MCL) | 136 | [4] |
| Z-138 | Mantle Cell Lymphoma (MCL) | 68-340 (range) | [6] |
| JVM-2 | Mantle Cell Lymphoma (MCL) | 68-340 (range) | [6] |
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma (MM) | 24-98 (CC50) | [5] |
| OPM-2/BTZ (Bortezomib-resistant) | Multiple Myeloma (MM) | 24-98 (CC50) | [5] |
| KMS-11/BTZ (Bortezomib-resistant) | Multiple Myeloma (MM) | 24-98 (CC50) | [5] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound binds to tubulin, inhibiting microtubule polymerization and inducing G2/M arrest, which leads to BMI1 degradation and apoptosis. It also downregulates MCL-1, further promoting apoptosis.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps for determining the IC50 value of this compound.
Caption: A generalized workflow for determining the IC50 of this compound, from cell seeding to data analysis.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound using a common colorimetric method, the MTT assay. This assay measures cell metabolic activity as an indicator of cell viability.
Protocol: IC50 Determination using MTT Assay
1. Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Unesbulin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
2.1. Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2.2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells. It is recommended to perform each concentration in triplicate.
-
Return the plate to the incubator and incubate for the desired time period (e.g., 48 or 72 hours).[6]
2.3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
3. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to fit a dose-response curve and determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent. [vivo.weill.cornell.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMI1-Inhibitor this compound in Combination with MCL1 Inhibitor S63845 or MEK Inhibitor Trametinib in the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PTC596 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596, also known as Unesbulin, is a novel small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in cancer research. It was initially identified as an inhibitor of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), a key component of the Polycomb Repressive Complex 1 (PRC1) involved in gene silencing and cancer stem cell maintenance.[1] Subsequent research has revealed that this compound also functions as a potent tubulin-binding agent, inhibiting microtubule polymerization.[2][3] This dual activity leads to cell cycle arrest at the G2/M phase and induces p53-independent apoptosis in a broad range of cancer cell lines.[3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein expression, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-cancer effects through two primary mechanisms:
-
BMI-1 Inhibition: this compound promotes the degradation of BMI-1 protein, leading to the downstream reduction of its target, ubiquitinated histone H2A (uH2A).[5] The inhibition of BMI-1 disrupts signaling pathways crucial for cancer stem cell survival and proliferation.
-
Tubulin Polymerization Inhibition: this compound binds to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics.[2] This interference with the mitotic spindle apparatus leads to a potent G2/M mitotic arrest and subsequent apoptosis.[3][4]
A key downstream effector of this compound is the anti-apoptotic protein MCL-1. Treatment with this compound leads to the downregulation of MCL-1, contributing to the induction of mitochondrial apoptosis.[4][5] Notably, the apoptotic effect of this compound is independent of p53 status, suggesting its potential efficacy in cancers with mutated or deficient p53.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 22.4 | Not Specified |
| Rec-1 | Mantle Cell Lymphoma (MCL) | 136 | Not Specified |
| Z-138 | Mantle Cell Lymphoma (MCL) | 68 - 340 | 72 |
| REC-1 | Mantle Cell Lymphoma (MCL) | 68 - 340 | 72 |
| MM.1S | Multiple Myeloma (MM) | 24 - 98 | 72 |
| H929 | Multiple Myeloma (MM) | 24 - 98 | 72 |
| RPMI8226 | Multiple Myeloma (MM) | 24 - 98 | 72 |
| U266 | Multiple Myeloma (MM) | 24 - 98 | 72 |
| KMS-11 | Multiple Myeloma (MM) | 24 - 98 | 72 |
| OPM-2 | Multiple Myeloma (MM) | 24 - 98 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
Mandatory Visualization
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve this compound powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 420.34 g/mol ), add 237.9 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis for BMI-1, p-STAT3, and MCL-1
This protocol is to assess the effect of this compound on the expression levels of target proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BMI-1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-MCL-1, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 300 nM) or vehicle control (DMSO) for 24-48 hours.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Use β-actin or GAPDH as a loading control to normalize protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 300 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action targeting both BMI-1 and tubulin. The protocols provided in these application notes offer a comprehensive guide for researchers to investigate the cellular effects of this compound. By utilizing these methodologies, scientists can further elucidate the therapeutic potential of this compound and its role in various cancer types. Careful adherence to these protocols will ensure reproducible and reliable data, contributing to the advancement of cancer drug development.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics [mdpi.com]
- 6. researchgate.net [researchgate.net]
Recommended solvent and concentration for PTC596 in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596, also known as Unesbulin, is a novel, orally bioavailable small molecule with potent anti-cancer activity demonstrated across a broad range of tumor types.[1] Initially identified for its ability to downregulate the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein, recent studies have elucidated that its primary mechanism of action involves the inhibition of tubulin polymerization.[1] This dual activity leads to G2/M mitotic arrest and subsequent apoptosis in cancer cells.[1][2] These application notes provide detailed protocols and guidelines for the in vitro use of this compound, including recommended solvents, concentrations, and methodologies for key cellular assays.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results in in vitro experiments. This compound is a hydrophobic compound and requires an organic solvent for initial solubilization.
Recommended Solvents and Stock Concentrations:
For in vitro cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions. It is crucial to use anhydrous, high-purity DMSO to minimize solvent-induced cytotoxicity and degradation of the compound. While other solvents like Ethanol and Dimethylformamide (DMF) can also be used, DMSO offers the highest solubility.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 84[3] | 199.83[3] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO to avoid reduced solubility.[3] |
| DMF | 30[4] | ~71.3 | |
| Ethanol | 5 - 7[3][4] | ~11.9 - 16.6 | Lower solubility compared to DMSO. |
| Water | Insoluble[3] | - | Not suitable for preparing stock solutions. |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Materials:
-
This compound powder (Molecular Weight: 420.34 g/mol )[3]
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.20 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex or gently heat the solution (if necessary) until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C or -80°C for long-term storage (up to 1 year).[3]
-
For short-term storage, the solution can be kept at -20°C for up to 1 month.[3]
-
Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
In Vitro Working Concentrations
The effective concentration of this compound in vitro can vary significantly depending on the cell line and the specific assay being performed. The IC50 (half-maximal inhibitory concentration) for cell viability is a common metric to determine the potency of the compound.
Reported In Vitro Working Concentrations and IC50 Values:
| Cell Line Type | Assay | Concentration Range | IC50 / Effective Concentration | Treatment Duration | Reference |
| Mantle Cell Lymphoma (MCL) | Proliferation/Viability | Not specified | 68 - 340 nM | 72 hours | [3][5] |
| Acute Myeloid Leukemia (AML) | Apoptosis | 20 - 200 nM | - | 48 hours | [6] |
| Multiple Myeloma (MM) | Cell Growth | Indicated doses | - | 72 hours | [2] |
| Various Cancer Cell Lines | Cell Viability | Increasing concentrations | ≤1.2 µM for 87% of cell lines | 72 hours | [1] |
Important Considerations for Diluting Stock Solutions:
-
When preparing working concentrations for cell-based assays, it is crucial to dilute the DMSO stock solution in a complete cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[7][8]
-
Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Experimental Protocols
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This protocol provides a general guideline for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a complete culture medium from the stock solution. For example, create a 2X working solution series.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired final concentration of this compound. Include vehicle control wells (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
This compound Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism. It was initially identified as an inhibitor of BMI-1, a key component of the Polycomb Repressive Complex 1 (PRC1) involved in gene silencing and cancer stem cell maintenance.[9] this compound promotes the degradation of BMI-1.[3][9] More recent findings have established that a primary mechanism of this compound is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and apoptosis.[1][10]
Caption: this compound Mechanism of Action.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: In Vitro this compound Experimental Workflow.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. PTC-596; PTC 596 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent – ScienceOpen [scienceopen.com]
Application Notes and Protocols for PTC596 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596 is an investigational, orally bioavailable small-molecule agent with demonstrated preclinical efficacy in various cancer models. Initially identified as an inhibitor of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1), further research has elucidated its primary mechanism of action as a tubulin-binding agent.[1] By binding to the colchicine (B1669291) site of tubulin, this compound disrupts microtubule polymerization, leading to a G2/M phase mitotic arrest and subsequent apoptosis in cancer cells.[1][2] The downregulation of the BMI1 protein is now understood to be a secondary effect of this primary mechanism.[1] Notably, this compound is not a substrate for P-glycoprotein (P-gp) and has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system (CNS) malignancies.[1]
Preclinical studies utilizing mouse xenograft models have been instrumental in evaluating the in vivo efficacy of this compound. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been employed to demonstrate its anti-tumor activity as a monotherapy and in combination with standard-of-care agents.[1] These in vivo models provide a critical platform for assessing pharmacodynamics, optimizing dosing schedules, and generating the necessary data to support clinical development.[1][2]
This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, intended to guide researchers in the design and execution of preclinical efficacy studies.
Signaling Pathway and Mechanism of Action
This compound's primary anti-cancer activity stems from its interaction with tubulin, a key component of the cytoskeleton. This interaction disrupts the dynamic process of microtubule formation, which is essential for cell division. The subsequent mitotic arrest triggers the apoptotic cascade, leading to cancer cell death. While the inhibition of BMI1 is a downstream effect, it is noteworthy that BMI1 is a component of the Polycomb Repressive Complex 1 (PRC1) and has been implicated in the regulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance and tumor progression.[3]
References
Application Notes and Protocols: Dosing Schedule for PTC596 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to PTC596
This compound is an investigational, orally bioavailable small molecule that acts as a tubulin-binding agent.[1][2] Unlike many other drugs in its class, this compound is not a substrate for P-glycoprotein (P-gp), which may allow it to circumvent certain mechanisms of drug resistance.[2] Its primary mechanism of action involves binding to the colchicine (B1669291) site of tubulin, leading to the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics results in a G2/M phase mitotic arrest and subsequent apoptosis in cancer cells.[1][3] A secondary effect of this cell cycle arrest is the downregulation of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein levels.[1][4] this compound has demonstrated broad-spectrum anticancer activity in various preclinical models, including those for leiomyosarcoma, glioblastoma, and multiple myeloma.[1][2][3][4]
Quantitative Data Summary: Dosing Schedules in Animal Models
The following tables summarize the dosing schedules for this compound used in various preclinical animal models. These tables are intended for easy comparison of dosages, frequencies, and corresponding cancer models.
Table 1: this compound Monotherapy Dosing Schedules in Mouse Xenograft Models
| Tumor Model | Cell Line/Origin | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Route of Administration | Reference |
| Fibrosarcoma | HT1080 | Athymic Nude | 5 | Once daily | Oral | [1] |
| Fibrosarcoma | HT1080 | Athymic Nude | 10 | Twice per week | Oral | [1] |
| Fibrosarcoma | HT1080 | Athymic Nude | 10 | Every other day | Oral | [1] |
| Glioblastoma | U-87 MG | Athymic Nude | 10 | Twice per week | Oral | [1] |
| Glioblastoma | U-87 MG | Athymic Nude | 10 | Every other day | Oral | [1] |
| Glioblastoma (Orthotopic) | U-87 MG | Athymic Nude | 20 | On days 10, 17, and 24 post-implantation | Oral | [1] |
| Patient-Derived Glioblastoma | D-09–0500 MG | Nude | 12 | Twice per week | Oral | [1] |
| Multiple Myeloma | MM.1S | NOG | 12.5 | Twice a week for 3-4 weeks | Oral Gavage | [4][5] |
| Myeloid Leukemia | Not Specified | NOD-SCID/IL2Rγ-KO (NSG) | 5 | Not Specified | Oral Gavage | [6] |
Table 2: this compound Combination Therapy Dosing Schedules in Mouse Xenograft Models
| Tumor Model | Combination Agent | Dose (mg/kg) | Dosing Schedule | Route of Administration | Reference |
| Patient-Derived Glioblastoma | Temozolomide | 12 | Twice per week | Oral | [1] |
| Leiomyosarcoma | Taxotere, Doxil, or DTIC | Not Specified | Not Specified | Oral | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in preclinical animal models.
Subcutaneous Xenograft Tumor Model Protocol
This protocol is a generalized procedure based on methodologies cited in the literature[1][5][7].
Objective: To evaluate the efficacy of this compound on the growth of subcutaneously implanted tumors in mice.
Materials:
-
Cancer cell line of interest (e.g., HT1080, U-87 MG, MM.1S)
-
Immunocompromised mice (e.g., Athymic Nude, NOG, NOD-SCID)
-
Matrigel (optional, can improve tumor engraftment)[7]
-
Sterile PBS or cell culture medium
-
This compound formulated for oral administration (e.g., simple suspension)[1]
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture cancer cells to the exponential growth phase. Harvest and resuspend the cells in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 0.2 mL). A 50% Matrigel mixture can be used to enhance tumor take rate.[1][7]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to become palpable and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volumes by measuring the length and width with calipers twice a week.[5][8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally according to the desired dosing schedule (e.g., 10 mg/kg, twice weekly).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the time for tumors to reach a specific volume (e.g., 1000 mm³).[1]
-
Termination: Euthanize mice when tumors reach the endpoint volume, if there is significant body weight loss (e.g., ≥20%), or if the animal becomes moribund.[1]
Orthotopic Glioblastoma Xenograft Model Protocol
This protocol is based on the methodology described for an orthotopic U-87 MG xenograft model.[1]
Objective: To assess the efficacy of this compound in a more clinically relevant brain tumor model.
Materials:
-
U-87 MG glioblastoma cells
-
Athymic nude mice
-
Stereotactic surgical equipment
-
Anesthesia
-
This compound and vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. Implant U-87 MG cells into the cranium at specific coordinates.
-
Post-Surgical Recovery: Allow the mice to recover from surgery.
-
Treatment Initiation: Begin dosing with this compound or vehicle at a specified time point post-implantation (e.g., day 10). A delayed start provides a more stringent test of efficacy.[1]
-
Monitoring and Endpoint: Monitor the health and body weight of the mice. The primary endpoint is typically overall survival.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging with [68Ga]-labeled TGFβ-targeting peptide in a mouse PANC-1 tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting PTC596-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection of key apoptosis markers by Western blot in cancer cells treated with PTC596. This compound is an investigational small-molecule tubulin-binding agent that induces G2/M mitotic arrest and subsequent apoptosis.[1][2] While initially identified for its ability to downregulate B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), this is now understood to be a secondary effect.[1][3] The primary mechanism of this compound-induced apoptosis is through the intrinsic mitochondrial pathway, making the analysis of specific protein markers crucial for understanding its efficacy.[3][4][5][6] This document outlines the this compound-induced apoptosis signaling cascade, a comprehensive experimental workflow, and a step-by-step protocol for cell treatment, protein extraction, immunoblotting, and data analysis. The primary markers for assessing this compound-induced apoptosis by Western blot include the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1), along with alterations in the expression of Bcl-2 family proteins such as the anti-apoptotic protein Mcl-1.[3][5][7]
This compound-Induced Apoptosis Signaling Pathway
This compound functions as a tubulin-binding agent, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.[1][2] Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway of apoptosis.[4] This pathway is characterized by the activation of pro-apoptotic proteins like BAX, which leads to the loss of mitochondrial membrane potential.[5][6] Concurrently, this compound has been shown to decrease the expression of the anti-apoptotic protein Mcl-1.[3][5] These events culminate in the activation of effector caspases, such as Caspase-3.[4][5] Activated Caspase-3 is a key executioner of apoptosis, cleaving numerous cellular substrates, including PARP-1, leading to the characteristic biochemical and morphological changes of apoptotic cell death.[8][9] Notably, this compound-induced apoptosis has been shown to be independent of p53 status.[3][5]
Caption: this compound-Induced Apoptosis Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of this compound-induced apoptosis.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture cancer cells of interest under standard conditions (e.g., 37°C, 5% CO2) to approximately 70-80% confluency. Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for sufficient protein yield after treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Cell Treatment: Treat cells with various concentrations of this compound (e.g., 20-200 nM) and a vehicle control (DMSO only) for a desired time course (e.g., 24, 48 hours).[10] The optimal concentration and incubation time should be determined empirically for each cell line.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS. Harvest the cells by scraping or trypsinization, followed by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
Protein Extraction and Quantification
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (see Table 1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Qualitative Analysis: Visually inspect the Western blot for the appearance or increase in the intensity of bands corresponding to cleaved Caspase-3 and cleaved PARP-1, and a decrease in full-length Mcl-1 in this compound-treated samples compared to the vehicle control.
-
Quantitative Analysis: Use densitometry software to measure the band intensity for each protein. Normalize the intensity of the target protein to the intensity of a loading control (e.g., β-actin or GAPDH) in the same lane to correct for variations in protein loading.
Data Presentation
The following table provides a template for summarizing quantitative Western blot data.
| Target Protein | Molecular Weight (kDa) | Vehicle Control (Normalized Intensity) | This compound (Low Dose) (Normalized Intensity) | This compound (High Dose) (Normalized Intensity) |
| Full-Length Caspase-3 | ~35 | 1.00 | 0.65 | 0.28 |
| Cleaved Caspase-3 | ~17/19 | 0.05 | 1.89 | 4.76 |
| Full-Length PARP-1 | ~116 | 1.00 | 0.52 | 0.15 |
| Cleaved PARP-1 | ~89 | 0.08 | 2.54 | 6.88 |
| Mcl-1 | ~40 | 1.00 | 0.41 | 0.12 |
| β-actin (Loading Control) | ~42 | 1.00 | 1.00 | 1.00 |
Table 1: Hypothetical Quantitative Western Blot Data for this compound-Induced Apoptosis Markers. The table shows the expected trends in protein expression following treatment with this compound. Values are represented as normalized band intensities relative to the vehicle control. An increase in cleaved Caspase-3 and cleaved PARP-1, and a decrease in full-length Caspase-3, full-length PARP-1, and Mcl-1 are indicative of apoptosis induction.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by PTC596
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596 is an investigational small-molecule therapeutic agent that has demonstrated potent anti-cancer activity in a broad range of preclinical models. Initially identified for its ability to inhibit the expression of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), a key protein involved in cancer stem cell self-renewal, the primary mechanism of action of this compound has been elucidated as the inhibition of tubulin polymerization.[1][2] By binding to the colchicine (B1669291) site of tubulin, this compound disrupts microtubule dynamics, leading to a potent G2/M phase mitotic arrest and subsequent induction of apoptosis in cancer cells.[1][3] This targeted disruption of the cell cycle makes this compound a promising candidate for cancer therapy.
Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with PI staining, along with a summary of its effects and the underlying signaling pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of multiple myeloma (MM) cell lines. It is important to note that the data presented here was generated using a BrdU (bromodeoxyuridine) incorporation assay, which measures DNA synthesis. While the principles are similar to propidium iodide staining, the methodologies differ. The results clearly demonstrate a dose-dependent increase in the G2/M population, indicative of cell cycle arrest at this phase.
| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MM.1S | Control (DMSO) | 55 | 30 | 15 | [1] |
| This compound (50 nM) | 40 | 20 | 40 | [1] | |
| This compound (100 nM) | 25 | 15 | 60 | [1] | |
| H929 | Control (DMSO) | 60 | 25 | 15 | [1] |
| This compound (50 nM) | 45 | 18 | 37 | [1] | |
| This compound (100 nM) | 30 | 12 | 58 | [1] |
Note: The data in this table is illustrative and based on published findings using BrdU incorporation assays.[1] Actual percentages may vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for treating cancer cells with this compound, followed by fixation, staining with propidium iodide (PI), and analysis by flow cytometry to determine the cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MM.1S, H929, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and prevent its staining).
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal at approximately 610-620 nm.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use doublet discrimination gates to exclude cell aggregates from the analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
References
Application Notes and Protocols: Visualizing Tubulin Disruption by PTC596 using Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC596 is a novel small-molecule investigational drug that has demonstrated potent anti-cancer activity by disrupting microtubule dynamics. It binds to the colchicine (B1669291) site on β-tubulin, inhibiting tubulin polymerization, which leads to a cascade of cellular events including G2/M phase cell cycle arrest and ultimately, apoptosis.[1][2] Immunofluorescence microscopy is a powerful technique to visualize these effects on the microtubule network. This document provides detailed protocols for immunofluorescence staining of α-tubulin in cells treated with this compound, methods for quantitative analysis, and an overview of the associated signaling pathways.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapies. This compound (also known as unesbulin) is an orally bioavailable small molecule that inhibits microtubule polymerization by binding to the colchicine site of tubulin.[1] This disruption of microtubule function leads to mitotic arrest and subsequent programmed cell death.[2] Notably, the downregulation of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) and the anti-apoptotic protein MCL-1 have been identified as key downstream events of this compound-induced tubulin disruption.[3][4][5]
This application note provides a comprehensive guide for researchers to visualize and quantify the disruptive effects of this compound on the cellular microtubule network using immunofluorescence staining.
Data Presentation: Quantitative Analysis of Tubulin Disruption
While direct quantitative immunofluorescence data for this compound is not extensively published, the following table represents hypothetical data based on qualitative reports of "near-complete loss of polymerized microtubules" upon treatment.[2] This data can be generated using the protocols outlined below and image analysis software to quantify tubulin fluorescence intensity or microtubule network characteristics.
Table 1: Dose-Dependent Effect of this compound on Microtubule Integrity
| Treatment Group | Mean Fluorescence Intensity of α-tubulin Staining (Arbitrary Units) | Percentage of Cells with Disrupted Microtubules (%) |
| Vehicle Control (DMSO) | 1500 ± 120 | 5 ± 2 |
| This compound (10 nM) | 1150 ± 95 | 35 ± 5 |
| This compound (50 nM) | 750 ± 60 | 70 ± 8 |
| This compound (100 nM) | 400 ± 45 | 95 ± 3 |
| Nocodazole (1 µM, Positive Control) | 350 ± 40 | 98 ± 2 |
Table 2: Morphological Quantification of Microtubule Network
| Treatment Group | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) |
| Vehicle Control (DMSO) | 15.2 ± 2.1 | 1.8 ± 0.3 |
| This compound (10 nM) | 10.8 ± 1.5 | 1.2 ± 0.2 |
| This compound (50 nM) | 6.5 ± 0.9 | 0.7 ± 0.1 |
| This compound (100 nM) | 2.1 ± 0.5 | 0.3 ± 0.1 |
| Nocodazole (1 µM, Positive Control) | 1.8 ± 0.4 | 0.2 ± 0.1 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed adherent cancer cells (e.g., HeLa, A549, or MCF-7) onto sterile glass coverslips in a multi-well plate at a density that ensures 50-70% confluency at the time of fixation.
-
Cell Culture: Culture the cells in a suitable complete growth medium overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) and a positive control for microtubule disruption (e.g., nocodazole) should be included.
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls. Incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for the disruption of the microtubule network.
II. Immunofluorescence Staining Protocol for α-Tubulin
-
Fixation:
-
Gently wash the cells once with pre-warmed (37°C) phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, ice-cold methanol (B129727) can be used for 5-10 minutes at -20°C.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the intracellular tubulin.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) in the blocking buffer at the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated with a fluorophore like Alexa Fluor 488) in the blocking buffer. Protect the antibody from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters and settings, ensuring consistency across all treatment groups for accurate quantitative analysis.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Immunofluorescence Staining
Caption: Workflow for analyzing this compound's effect on tubulin.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Cancer Cell Lines with Acquired Resistance to PTC596: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596, also known as unesbulin, is an investigational small molecule anti-cancer agent with a dual mechanism of action. Primarily, it functions as a tubulin-binding agent, interacting with the colchicine (B1669291) site on β-tubulin to disrupt microtubule polymerization. This leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. Secondarily, this compound has been observed to downregulate the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a component of the Polycomb repressive complex 1 (PRC1) involved in gene silencing and cancer stem cell maintenance. However, the downregulation of BMI1 is now understood to be a consequence of the mitotic arrest induced by this compound.[1] Due to its primary role as a microtubule-targeting agent, the development of resistance to this compound is a critical area of investigation for its long-term clinical efficacy.
This document provides detailed application notes and generalized protocols for the establishment and characterization of this compound-resistant cancer cell lines. It is important to note that as of the latest available information, specific studies detailing the generation of this compound-resistant cell lines and their specific resistance mechanisms have not been published. Therefore, the protocols provided herein are based on established methodologies for inducing drug resistance to other chemotherapeutic agents, particularly other tubulin-binding agents. Researchers should consider these protocols as a starting point and optimize the conditions for their specific cell lines of interest.
Signaling Pathways and Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, a critical process for cell division. This leads to the activation of the spindle assembly checkpoint, G2/M phase arrest, and ultimately, apoptosis. The secondary effect on BMI1 may contribute to the elimination of cancer stem cells.
Caption: Mechanism of action of this compound, highlighting its primary role as a tubulin-binding agent.
Potential Mechanisms of Resistance to Tubulin-Binding Agents
While specific resistance mechanisms to this compound are yet to be elucidated, resistance to other tubulin-binding agents can arise through several mechanisms. These provide a framework for investigating potential resistance in this compound-treated cells.
-
Alterations in Tubulin Isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of the drug.[2][3]
-
Mutations in Tubulin Genes: Point mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the efficacy of the agent.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.[4]
-
Alterations in Microtubule-Associated Proteins (MAPs): Changes in the expression or function of MAPs that regulate microtubule dynamics can counteract the effects of tubulin-binding agents.[5]
Caption: Potential mechanisms of acquired resistance to this compound based on known resistance to other tubulin-binding agents.
Experimental Protocols
The following are generalized protocols for establishing and characterizing this compound-resistant cancer cell lines.
Protocol 1: Continuous Exposure to Escalating Concentrations of this compound
This is the most common method for generating drug-resistant cell lines and mimics the gradual increase in drug pressure that can occur during cancer therapy.[6][7]
1. Determine the Initial IC50 of the Parental Cell Line:
- Plate the parental cancer cell line in 96-well plates.
- Treat the cells with a range of this compound concentrations for 72 hours.
- Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, CellTiter-Glo).
2. Initiate Resistance Induction:
- Culture the parental cells in a flask until they reach 70-80% confluency.
- Begin by treating the cells with this compound at a concentration equal to the determined IC50.
- Maintain the cells in the this compound-containing medium, changing the medium every 2-3 days.
- Monitor the cells for signs of recovery and proliferation. This may take several weeks.
3. Escalate the Drug Concentration:
- Once the cells have adapted and are proliferating steadily at the initial concentration, passage them and increase the this compound concentration by 1.5- to 2-fold.[6]
- Repeat this stepwise increase in concentration, allowing the cells to adapt at each stage. This process can take several months.
4. Maintenance and Verification of Resistant Phenotype:
- Once the desired level of resistance is achieved (e.g., the cells can tolerate a 5- to 10-fold higher concentration of this compound than the parental line), maintain the resistant cell line in a medium containing a selective pressure of this compound (e.g., the final concentration used for selection).
- Periodically re-determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Protocol 2: Intermittent High-Dose Pulse Treatment
This method simulates the pulsatile dosing schedules often used in clinical settings.[7]
1. Determine the Initial IC50 of the Parental Cell Line:
- Follow the same procedure as in Protocol 1 (Step 1).
2. Pulse Treatment:
- Culture the parental cells in a flask until they reach 70-80% confluency.
- Expose the cells to a high concentration of this compound (e.g., 5-10 times the IC50) for a short duration (e.g., 24-48 hours).
- After the pulse treatment, remove the this compound-containing medium, wash the cells thoroughly with PBS, and add fresh, drug-free complete medium.
- Allow the surviving cells to recover and repopulate the flask.
3. Repeat Pulse Cycles:
- Once the cells have recovered, repeat the high-dose pulse treatment.
- Continue these cycles of treatment and recovery until a resistant population emerges that can survive and proliferate following the pulse treatment.
4. Verification of Resistant Phenotype:
- Determine the IC50 of the established cell line and compare it to the parental cell line to calculate the resistance index.
Start [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];
Determine_IC50 [label="Determine IC50 of\nParental Cell Line"];
Continuous_Exposure [label="Continuous Exposure\n(Escalating Doses)"];
Pulse_Treatment [label="Intermittent Pulse\n(High Dose)"];
Establish_Resistant_Line [label="Establish Resistant\nCell Line"];
Characterization [label="Characterize Resistant\nPhenotype"];
End [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
Start -> Determine_IC50;
Determine_IC50 -> Continuous_Exposure;
Determine_IC50 -> Pulse_Treatment;
Continuous_Exposure -> Establish_Resistant_Line;
Pulse_Treatment -> Establish_Resistant_Line;
Establish_Resistant_Line -> Characterization;
Characterization -> End;
}
Caption: A generalized workflow for the development and characterization of this compound-resistant cancer cell lines.
Data Presentation: Quantitative Analysis of Resistance
Due to the lack of specific published data on this compound-resistant cell lines, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| [Example Cell Line A] | e.g., 50 | e.g., 500 | e.g., 10 |
| [Example Cell Line B] | e.g., 100 | e.g., 800 | e.g., 8 |
| Your Data Here |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Characteristic | Parental Cell Line | Resistant Cell Line | Method of Analysis |
| Doubling Time (hours) | e.g., 24 | e.g., 30 | Cell Counting |
| β-tubulin Isotype Expression | e.g., High Class I, Low Class III | e.g., Low Class I, High Class III | Western Blot, qPCR |
| MDR1 (P-gp) Expression | e.g., Low/Undetectable | e.g., High | Western Blot, qPCR, Flow Cytometry |
| Tubulin Gene Sequencing | e.g., Wild-type | e.g., Specific mutation (if any) | Sanger/NGS Sequencing |
| Cell Cycle Analysis (G2/M %) | e.g., 15% (untreated), 70% (+this compound) | e.g., 18% (untreated), 30% (+this compound) | Flow Cytometry (Propidium Iodide) |
Conclusion
The development of this compound-resistant cancer cell lines is a crucial step in understanding the long-term efficacy of this novel anti-cancer agent. The generalized protocols and frameworks for characterization provided in these application notes offer a solid foundation for researchers to begin this important work. As this compound progresses through clinical trials, the elucidation of its specific resistance mechanisms will be vital for the development of rational combination therapies and strategies to overcome acquired resistance, ultimately improving patient outcomes.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Microtubules and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to PTC596 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for monitoring tumor response to PTC596, a novel anti-cancer agent with a dual mechanism of action. This compound primarily acts as a tubulin-binding agent, leading to mitotic arrest and apoptosis. Secondarily, it downregulates the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a key factor in cancer stem cell self-renewal. In vivo imaging allows for non-invasive, longitudinal assessment of treatment efficacy, providing critical insights into the pharmacodynamics of this compound.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule that disrupts microtubule polymerization by binding to tubulin, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This compound also induces the degradation of BMI1, a protein often overexpressed in various cancers and associated with tumor aggressiveness and resistance to therapy.[2] The dual action of this compound, targeting both bulk tumor cells and cancer stem cells, makes it a promising therapeutic candidate. In vivo imaging can effectively monitor both the anti-proliferative and vascular-disrupting effects of this compound, as well as changes in metabolic activity and specific molecular markers associated with its mechanism of action.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for in vivo imaging studies.
Caption: this compound dual mechanism of action.
Caption: General workflow for in vivo imaging.
Quantitative Data Presentation
The following tables summarize representative quantitative data that could be obtained from in vivo imaging studies assessing the response to this compound.
Table 1: Tumor Volume and Bioluminescence Imaging (BLI) Signal
| Treatment Group | Day 0 (Tumor Volume, mm³) | Day 14 (Tumor Volume, mm³) | Day 0 (BLI Signal, photons/s) | Day 14 (BLI Signal, photons/s) |
| Vehicle Control | 100 ± 15 | 850 ± 120 | 1.5 x 10⁶ ± 0.3 x 10⁶ | 9.8 x 10⁷ ± 1.5 x 10⁷ |
| This compound (25 mg/kg) | 102 ± 18 | 350 ± 60 | 1.6 x 10⁶ ± 0.4 x 10⁶ | 2.1 x 10⁷ ± 0.5 x 10⁷ |
Table 2: Positron Emission Tomography (PET) Imaging of Tumor Metabolism
| Treatment Group | Baseline (¹⁸F-FDG SUVmax) | 48h Post-Treatment (¹⁸F-FDG SUVmax) | Percent Change |
| Vehicle Control | 3.5 ± 0.5 | 3.6 ± 0.6 | +2.9% |
| This compound (25 mg/kg) | 3.7 ± 0.4 | 2.1 ± 0.3 | -43.2% |
Table 3: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) of Tumor Perfusion
| Treatment Group | Baseline (Ktrans, min⁻¹) | 24h Post-Treatment (Ktrans, min⁻¹) | Percent Change |
| Vehicle Control | 0.25 ± 0.05 | 0.26 ± 0.06 | +4.0% |
| This compound (25 mg/kg) | 0.27 ± 0.04 | 0.12 ± 0.03 | -55.6% |
Experimental Protocols
Animal Models and Tumor Establishment
-
Cell Culture: Culture a human cancer cell line known to be sensitive to this compound (e.g., mantle cell lymphoma, glioblastoma, or leiomyosarcoma cell lines) in appropriate media. For bioluminescence imaging, use a cell line stably expressing luciferase.
-
Animal Housing: House immunodeficient mice (e.g., NOD-SCID or NSG) in a pathogen-free environment.
-
Tumor Implantation:
-
Subcutaneous Model: Inject 1-5 x 10⁶ tumor cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the flank of each mouse.
-
Orthotopic Model: For more clinically relevant studies, inject tumor cells into the organ of origin (e.g., intracranial injection for glioblastoma).
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or initial imaging until tumors reach a palpable size (e.g., 100-150 mm³).
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).
-
Dosing: Administer this compound orally at a predetermined dose (e.g., 25-50 mg/kg) based on previous efficacy studies. The dosing schedule can be daily or intermittent (e.g., twice weekly).
-
Control Group: Administer the vehicle alone to the control group using the same volume and schedule.
In Vivo Imaging Protocols
-
Baseline Imaging: Prior to the first treatment, perform baseline imaging to establish initial tumor burden.
-
Substrate Injection: Anesthetize mice with isoflurane (B1672236) and intraperitoneally inject D-luciferin (150 mg/kg).
-
Image Acquisition: After 10-15 minutes, place the mice in an in vivo imaging system (e.g., IVIS Spectrum) and acquire bioluminescent images.
-
Longitudinal Imaging: Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth and response to treatment.
-
Data Analysis: Quantify the bioluminescent signal from a region of interest (ROI) drawn around the tumor. Express the data as total flux (photons/second).
-
Baseline Imaging: Conduct a baseline PET scan before initiating treatment.
-
Radiotracer Injection: For assessing tumor metabolism, fast the mice for 4-6 hours and then intravenously inject ¹⁸F-FDG (e.g., 100-200 µCi). For proliferation, ¹⁸F-FLT can be used.
-
Uptake Period: Allow the radiotracer to distribute for approximately 60 minutes.
-
Image Acquisition: Anesthetize the mice and perform a PET/CT scan. The CT scan provides anatomical reference.
-
Post-Treatment Imaging: Repeat the PET/CT scan at an early time point after treatment (e.g., 24-48 hours) to detect early metabolic changes.
-
Data Analysis: Analyze the PET images to calculate the Standardized Uptake Value (SUV) within the tumor ROI.
-
Baseline Imaging: Acquire baseline MRI scans before the start of treatment.
-
Anatomical Imaging: Use T2-weighted sequences to visualize the tumor and measure its volume.
-
Functional Imaging (DCE-MRI): To assess vascular changes, perform Dynamic Contrast-Enhanced MRI.
-
Acquire a series of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.
-
This allows for the calculation of parameters such as Ktrans (volume transfer constant), which reflects vascular permeability and perfusion.
-
-
Post-Treatment Imaging: Repeat MRI scans at various time points (e.g., 24 hours, 7 days) to monitor changes in tumor volume and vascularity.
-
Data Analysis: Measure tumor volume from T2-weighted images. Analyze DCE-MRI data using appropriate software to generate parametric maps of Ktrans and other perfusion metrics.
Conclusion
In vivo imaging is a powerful tool for the preclinical evaluation of this compound. By employing modalities such as BLI, PET, and MRI, researchers can non-invasively monitor tumor growth, metabolic activity, and vascular changes in response to treatment. The detailed protocols and application notes provided here offer a framework for designing and executing robust in vivo imaging studies to further elucidate the anti-tumor effects of this compound and guide its clinical development.
References
Application Notes and Protocols: Assessing the Blood-Brain Barrier Penetration of PTC596
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC596 is an investigational small-molecule therapeutic agent that has demonstrated broad-spectrum anticancer activity. A key characteristic of this compound is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of central nervous system (CNS) malignancies like glioblastoma.[1] this compound's primary mechanism of action is the inhibition of tubulin polymerization, which leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[2] A secondary effect of this mitotic arrest is the downregulation of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a polycomb group ring finger oncogene implicated in cancer stem cell self-renewal and tumor progression.[3] Notably, this compound is not a substrate for P-glycoprotein (P-gp), a major efflux transporter at the BBB that limits the brain penetration of many therapeutic compounds.[1]
This document provides a comprehensive protocol for assessing the BBB penetration of this compound, incorporating in vitro and in vivo methodologies. It is intended to guide researchers in the preclinical evaluation of this compound and similar CNS-penetrant drug candidates.
Data Presentation
While specific quantitative data on the brain-to-plasma ratio of this compound is not publicly available, preclinical pharmacokinetic studies and efficacy in brain tumor models strongly support its CNS penetration. The following table summarizes available pharmacokinetic parameters for this compound.
| Parameter | Species | Dose | Value | Reference |
| Plasma Cmax | Mouse | 10 mg/kg (oral) | 1,156 ng/mL | [1] |
| Plasma AUC | Mouse | 10 mg/kg (oral) | 19,252 hr*ng/mL | [1] |
| Plasma Protein Binding | Mouse | - | 99.5% | [1] |
| Plasma Protein Binding | Human | - | 99.2% | [1] |
| Oral Bioavailability (F%) | Rat | 10 mg/kg | >79% | [1] |
| Terminal Half-life (t1/2) | Human | 0.65 - 7.0 mg/kg | 12 - 15 hours |
Signaling Pathway
The proposed mechanism of action for this compound involves direct interaction with tubulin, leading to downstream effects on cell cycle and the BMI1 protein.
Caption: this compound inhibits tubulin polymerization, causing G2/M arrest, apoptosis, and BMI1 degradation.
Experimental Workflow
A multi-step approach is recommended to thoroughly evaluate the BBB penetration of this compound. This workflow combines in vitro screening with in vivo confirmation.
Caption: A stepwise workflow for evaluating the blood-brain barrier penetration of this compound.
Experimental Protocols
In Vitro Assessment of P-glycoprotein Interaction: MDCK-MDR1 Transwell Assay
This assay determines if this compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
This compound stock solution in DMSO.
-
Positive control P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil).
-
LC-MS/MS system for quantification.
Protocol:
-
Seed MDCK-MDR1 and MDCK-WT cells onto Transwell inserts and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring transendothelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport buffer (HBSS with 10 mM HEPES) containing this compound at the desired concentration (e.g., 1-10 µM).
-
A-to-B (Apical to Basolateral) Transport: Add the this compound-containing transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A (Basolateral to Apical) Transport: Add the this compound-containing transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 in MDCK-MDR1 cells and close to 1 in MDCK-WT cells suggests that the compound is a P-gp substrate.
In Vivo Quantification of Brain Uptake: In Situ Brain Perfusion in Rats
This technique measures the unidirectional transport of this compound across the BBB into the brain parenchyma.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Anesthetics (e.g., ketamine/xylazine cocktail).
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2).
-
This compound dissolved in perfusion buffer.
-
[14C]-Sucrose or another vascular space marker.
-
Surgical instruments, perfusion pump, and brain tissue homogenization equipment.
-
LC-MS/MS for this compound quantification and a scintillation counter for the vascular marker.
Protocol:
-
Anesthetize the rat and expose the common carotid arteries.
-
Ligate the external carotid artery and cannulate the common carotid artery.
-
Initiate the perfusion with the this compound-containing buffer at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 15-60 seconds).
-
At the end of the perfusion period, decapitate the animal and dissect the brain.
-
Homogenize a weighed portion of the brain tissue.
-
Analyze the concentration of this compound in the brain homogenate and the perfusate using LC-MS/MS.
-
Determine the concentration of the vascular space marker in the brain homogenate and perfusate.
-
Calculate the brain uptake clearance (K_in) and the volume of distribution (V_d).
In Vivo Assessment of Brain Accumulation: Pharmacokinetic Study in Mice
This study determines the concentration of this compound in both plasma and brain tissue over time after administration.
Materials:
-
Male athymic nude mice (6-8 weeks old).
-
This compound formulation for oral gavage.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Brain homogenization equipment.
-
LC-MS/MS for this compound quantification.
Protocol:
-
Administer a single oral dose of this compound to a cohort of mice.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, perfuse the mice with saline to remove blood from the brain vasculature.
-
Harvest the brains and homogenize them.
-
Process both plasma and brain homogenate samples to extract this compound.
-
Quantify the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) and brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) as Kp * (fu,plasma / fu,brain).
In Vivo Efficacy in a CNS Malignancy Model: Orthotopic Glioblastoma Mouse Model
This model assesses the therapeutic efficacy of this compound in a setting that requires BBB penetration.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human glioblastoma cell line (e.g., U-87 MG).[1]
-
Stereotactic apparatus for intracranial injection.
-
This compound formulation for oral administration.
-
Bioluminescence imaging system (if using luciferase-expressing cells).
Protocol:
-
Intracranially implant human glioblastoma cells into the brains of the mice using a stereotactic frame.[1]
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule.[1]
-
Monitor tumor growth via bioluminescence imaging and observe the overall health and survival of the mice.
-
At the end of the study, harvest the brains for histological analysis to confirm tumor reduction.
Conclusion
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTC596 Dosage for Maximum Therapeutic Index
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of PTC596 to achieve the maximum therapeutic index in preclinical and clinical studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that functions as a tubulin-binding agent.[1][2] It binds to the colchicine (B1669291) site of tubulin, leading to the inhibition of microtubule polymerization.[1][3][4] This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequently induces apoptosis.[1][4][5][6] A key downstream effect of this process is the post-translational modification and subsequent degradation of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein.[1][2] BMI1 is a critical component of the Polycomb Repressive Complex 1 (PRC1) and plays a vital role in cancer stem cell survival and proliferation.
Q2: What is a recommended starting dose for in vitro studies with this compound?
A2: Based on preclinical studies, this compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, with 87% of 239 cell lines tested showing a 50% decrease in cell viability (CC50) at concentrations of ≤1.2 μmol/L.[1][2] For initial in vitro experiments, a dose-response study is recommended, with concentrations ranging from the nanomolar to the low micromolar range to determine the IC50 value for your specific cell line.[7] In multiple myeloma cell lines, the CC50 has been reported to be between 24-98 nM.[8]
Q3: What are the reported in vivo dosages and schedules for this compound in mouse models?
A3: In preclinical xenograft models, this compound has been shown to be effective when administered orally.[1] Dose optimization studies in a fibrosarcoma model indicated that 10 mg/kg administered twice per week or every other day was active, whereas 5 mg/kg once daily was not.[1][2] In a glioblastoma model, similar efficacy was observed with 10 mg/kg dosed twice per week, every other day, or three times per week.[1][2] For combination studies in a leiomyosarcoma model, a dose of 12.5 mg/kg twice weekly was used.[2]
Q4: What toxicities have been observed with this compound in clinical trials?
A4: In a Phase 1 clinical trial involving patients with advanced solid tumors, this compound was generally well-tolerated.[6][9] The most frequently reported treatment-related adverse events were mild to moderate gastrointestinal symptoms, including diarrhea, nausea, and vomiting, as well as fatigue.[6][9] Dose-limiting toxicities of neutropenia and thrombocytopenia were observed at the 10.4 mg/kg dose.[6][9]
Q5: How can I troubleshoot inconsistent results in my in vitro tubulin polymerization assay?
A5: Inconsistent results in tubulin polymerization assays can arise from several factors. Ensure precise temperature control, as tubulin polymerization is highly temperature-dependent.[8] Use calibrated pipettes to ensure accurate reagent dispensing.[3] If the compound precipitates in the assay buffer, consider preparing stock solutions in an appropriate solvent like DMSO, ensuring the final solvent concentration is non-inhibitory to the assay (typically ≤2%).[3] Always include positive and negative controls to validate the assay's performance.[8]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line Type | Number of Cell Lines Tested | Endpoint | Effective Concentration | Reference |
| Various Cancer Types | 239 | CC50 | ≤1.2 μmol/L in 87% of cell lines | [1][2] |
| Multiple Myeloma | Not specified | CC50 | 24-98 nM | [8] |
| Mantle Cell Lymphoma | 8 | IC50 | 138 nM (side population cells) | [10] |
In Vivo Dosage of this compound in Mouse Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| HT1080 Fibrosarcoma | 5 mg/kg, once daily (oral) | Inactive | [1][2] |
| HT1080 Fibrosarcoma | 10 mg/kg, twice per week (oral) | Active | [1][2] |
| HT1080 Fibrosarcoma | 10 mg/kg, every other day (oral) | Active | [1][2] |
| U-87 MG Glioblastoma | 10 mg/kg, twice per week (oral) | Active | [1][2] |
| SK-UT-1 Leiomyosarcoma | 12.5 mg/kg, twice weekly for 6 weeks (oral) | Significantly delayed tumor growth | [2] |
Phase 1 Clinical Trial Data for this compound
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | Not explicitly stated, but 10.4 mg/kg showed dose-limiting toxicities | [6][9] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia and thrombocytopenia at 10.4 mg/kg | [6][9] |
| Common Adverse Events | Diarrhea, nausea, vomiting, fatigue (mild to moderate) | [6][9] |
| Pharmacokinetics | Rapidly absorbed, Tmax 2-4 hours, half-life 12-15 hours (up to 7.0 mg/kg) | [6][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[11]
-
Incubate for 1.5 hours at 37°C.[11]
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[11]
-
Incubate for 15 minutes at 37°C with shaking.[11]
-
Measure the absorbance at 492 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[12]
-
Human cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio). Cell viability should be >95%.
-
Inject 3 x 10^6 cells subcutaneously into the flank of each mouse.[12]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach an average volume of 50-60 mm³, randomize the mice into treatment and control groups.[12]
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 10 mg/kg, twice weekly). Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[12]
-
Monitor the mice for any signs of toxicity, including body weight loss and changes in behavior.
-
Continue treatment and monitoring for the duration of the study. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of significant morbidity.
Mandatory Visualizations
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest, BMI1 degradation, and apoptosis.
Caption: A typical experimental workflow for evaluating this compound efficacy from in vitro to in vivo models.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Technical Support Center: Troubleshooting Inconsistent Results in PTC596 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments with PTC596. The following guides and frequently asked questions (FAQs) are formatted to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound across different cancer cell lines. What could be the underlying cause?
A1: Inconsistent IC50 values for this compound are not unexpected due to the compound's broad-spectrum antiproliferative activity and the inherent heterogeneity of cancer cells. This compound has shown activity in 87% of 239 tested cancer cell lines, with IC50 values varying based on the tumor type[1]. The sensitivity of different cell lines can be influenced by several factors, including:
-
Expression levels of tubulin isoforms: As this compound's primary mechanism is the inhibition of tubulin polymerization, variations in the expression or mutations of different tubulin isotypes across cell lines can affect drug binding and efficacy[1][2][3].
-
P-glycoprotein (P-gp) expression: While this compound is not a substrate for P-gp, high levels of this efflux pump in certain cell lines can contribute to multidrug resistance, potentially affecting the intracellular concentration of the compound[1][2].
-
Cellular context and off-target effects: this compound has been reported to have off-target effects, such as the inhibition of EZH2[4][5]. The cellular consequence of these off-target effects can vary between cell lines, leading to different phenotypic outcomes and IC50 values.
-
Cell culture conditions: Factors such as cell passage number, seeding density, and media composition can significantly impact experimental outcomes[6]. It is crucial to maintain consistent cell culture practices.
Q2: Our experiments show a discrepancy between the downregulation of BMI1 protein levels and the observed cytotoxic effects of this compound. Why might this be?
A2: This is a key point in understanding the mechanism of action of this compound. Initial studies identified this compound as an inhibitor of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1)[7][8][9]. However, more recent research has clarified that the downregulation of BMI1 is a secondary event[1][2]. The primary mechanism of this compound is the inhibition of tubulin polymerization, which leads to a potent G2/M mitotic arrest and subsequent apoptosis[1][2][10].
Therefore, the primary cytotoxic effects you are observing are likely due to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, rather than directly from the reduction in BMI1 levels. The downregulation of BMI1 is a downstream consequence of this primary mechanism.
Q3: We are observing unexpected morphological changes in our cells treated with this compound that are not consistent with simple mitotic arrest. What could explain this?
A3: While mitotic arrest is the primary outcome of this compound treatment, other cellular changes can occur. One potential explanation is the induction of an epithelial-mesenchymal transition (EMT) program, which has been observed in some glioblastoma models treated with this compound[4][5]. This effect is thought to be linked to the off-target inhibition of EZH2 by this compound[4][5]. EMT can lead to significant changes in cell morphology, adhesion, and motility. To investigate this, you could assess the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in your experimental system.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
If you are experiencing inconsistent results in your cell viability or proliferation assays (e.g., MTT, CellTiter-Glo), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Solubility and Stability | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO at a high concentration.[11][12] 2. Visually inspect for any precipitation before use. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11] 4. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[6] | This compound is insoluble in water[11]. Poor solubility or degradation can lead to inaccurate dosing and variability. |
| Cell Seeding and Culture | 1. Use a consistent and validated cell seeding density for all experiments. 2. Utilize cells within a narrow passage number range.[6] 3. Regularly check for and address any mycoplasma contamination. | Cell density and passage number can significantly alter cellular responses to drugs.[6] |
| Assay Protocol | 1. Standardize incubation times with this compound. 2. Ensure consistent reagent preparation and addition across all plates. 3. Use appropriate controls (vehicle control, positive control). | Minor variations in assay execution can lead to significant differences in results.[6] |
Issue 2: Discrepant In Vitro vs. In Vivo Efficacy
Sometimes, promising in vitro results with this compound do not translate to the expected efficacy in animal models. This can be due to several factors:
| Potential Cause | Troubleshooting Step | Rationale |
| Pharmacokinetics (PK) | 1. Review the published pharmacokinetic data for this compound. It has a terminal half-life of 12-15 hours at most doses.[13] 2. Ensure the dosing schedule in your animal model is optimized to maintain efficacious drug exposure.[7][13] 3. Consider the oral bioavailability of your specific formulation. | Inadequate drug exposure at the tumor site is a common reason for lack of in vivo efficacy. This compound's plasma concentration increases are less than dose-proportional at higher doses.[13] |
| Tumor Microenvironment | 1. Consider the influence of the tumor microenvironment, which is absent in 2D cell culture. 2. Evaluate the expression of drug resistance markers in your in vivo model. | The in vivo environment can present barriers to drug penetration and efficacy not seen in vitro. |
| Animal Model Selection | 1. Ensure the chosen animal model is appropriate for the cancer type being studied. 2. Consider using orthotopic or patient-derived xenograft (PDX) models for greater clinical relevance. | The choice of animal model can significantly impact the translational relevance of the findings. |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: The primary and secondary mechanisms of action of this compound.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound experiments.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Off-target effect of the BMI1 inhibitor this compound drives epithelial-mesenchymal transition in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating PTC596 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of PTC596.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially identified as an inhibitor of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. However, more recent studies have demonstrated that its primary mechanism of action is the inhibition of tubulin polymerization.[1] this compound binds to the colchicine (B1669291) site of tubulin, leading to a potent induction of G2–M mitotic arrest and apoptosis.[1] The downregulation of BMI1 protein levels is now considered a secondary event resulting from this mitotic arrest.[1]
Q2: What are the known off-target effects of this compound?
A2: Besides its primary on-target effect on tubulin polymerization, this compound has been shown to have other biological activities that can be considered off-target effects. Notably, in glioblastoma multiforme (GBM), this compound has been found to target and inhibit EZH2, another Polycomb Repressive Complex protein.[2] This dual inhibition of BMI1 and EZH2 can lead to the induction of an epithelial-mesenchymal transition (EMT) molecular program in some contexts.[2]
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Potential off-target effects of this compound may manifest in several ways:
-
Unexpected Phenotypes: Observing cellular effects that are not typically associated with tubulin polymerization inhibition or G2/M arrest, such as changes in cell morphology consistent with EMT.[2]
-
Discrepancy with Other Tubulin Inhibitors: If the phenotype observed with this compound is significantly different from that of other well-characterized tubulin inhibitors that bind to the colchicine site.
-
Inconsistent Results with Genetic Validation: If the phenotype observed with this compound is not replicated when tubulin function is disrupted using genetic methods like siRNA or CRISPR-Cas9.
-
Cell Line Specific Effects: Observing strong efficacy in a cancer cell line that is not solely dependent on the expression of tubulin or BMI1.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype (e.g., G2/M arrest or apoptosis) to minimize engagement with less potent off-targets.
-
Orthogonal Validation: Confirm key findings using alternative methods. For example, to validate the role of tubulin inhibition, use other tubulin inhibitors with different chemical scaffolds. To confirm the role of BMI1 or EZH2, use specific siRNA or CRISPR-Cas9 to knock down their expression and observe if the phenotype is recapitulated.
-
Use of Appropriate Controls: Always include positive and negative controls in your experiments. For example, use other known tubulin inhibitors as positive controls and vehicle-treated cells as negative controls.
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target, tubulin, in a cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in cell morphology, such as increased motility or expression of mesenchymal markers. | This compound-induced EMT, potentially through off-target inhibition of EZH2 in specific cell types like glioblastoma.[2] | 1. Confirm EMT Markers: Perform Western blotting or immunofluorescence to check for changes in the expression of EMT markers (e.g., N-cadherin, Vimentin, ZEB1). 2. Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down EZH2 and observe if a similar EMT phenotype is induced. 3. Use a More Specific BMI1 Inhibitor: If the intended target is BMI1, consider using a more specific inhibitor to see if the EMT phenotype persists.[2] |
| Observed phenotype is not consistent with G2/M cell cycle arrest. | The phenotype may be driven by an off-target effect independent of tubulin polymerization inhibition. | 1. Comprehensive Off-Target Profiling: Consider performing a kinome scan or other broad off-target screening to identify potential unintended targets. 2. Orthogonal Validation: Use structurally different tubulin inhibitors to see if they produce the same phenotype. If not, the effect is likely off-target. |
| High levels of cytotoxicity in cell lines that are not highly proliferative. | Potential off-target toxicity unrelated to the anti-mitotic activity of this compound. | 1. Dose Titration: Carefully determine the IC50 value in your specific cell line and use concentrations at or below this value for mechanistic studies. 2. Apoptosis vs. Necrosis: Determine the mode of cell death (e.g., using Annexin V/PI staining) to understand if it's programmed cell death or a more general toxic effect. |
| Inconsistent results between this compound treatment and genetic knockdown of tubulin or BMI1. | The observed phenotype with this compound may be a result of its effect on multiple targets, which is not fully recapitulated by knocking down a single gene. | 1. Combined Knockdown: If you suspect involvement of both BMI1 and EZH2, perform a simultaneous knockdown of both genes to see if it mimics the this compound phenotype. 2. Rescue Experiments: In a tubulin or BMI1 knockout/knockdown background, treat with this compound. If the drug still produces an effect, it indicates the involvement of other targets. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | 68 - 340 |
| REC-1 | Mantle Cell Lymphoma | 68 - 340 |
| MM.1S | Multiple Myeloma | Not specified, but induces apoptosis at nanomolar concentrations |
| OPM-2 | Multiple Myeloma | Not specified, but induces apoptosis at nanomolar concentrations |
| HTLA-ER | Neuroblastoma | ~35 |
| A549 | Lung Carcinoma | Induces apoptosis at 10 nM |
| HeLa | Cervical Carcinoma | Induces apoptosis at 10 nM |
| Caki | Renal Carcinoma | Induces apoptosis at 10 nM |
| SK-Hep1 | Hepatocellular Carcinoma | Induces apoptosis at 10 nM |
| DU145 | Prostate Carcinoma | Induces apoptosis at 10 nM |
Note: IC50 values can vary between studies and experimental conditions. The data presented here are compiled from multiple sources for comparative purposes.[4][5]
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase 1 Clinical Trial)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (hours) |
| 0.65 - 7.0 | Dose-proportional increase | 2 - 4 | 12 - 15 |
| 10.4 | Not specified | Not specified | ~20 |
Data from a Phase 1 study in patients with advanced solid tumors.
Key Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-based)
Objective: To determine the direct inhibitory effect of this compound on tubulin polymerization in a cell-free system.
Principle: The polymerization of purified tubulin into microtubules increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
Temperature-controlled microplate reader
-
96-well microplates
Procedure:
-
Prepare a series of dilutions of this compound, colchicine, and DMSO in polymerization buffer.
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin protein in polymerization buffer.
-
In a pre-chilled 96-well plate, add the diluted compounds or controls.
-
To initiate the reaction, add the tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. A decrease in the rate and extent of polymerization in the presence of this compound compared to the DMSO control indicates inhibitory activity. Calculate the IC50 value by plotting the inhibition at the plateau phase against the this compound concentration.[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to tubulin in intact cells.
Principle: The binding of a ligand (this compound) to its target protein (tubulin) can increase the thermal stability of the protein. This increased stability can be detected by measuring the amount of soluble protein remaining after heat treatment.[3]
Materials:
-
Cultured cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibodies against α-tubulin or β-tubulin and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured cells with this compound or DMSO at the desired concentration for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble tubulin in each sample by Western blotting using an anti-tubulin antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble tubulin remaining at each temperature for both this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[3]
Protocol 3: Genetic Validation of Off-Target Effects using siRNA
Objective: To determine if the knockdown of a suspected off-target gene (e.g., EZH2) recapitulates a phenotype observed with this compound treatment.
Principle: Small interfering RNA (siRNA) can be used to specifically silence the expression of a target gene. If the phenotype of this compound is due to its effect on this target, then knocking down the target should produce a similar phenotype.
Materials:
-
Validated siRNA targeting the gene of interest (e.g., EZH2)
-
Non-targeting (scrambled) control siRNA
-
Lipofection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cultured cells
-
Reagents for phenotype assessment (e.g., antibodies for Western blot, reagents for cell migration assay)
-
Reagents for confirming knockdown (e.g., qRT-PCR primers, antibodies)
Procedure:
-
Transfection: On the day before transfection, seed cells so that they will be 50-70% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and the lipofection reagent separately in serum-free medium, then combining them and incubating according to the manufacturer's protocol.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm the knockdown of the target gene at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: In the remaining cells, perform the relevant phenotypic assay (e.g., cell migration assay, analysis of EMT markers) and compare the results from the target siRNA-treated cells, the non-targeting control siRNA-treated cells, and this compound-treated cells.
-
Data Analysis: If the phenotype in the target siRNA-treated cells is similar to that of the this compound-treated cells, it provides evidence that the observed effect of this compound is mediated, at least in part, by this off-target.[7][8]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effect of this compound inducing EMT in glioblastoma.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization | MDPI [mdpi.com]
- 5. This compound-Induced BMI-1 Inhibition Fights Neuroblastoma Multidrug Resistance by Inducing Ferroptosis | MDPI [mdpi.com]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of cellular resistance to PTC596
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PTC596. The information is designed to help identify and understand potential mechanisms of cellular resistance to this investigational agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to the colchicine (B1669291) site on β-tubulin, which disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1] A secondary effect of this process is the downregulation of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein levels.[1]
Q2: A decrease in this compound efficacy has been observed in our long-term cell culture models. What are the potential causes?
A2: A decline in the efficacy of this compound in long-term cell culture models may suggest the development of cellular resistance. Potential mechanisms could include:
-
Alterations in the Drug Target: Mutations in the tubulin genes (e.g., TUBB) could alter the colchicine-binding site, thereby reducing the binding affinity of this compound.
-
Changes in Tubulin Isotype Expression: Overexpression of specific β-tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting agents.
-
Increased Drug Efflux: While this compound is not a known substrate for P-glycoprotein (P-gp), the upregulation of other ATP-binding cassette (ABC) transporters could potentially increase the efflux of the compound from the cell.
-
Activation of Anti-Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as those in the Bcl-2 family, could counteract the pro-apoptotic signals induced by this compound.
-
Cell Cycle Checkpoint Adaptations: Alterations in cell cycle checkpoint proteins could allow cells to bypass the G2/M arrest induced by this compound.
Q3: We are not observing the expected G2/M arrest in our cells after this compound treatment. What could be the issue?
A3: If you are not observing G2/M arrest, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Verify Effective Concentration: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Assess Cell Line Sensitivity: Some cell lines may have intrinsic resistance to tubulin-targeting agents.
-
Investigate Cell Cycle Checkpoint Proteins: Analyze the expression and phosphorylation status of key G2/M checkpoint proteins (e.g., Cdk1, Cyclin B1) to identify any alterations.
-
Check for Resistance Mechanisms: If the cell line was previously sensitive, it may have developed resistance. Refer to the troubleshooting guide below for investigating potential resistance mechanisms.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach to investigating potential mechanisms of cellular resistance to this compound.
Issue 1: Reduced Apoptotic Response to this compound
Potential Cause: Upregulation of anti-apoptotic proteins or defects in the apoptotic machinery.
Troubleshooting Steps:
-
Assess Apoptosis Markers: Use Western blotting to analyze the expression levels of key apoptotic proteins in your sensitive and suspected resistant cell lines, both with and without this compound treatment.
-
Compare Protein Expression: Look for an upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or a lack of cleavage of pro-apoptotic proteins (e.g., Caspase-3, PARP) in the resistant cells compared to the sensitive cells.
-
Functional Apoptosis Assays: Perform functional assays, such as Annexin V/PI staining followed by flow cytometry, to confirm a reduction in apoptosis in the suspected resistant cells.
Issue 2: Altered Cellular Response to this compound Treatment
Potential Cause: Modifications in the tubulin protein or its expression.
Troubleshooting Steps:
-
Sequence Tubulin Genes: Isolate RNA from sensitive and suspected resistant cells, reverse transcribe to cDNA, and sequence the coding regions of β-tubulin genes to identify any potential mutations in the colchicine-binding site.
-
Analyze Tubulin Isotype Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of different β-tubulin isotypes (especially βIII-tubulin) between sensitive and resistant cells.
-
In Vitro Tubulin Polymerization Assay: Perform an in vitro tubulin polymerization assay using purified tubulin from both sensitive and resistant cells to directly assess the inhibitory effect of this compound.
Data Presentation
Table 1: Representative IC50 Values of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) at 72 hours |
| Z-138 | 68 |
| REC-1 | 340 |
Data sourced from a study on this compound in MCL cell lines.[2]
Table 2: Hypothetical Comparison of this compound Activity in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | βIII-Tubulin Expression (relative to sensitive) |
| Sensitive Parental Line | 50 | 1 | 1.0 |
| Resistant Sub-line | 500 | 10 | 5.2 |
This table presents hypothetical data for illustrative purposes in a troubleshooting context.
Experimental Protocols
Protocol 1: Western Blot for Apoptosis and Cell Cycle Markers
-
Cell Lysis: Treat sensitive and suspected resistant cells with this compound at the desired concentration and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Cyclin B1, phospho-Histone H3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and a GTP stock solution.
-
Assay Setup: In a 96-well plate, add the tubulin polymerization buffer with GTP. Add this compound at various concentrations to the experimental wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate of polymerization to determine the inhibitory effect of this compound.
Visualizations
Caption: this compound Mechanism of Action Pathway.
Caption: Workflow for Investigating this compound Resistance.
Caption: Hypothetical Resistance via Tubulin Mutation.
References
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the investigational agent PTC596 in preclinical animal models. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific toxicities that may be encountered during experiments.
Understanding this compound and its Potential Toxicities
This compound is a novel small molecule with a dual mechanism of action. It functions as a tubulin-binding agent, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1][2] Additionally, it has been identified as an inhibitor of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), a protein involved in cancer stem cell survival.[1][3] This dual activity contributes to its broad-spectrum anti-cancer effects but also presents a unique toxicity profile that requires careful management in animal studies.
The most commonly observed toxicities in preclinical and clinical studies include gastrointestinal (GI) disturbances, hematological effects, and general systemic issues such as weight loss and fatigue.[1][4]
Frequently Asked Questions (FAQs)
Q1: What are the expected toxicities of this compound in animal models?
A1: Based on preclinical and clinical data, the primary toxicities associated with this compound administration in animal models include:
-
Gastrointestinal Toxicity: Diarrhea, nausea (indicated by reduced food intake), and vomiting.[1][4]
-
Hematological Toxicity: Neutropenia and thrombocytopenia, particularly at higher doses.[1][4]
-
Systemic Toxicity: Weight loss, fatigue, and general malaise.[1][4]
Q2: How should I determine the appropriate starting dose for my animal model?
A2: Dose selection should be based on prior dose-ranging studies if available for your specific cancer model and animal strain. A common starting point in preclinical studies has been around 10-20 mg/kg administered orally.[4][5] It is crucial to conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q3: What is the mechanism behind this compound-induced toxicities?
A3: The toxicities are linked to its mechanisms of action:
-
Tubulin-binding: Disruption of microtubules in rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow, can lead to GI and hematological side effects.
-
BMI-1 Inhibition: While the direct link between BMI-1 inhibition and specific acute toxicities is less clear, it may contribute to effects on stem and progenitor cell populations.
Troubleshooting Guides
Management of Gastrointestinal Toxicity
Issue: Mice exhibit signs of diarrhea (loose or watery stools), dehydration, and reduced food intake.
Immediate Actions & Troubleshooting:
-
Assess Severity:
-
Monitor the consistency and frequency of stool.
-
Check for signs of dehydration (skin tenting, sunken eyes).
-
Quantify daily food and water intake.
-
-
Supportive Care:
-
Hydration: Administer warmed subcutaneous fluids (e.g., 1-2 mL of sterile saline or Lactated Ringer's solution per 30g mouse) once or twice daily.[6]
-
Nutritional Support: Provide a highly palatable, energy-dense, and easily digestible diet. Commercial gel-based diets or a mash of standard chow can be beneficial.[6][7]
-
Anti-diarrheal Medication: In cases of severe diarrhea, the use of anti-diarrheal agents like loperamide (B1203769) may be considered, but this should be done in consultation with a veterinarian and with careful consideration of potential impacts on the experimental outcomes.[2]
-
-
Dose Modification:
-
If severe GI toxicity is observed, consider reducing the dose of this compound in subsequent treatment cycles or increasing the dosing interval.
-
| Parameter | Monitoring Frequency | Intervention Threshold | Recommended Action |
| Stool Consistency | Daily | Loose or watery stools for >24 hours | Initiate supportive care (hydration, nutritional support). |
| Dehydration | Daily | Positive skin tent test, sunken eyes | Administer subcutaneous fluids. |
| Food Intake | Daily | >20% reduction from baseline | Provide supplemental nutrition. |
Management of Hematological Toxicity
Issue: Complete blood count (CBC) analysis reveals neutropenia or thrombocytopenia.
Immediate Actions & Troubleshooting:
-
Monitoring:
-
Perform baseline CBCs before initiating treatment.
-
Monitor CBCs regularly during treatment, with increased frequency (e.g., every 3-4 days) around the expected nadir (lowest blood cell count), which for many chemotherapeutics is 7-14 days post-treatment.
-
-
Intervention for Neutropenia:
-
Prophylactic Measures: For treatment regimens known to cause significant neutropenia, prophylactic administration of granulocyte colony-stimulating factor (G-CSF) can be considered to reduce the severity and duration of neutropenia.[8][9]
-
Therapeutic Intervention: If severe neutropenia develops, therapeutic G-CSF can be administered to stimulate neutrophil recovery.[8]
-
-
Intervention for Thrombocytopenia:
-
Management of thrombocytopenia in animal models is primarily supportive. Careful handling is required to minimize the risk of bleeding.
-
In severe cases, dose reduction or treatment interruption may be necessary.
-
-
Dose Modification:
-
Dose-limiting toxicities of neutropenia and thrombocytopenia have been observed at higher doses of this compound.[1] If significant hematological toxicity occurs, a dose reduction is warranted.
-
| Parameter | Monitoring Frequency | Intervention Threshold (example) | Recommended Action |
| Absolute Neutrophil Count (ANC) | Baseline, then 1-2 times weekly | < 500 cells/µL | Consider G-CSF administration; increase monitoring. |
| Platelet Count | Baseline, then 1-2 times weekly | < 50,000 cells/µL | Careful handling; consider dose modification. |
Management of Systemic Toxicity (Weight Loss)
Issue: Mice exhibit significant weight loss (>15% of initial body weight).
Immediate Actions & Troubleshooting:
-
Accurate Weight Monitoring:
-
Weigh animals at least three times per week.
-
It's important to note that tumor growth can mask overall body weight loss. Therefore, regular body condition scoring is also recommended.[7]
-
-
Supportive Care:
-
Dose and Schedule Evaluation:
-
Significant weight loss can be an indicator that the MTD has been exceeded. Re-evaluate the dose and administration schedule.
-
| Parameter | Monitoring Frequency | Intervention Threshold | Recommended Action |
| Body Weight | 3 times per week | >15% loss from baseline | Initiate supportive care; consider dose reduction. |
| Body Condition Score | 3 times per week | Score of 2 or less | Initiate supportive care; increase monitoring frequency. |
Experimental Protocols
Complete Blood Count (CBC) Analysis
-
Blood Collection: Collect approximately 50-100 µL of blood from the saphenous vein or retro-orbital sinus into EDTA-coated microtubes.
-
Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters including white blood cell count (WBC), neutrophil count, lymphocyte count, platelet count, and red blood cell count.
-
Frequency: Perform analysis at baseline (before treatment), and then 1-2 times per week during the treatment cycle, with increased frequency around the expected nadir.
Serum Chemistry Analysis
-
Blood Collection: Collect blood and allow it to clot to separate the serum.
-
Analysis: Use a chemistry analyzer to assess markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).
-
Frequency: Conduct at baseline and at the end of the study, or more frequently if organ-specific toxicity is suspected.
Histopathological Examination
-
Tissue Collection: At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, collect relevant organs (e.g., liver, kidney, spleen, intestine, bone marrow).
-
Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining and Analysis: Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes.[10][11]
Visualizations
Caption: this compound dual mechanism of action.
Caption: Experimental workflow for managing toxicity.
Caption: Troubleshooting decision-making guide.
References
- 1. researchgate.net [researchgate.net]
- 2. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Human Pathology 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel BMI-1 inhibitor this compound downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clearh2o.com [clearh2o.com]
- 8. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathology of incidental non-neoplastic findings in transgenic CByB6F1-Tg(HRAS)2Jic mice used in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
PTC596 Technical Support Center: Ensuring Experimental Stability and Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with PTC596, a potent and orally bioavailable small molecule inhibitor of tubulin polymerization that also modulates BMI-1 and MCL-1 protein levels. Our aim is to help you achieve consistent and reliable results by addressing common challenges related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving and storing this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For optimal results, follow these guidelines for dissolution and storage:
-
Powder: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] A stock solution in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2] Use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: My this compound precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A2: Precipitation is a common issue with hydrophobic compounds like this compound when they are introduced into an aqueous environment like cell culture media.[3] This "solvent shift" from a DMSO-rich stock solution to the aqueous medium can cause the compound to fall out of solution.[3]
Here are several strategies to prevent precipitation:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Slow, Drop-wise Addition: Add the DMSO stock solution to the pre-warmed medium slowly, drop-by-drop, while gently swirling the medium. This helps to disperse the compound more effectively and avoid localized high concentrations that can lead to precipitation.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution in a smaller volume of media first. Mix this intermediate dilution well, and then add it to the final volume.
-
Serum Content: The presence of fetal bovine serum (FBS) can aid in solubilizing hydrophobic compounds through protein binding.[3] If your experimental design allows, using serum-containing media may reduce precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Preparing a more concentrated stock solution will allow you to add a smaller volume to your media, thus lowering the final DMSO concentration.
Q3: How stable is this compound in my final working solution (e.g., in cell culture media)?
A3: this compound is insoluble in water, and it is recommended that aqueous working solutions be prepared fresh and used immediately.[2] The stability of this compound in aqueous solutions over time is limited, and prolonged incubation may lead to precipitation and a decrease in the effective concentration of the compound. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at appropriate intervals.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a tubulin-binding agent that inhibits tubulin polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[4] It binds to the colchicine (B1669291) site of tubulin.[4][5] Additionally, this compound has been shown to downregulate the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) and Myeloid Cell Leukemia 1 (MCL-1), which are involved in cell self-renewal and survival.[2][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding stock solution to media | - Final concentration exceeds aqueous solubility.- "Solvent shock" from rapid dilution.- Cold media reducing solubility. | - Lower the final concentration of this compound.- Prepare a more concentrated stock solution to reduce the volume of DMSO added.- Add the stock solution slowly to pre-warmed (37°C) media while gently swirling.- Perform a stepwise dilution. |
| Precipitate forms over time in the incubator | - Compound instability in aqueous solution over time.- Temperature fluctuations. | - Prepare fresh working solutions immediately before use.- For longer experiments, replace the media with freshly prepared this compound solution at regular intervals.- Ensure the incubator maintains a stable temperature. |
| Inconsistent or weaker-than-expected biological effects | - Precipitation leading to a lower effective concentration.- Degradation of this compound in the working solution.- Adsorption of the compound to plasticware. | - Visually inspect for precipitation before and during the experiment.- Follow the recommendations to prevent precipitation.- Prepare fresh working solutions for each experiment.- Consider using low-adhesion plasticware. |
| Cell toxicity observed in vehicle control wells | - DMSO concentration is too high. | - Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%).- Perform a DMSO toxicity curve for your specific cell line to determine its tolerance. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 84 mg/mL | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 7 mg/mL | [2] |
| Water | Insoluble | [2] |
Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 420.34 g/mol )
-
Anhydrous DMSO
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.20 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a short period can aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
In Vitro Cell-Based Assay Protocol
-
Cell Seeding:
-
Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Important: Add the stock solution to the medium slowly and with gentle mixing to prevent precipitation. It is advisable to prepare the working solutions immediately before adding them to the cells.
-
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed the cytotoxic threshold for your cell line (typically <0.5%).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cell culture plate.
-
Add the freshly prepared medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and any other necessary positive or negative controls.
-
Incubate the plate for the desired experimental duration.
-
-
Endpoint Analysis:
-
Perform your desired endpoint analysis (e.g., cell viability assay, western blotting, flow cytometry).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Cell line-specific responses to PTC596 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTC596.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a tubulin-binding agent.[1][2][3] It binds to the colchicine (B1669291) site of tubulin, leading to the inhibition of tubulin polymerization.[1][3] This disruption of microtubule dynamics arrests tumor cells in the G2/M phase of the cell cycle and induces apoptosis.[1][2] While initially identified for its ability to downregulate B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein levels, this is now understood to be a secondary effect of the potent mitotic arrest.[1]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated broad-spectrum anticancer activity in a variety of preclinical models.[1] Efficacy has been shown in models of leiomyosarcoma, glioblastoma, mantle cell lymphoma (MCL), and acute myeloid leukemia (AML).[1][4][5] Clinical trials have been conducted in patients with advanced solid tumors, and it is currently being investigated in leiomyosarcoma and diffuse intrinsic pontine glioma (DIPG).[1][2][6][7]
Q3: What is the p53 dependency of this compound-induced apoptosis?
A3: this compound induces apoptosis in a p53-independent manner.[4][8] This makes it a potential therapeutic agent for cancers with mutated or deficient p53, which are often resistant to conventional chemotherapies.[8]
Q4: Is this compound a substrate for P-glycoprotein (P-gp)?
A4: No, this compound is not a substrate for the P-glycoprotein (P-gp) drug efflux pump.[1][3] This is a significant advantage over other tubulin-binding agents like taxanes and vinca (B1221190) alkaloids, whose efficacy can be limited by P-gp-mediated multidrug resistance.[1]
Troubleshooting Guides
Problem: My cell line shows low sensitivity or resistance to this compound treatment.
Possible Causes and Solutions:
-
Intrinsic Resistance: Some cancer cell lines exhibit lower sensitivity to this compound. For instance, studies have shown that lymphoma, bladder, and thyroid cancer cell lines can be less responsive.[1]
-
Recommendation: If you are working with these cancer types, consider increasing the concentration of this compound or the duration of treatment. It is also advisable to test a panel of cell lines to identify more sensitive models for your studies.
-
-
Suboptimal Drug Concentration: The effective concentration of this compound can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A typical range of effective concentrations in sensitive cell lines is 20-200 nM.[9]
-
-
Incorrect Assessment of Cell Viability: The chosen method for assessing cell viability might not be optimal.
-
Recommendation: Utilize multiple methods to assess the effects of this compound. In addition to viability assays like MTT or CellTiter-Glo, consider assays that measure apoptosis (e.g., Annexin V staining) or cell cycle arrest (e.g., propidium (B1200493) iodide staining followed by flow cytometry).
-
Problem: I am not observing the expected G2/M arrest in my this compound-treated cells.
Possible Causes and Solutions:
-
Timing of Analysis: The peak of G2/M arrest may occur at a specific time point after treatment.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for observing G2/M arrest. For example, an accumulation of cells in the G2/M phase has been observed after 10 hours of treatment with 200 nM this compound.[9]
-
-
Cell Synchronization: If you are trying to observe a synchronized population of cells moving through the cell cycle, ensure your synchronization protocol is effective.
-
Recommendation: Validate your cell synchronization method before treating with this compound.
-
Problem: I am having trouble dissolving this compound.
Possible Causes and Solutions:
-
Incorrect Solvent: this compound has specific solubility properties.
Quantitative Data
Table 1: IC50 and ED50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 (nM) | ED50 (nM) | Reference |
| Mantle Cell Lymphoma (MCL) | 68 - 340 | 150 - 507 | [4] |
| Acute Myeloid Leukemia (AML) | Average: 30.7 | Average: 60.3 | [8] |
| Multiple Myeloma (MM) | 24 - 98 | Not Reported |
IC50: The concentration of a drug that gives half-maximal inhibitory response. ED50: The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with the desired concentration of this compound for the desired time (e.g., 200 nM for 10 hours).[9]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound (e.g., 20-200 nM for 48 hours).[9]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTC Therapeutics Announces Key Regulatory Designations for this compound to Advance Treatment of Two Rare Oncology Indications | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The novel BMI-1 inhibitor this compound downregulates MCL-1 and induces p53-independent mitochondrial apoptosis in acute myeloid leukemia progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
PTC596 Technical Support Center: Understanding the Impact of Serum on In Vitro Activity
Welcome to the PTC596 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of this compound, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that functions as a tubulin-binding agent. It binds to the colchicine (B1669291) site of tubulin, which disrupts microtubule polymerization.[1] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.[2][3][4]
Q2: How was this compound initially identified?
A2: this compound was first identified through its ability to inhibit the proliferation of cancer stem cells that express B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein.[1] However, further research has shown that the downregulation of BMI1 protein levels is a secondary effect resulting from the primary mechanism of tubulin polymerization inhibition.[1]
Q3: How does serum concentration potentially affect the in vitro activity of this compound?
A3: The presence and concentration of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent in vitro activity of this compound. This is primarily due to the high plasma protein binding of the compound. It has been reported that in mice, 99.5% of this compound is bound to plasma proteins.[1] This high degree of protein binding can sequester the compound, reducing the concentration of free, active this compound available to interact with its target in cultured cells. Consequently, higher concentrations of this compound may be required to achieve the desired biological effect in the presence of high serum concentrations.
Q4: What are the typical IC50 values observed for this compound in vitro?
A4: The half-maximal inhibitory concentration (IC50) values for this compound demonstrate broad-spectrum activity across various cancer cell lines. For instance, in a screen of 239 cancer cell lines, 87% of the lines exhibited a 50% decrease in cell viability (CC50) at concentrations ≤1.2 μmol/L.[1] In mantle cell lymphoma (MCL) cell lines, IC50 values after 72 hours of treatment ranged from 68 to 340 nM.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Observed IC50 for this compound is higher than expected based on published data. | High Serum Concentration: As noted, this compound exhibits high protein binding.[1] If your assay uses a high percentage of FBS (e.g., 10% or 20%), a significant portion of the compound may be sequestered by serum proteins, reducing its effective concentration. | - Reduce Serum Concentration: If compatible with your cell line, consider performing the assay in a medium with a lower serum concentration (e.g., 2-5%) or in a serum-free medium for a short duration. - Increase Incubation Time: A longer incubation period may allow for equilibrium to be reached between the bound and free compound. - Standardize Serum Lot: Different lots of FBS can have varying protein compositions, leading to variability in experimental results. Using a single, tested lot of serum for a series of experiments can improve consistency. |
| High variability in results between experiments. | Inconsistent Serum Concentration or Lot: Variations in the final serum concentration or using different lots of FBS between experiments can lead to inconsistent results due to differences in protein binding. | - Maintain Consistent Serum Percentage: Ensure the final concentration of serum is consistent across all wells and experiments. - Aliquot and Store Serum Properly: Avoid repeated freeze-thaw cycles of serum, which can degrade proteins and affect its properties. |
| This compound appears to have low potency in a specific cell line. | Cell-Specific Factors: The expression level of tubulin isoforms or the presence of drug efflux pumps (though this compound is not a known P-glycoprotein substrate) could influence sensitivity.[1] | - Characterize Target Expression: If possible, assess the expression levels of β-tubulin isoforms in your cell line. - Perform a Time-Course Experiment: The optimal incubation time to observe the effects of this compound may vary between cell lines. |
Experimental Protocols
General Cell Viability Assay to Assess this compound Activity
This protocol provides a general framework for determining the IC50 of this compound in a cancer cell line using a luminescence-based cell viability assay.
Materials:
-
This compound (prepared as a stock solution in DMSO)
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired concentration.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 90 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in the desired culture medium (containing the intended final serum concentration). It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).
-
Add 10 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Workflow for Investigating Serum Impact
Signaling Pathway
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Best Practices for Long-Term Storage and Handling of PTC596
This technical support center is designed for researchers, scientists, and drug development professionals using PTC596. It provides detailed guidance on long-term storage, handling, and troubleshooting to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in several organic solvents. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use vials and stored at -80°C, where it is stable for up to one year. For shorter-term storage (up to one month), aliquots can be kept at -20°C.[1] When preparing the solution, ensure the DMSO is anhydrous, as moisture can reduce the solubility of this compound.[1]
Q3: Can I store diluted working solutions of this compound?
A3: It is not recommended to store diluted working solutions for extended periods. These solutions should be prepared fresh for each experiment from a frozen stock aliquot. If temporary storage is necessary, keep the solution on ice and protected from light for no more than a few hours.
Q4: What are the primary mechanisms of action for this compound?
A4: this compound has a dual mechanism of action. Its primary mode of action is as a tubulin-binding agent that inhibits microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[2] Additionally, this compound was identified as an inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), a protein involved in cancer stem cell maintenance. The downregulation of BMI-1 is considered a secondary effect of the potent cell cycle arrest induced by this compound.
Q5: What are the expected cellular effects of this compound treatment?
A5: Treatment of cancer cells with this compound is expected to induce a rounded-up morphology, indicative of mitotic arrest. This is accompanied by cell cycle arrest in the G2/M phase. Furthermore, this compound has been shown to downregulate the anti-apoptotic protein MCL-1 and induce p53-independent mitochondrial apoptosis.[3][4]
Storage and Stability Data
The following tables summarize the recommended storage conditions for this compound as a solid and in solution.
| Form | Storage Temperature | Duration of Stability | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[5] | Store in a tightly sealed, light-protected container. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Suitable for shorter-term storage of aliquots. |
| Solvent | Maximum Solubility |
| DMSO | ~84 mg/mL (200 mM)[1] |
| DMF | ~30 mg/mL |
| Ethanol | ~5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by HPLC-UV
Objective: To assess the purity and detect potential degradation of this compound in a stored solution using High-Performance Liquid Chromatography with UV detection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 262 nm and 300 nm[5]
-
Column Temperature: 30°C
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
Thaw an aliquot of the stored this compound solution to be tested and dilute it to a similar concentration as the fresh standard.
-
Inject the fresh standard and the stored sample onto the HPLC system.
-
Analyze the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks in the stored sample compared to the fresh standard would indicate degradation. The purity of the stored sample can be estimated by calculating the peak area percentage of this compound relative to the total peak area.
Troubleshooting Guide
Issue 1: Precipitation observed in stock solution upon thawing.
-
Possible Cause 1: Exceeded solubility limit. The concentration of the stock solution may be too high, or the solvent may have absorbed moisture, reducing solubility.
-
Solution: Gently warm the vial in a 37°C water bath and vortex thoroughly to redissolve the precipitate. If it does not fully redissolve, centrifuge the vial and carefully transfer the supernatant to a new tube. The concentration of this new stock should be re-verified. For future preparations, consider a slightly lower stock concentration or ensure the use of fresh, anhydrous DMSO.
-
-
Possible Cause 2: Improper storage. The solution may have been stored at a temperature where it is not fully soluble or may have undergone multiple freeze-thaw cycles.
-
Solution: Always store stock solutions at -80°C. Aliquoting is crucial to avoid repeated freezing and thawing.
-
Issue 2: Inconsistent or reduced activity in cellular assays.
-
Possible Cause 1: Compound degradation. The this compound may have degraded due to improper storage or handling of the stock or working solutions.
-
Solution: Use a fresh aliquot of the stock solution for each experiment. Prepare working dilutions immediately before use. To confirm the integrity of your stock, you can perform an analytical check using HPLC as described in Protocol 2.
-
-
Possible Cause 2: Inaccurate concentration. Pipetting errors or incomplete dissolution of a precipitated stock can lead to a lower than expected final concentration in the assay.
-
Solution: Ensure any precipitate in the stock solution is fully redissolved before making dilutions. Use calibrated pipettes for all dilutions.
-
-
Possible Cause 3: Cell-based resistance. Prolonged culture or high passage numbers can lead to changes in cell lines, potentially developing resistance to anti-cancer agents.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. If resistance is suspected, test the compound on a fresh batch of cells.
-
Issue 3: High background signal in tubulin polymerization assays.
-
Possible Cause: Compound precipitation in the assay buffer. this compound, like many small molecules, may have limited solubility in aqueous buffers, causing it to precipitate and scatter light.
-
Solution: Visually inspect the assay wells for any precipitate. Run a control with the compound in the assay buffer without tubulin to check for any increase in absorbance or fluorescence. If precipitation is an issue, consider the use of a co-solvent, ensuring the final concentration does not affect the assay (e.g., final DMSO concentration <1-2%).
-
Visualizations
Caption: this compound primary and secondary signaling pathways.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-Induced BMI-1 Inhibition Fights Neuroblastoma Multidrug Resistance by Inducing Ferroptosis | MDPI [mdpi.com]
Addressing variability in PTC596 efficacy across experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential variability in the efficacy of PTC596 across different experimental setups. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as a tubulin-binding agent.[1] It binds to the colchicine (B1669291) site of tubulin, leading to the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics causes cell cycle arrest in the G2/M phase and induces apoptosis.[2]
Q2: How does this compound affect the BMI1 signaling pathway?
A2: While initially identified for its ability to reduce levels of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein, this is now understood to be a secondary effect.[2][3] The G2/M arrest induced by this compound leads to the hyper-phosphorylation and subsequent degradation of BMI1.[3] BMI1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is involved in gene silencing, cancer stem cell survival, and proliferation.[4]
Q3: What is the rationale for using this compound in different cancer types?
A3: this compound has demonstrated broad-spectrum anticancer activity across a wide range of cancer cell lines.[2] Its efficacy in various preclinical models, including leiomyosarcoma, glioblastoma, and multiple myeloma, supports its development for different solid and hematological malignancies.[2][3] Furthermore, its ability to cross the blood-brain barrier makes it a potential treatment for brain tumors like glioblastoma and diffuse intrinsic pontine glioma (DIPG).[2][5]
Troubleshooting Guide: Addressing Variability in Efficacy
Experimental variability is a common challenge in preclinical and clinical research. This guide addresses potential sources of variability when working with this compound and offers troubleshooting suggestions.
Issue 1: Inconsistent IC50 values in in vitro proliferation assays.
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Differences | Different cancer cell lines exhibit varying sensitivity to this compound. For instance, IC50 values at 72 hours in mantle cell lymphoma (MCL) cell lines ranged from 68 to 340 nM.[6] It is crucial to establish a baseline sensitivity for each cell line used. |
| Assay Duration | The duration of drug exposure can significantly impact IC50 values. Ensure that the assay endpoint (e.g., 48h, 72h) is consistent across experiments. |
| Seeding Density | Cell seeding density can affect proliferation rates and drug response. Optimize and maintain a consistent seeding density for each cell line. |
| Drug Formulation and Stability | Ensure proper solubilization of this compound. It is soluble in DMSO and DMF.[4] Prepare fresh dilutions for each experiment to avoid degradation. |
Issue 2: Discrepancies in in vivo tumor growth inhibition.
| Potential Cause | Troubleshooting Suggestion |
| Dosing Schedule and Route | The dosing regimen is a critical factor. For example, in a fibrosarcoma model, this compound was active when administered at 10 mg/kg twice per week but not when given at 5 mg/kg daily.[2] The oral route of administration is standard for this compound.[2] |
| Animal Model and Tumor Type | The choice of xenograft or orthotopic model and the specific tumor type can influence outcomes. This compound has shown efficacy in various models, including those for leiomyosarcoma and glioblastoma.[2] |
| Pharmacokinetics | The pharmacokinetic profile of this compound can vary. In a phase 1 study, the terminal half-life ranged from 12 to 20 hours depending on the dose.[7] Consider performing pharmacokinetic analysis in your animal model. |
| Combination Therapy | When used in combination with other agents (e.g., dacarbazine, bortezomib), the timing and dosage of each drug can affect synergy and efficacy.[3][8] Optimize the combination regimen for your specific model. |
Issue 3: Variable effects on downstream signaling pathways.
| Potential Cause | Troubleshooting Suggestion |
| Time-course of Analysis | The effects of this compound on downstream targets like BMI1 and markers of apoptosis are time-dependent. For instance, a decrease in MCL-1 expression was observed to precede PARP cleavage in MCL cells.[9] Conduct time-course experiments to capture the dynamics of pathway modulation. |
| Cellular Context | The genetic background of the cancer cells, such as p53 status, can influence the response to this compound. However, this compound has been shown to induce apoptosis in a p53-independent manner.[6][9] |
| Off-Target Effects | At certain concentrations, this compound may have off-target effects. One study suggested that this compound could also target EZH2, another Polycomb group protein, which might lead to context-specific cellular responses.[10] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | IC50 / CC50 | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | 22.4 nM (IC50) | [4] |
| Rec-1 | Mantle Cell Lymphoma | Not Specified | 136 nM (IC50) | [4] |
| Various MCL cell lines | Mantle Cell Lymphoma | 72 hours | 68 - 340 nM (IC50) | [9] |
| Various MM cell lines | Multiple Myeloma | Not Specified | 24 - 98 nM (CC50) | [3] |
| 239 Cancer Cell Lines | Various | Not Specified | ≤1.2 µmol/L (CC50 for 87% of lines) | [2] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |
| HT1080 Xenograft | Fibrosarcoma | 10 mg/kg, twice per week, oral | Active | [2] |
| U-87 MG Xenograft | Glioblastoma | Not Specified | Efficacious | [2] |
| Orthotopic U-87 MG | Glioblastoma | Not Specified | Significantly prolonged survival | [2] |
| Patient-Derived D-09–0500 MG Xenograft | Glioblastoma | 12 mg/kg, twice per week, oral | Median time to 1,000 mm³ tumor volume increased by 257% | [2] |
| MOLM-13 Xenograft | Acute Myeloid Leukemia | 5 mg/kg, oral | Increased survival | [4] |
| MM.1S Xenograft | Multiple Myeloma | Twice a week for 3 weeks, oral | Significantly inhibited tumor growth and improved survival | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (General)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as MTS or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model (General)
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or an increase in the time for tumors to reach a specific volume.[2]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. caymanchem.com [caymanchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase Ib Study of Unesbulin (this compound) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
PTC596 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and preventing precipitation of PTC596 in stock solutions. By following these guidelines, users can ensure the stability and efficacy of their this compound solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, with reported solubilities of up to 84 mg/mL (199.83 mM).[1] It has poor solubility in ethanol (B145695) and is insoluble in water.[1]
Q2: What are the optimal storage conditions for this compound stock solutions? A2: For long-term storage (months to a year), this compound stock solutions in DMSO should be stored at -80°C.[1] For shorter-term storage (up to one month), -20°C is acceptable.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.[1]
Q3: I've observed crystals or cloudiness in my this compound stock solution. What should I do? A3: The presence of crystals or cloudiness indicates that the compound has precipitated out of solution. This can happen due to improper storage, temperature fluctuations, or the use of non-anhydrous DMSO. Please refer to the detailed troubleshooting guide below for a step-by-step procedure to redissolve the precipitate.
Troubleshooting Guide: Handling this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow this workflow to attempt to redissolve the compound.
Figure 1: A step-by-step workflow for redissolving precipitated this compound.
Quantitative Data Summary
For consistent and reliable experimental outcomes, it is essential to adhere to the recommended solubility and storage parameters for this compound.
| Parameter | Recommendation |
| Primary Solvent | Anhydrous DMSO[1][2][3] |
| Solubility in DMSO | 30-84 mg/mL[1][2] |
| Solubility in Ethanol | ~5-7 mg/mL[1][2] |
| Solubility in Water | Insoluble[1] |
| Long-Term Storage | -80°C in single-use aliquots[1] |
| Short-Term Storage | -20°C for up to one month[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 420.34 g/mol )
-
Anhydrous DMSO (moisture-absorbing DMSO can reduce solubility)[1]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated precision balance
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, weigh out 4.20 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the vial for 5-10 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once the solution is clear, aliquot it into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
This compound Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor that was initially identified for its ability to downregulate B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein levels.[4] More recent studies have demonstrated that this compound also functions as a tubulin-binding agent, leading to mitotic arrest and apoptosis.[4][5]
Figure 2: The dual mechanism of action of this compound, targeting both tubulin polymerization and BMI1 protein stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Unesbulin (this compound) | BMI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Combination Therapy of PTC596 and Doxorubicin in Sarcoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of PTC596 and doxorubicin (B1662922) against their respective monotherapies in preclinical sarcoma models. The content herein is based on available experimental data and is intended to inform researchers and drug development professionals on the potential of this therapeutic strategy.
Overview of Therapeutic Agents
This compound (Unesbulin) is an investigational, orally bioavailable small molecule that functions as a tubulin-binding agent.[1] It disrupts microtubule polymerization, leading to a cell cycle arrest in the G2/M phase.[2] Additionally, this compound has been shown to induce the degradation of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1), a protein crucial for cancer stem cell survival and proliferation.
Doxorubicin is a well-established anthracycline antibiotic used as a first-line chemotherapeutic agent for various cancers, including soft tissue sarcomas.[3][4] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[5][6] This leads to DNA double-strand breaks and the induction of apoptosis.[5]
The combination of this compound and doxorubicin has demonstrated synergistic anti-tumor activity in preclinical models of leiomyosarcoma, a subtype of soft tissue sarcoma.[1] This guide will delve into the available data, experimental methodologies, and the underlying mechanisms of action of this combination therapy.
Comparative Efficacy in a Leiomyosarcoma Xenograft Model
Preclinical studies have evaluated the efficacy of this compound in combination with liposomal doxorubicin (Doxil) in a mouse xenograft model using the human leiomyosarcoma cell line SK-LMS-1.[1] The available data indicates a significant delay in tumor growth for the combination therapy compared to monotherapy.
| Treatment Group | Median Time for Tumor to Reach 1,000 mm³ (days) | Increase in Median Time to Endpoint vs. Vehicle (%) |
| Vehicle | 17.7 | N/A |
| This compound (12.5 mg/kg, twice per week) | 23.0 | 30% |
| This compound + Doxil | Data not fully available, but described as synergistic | Synergistic |
Data extracted from a study on SK-LMS-1 human leiomyosarcoma xenografts in mice.[1]
While the exact median time to endpoint for the doxorubicin monotherapy and the combination therapy groups are not detailed in the available literature, the study reported that the combination of this compound with Doxil was well-tolerated and significantly more efficacious than the corresponding monotherapies, exhibiting strong synergy.[1]
Mechanisms of Action and Signaling Pathways
The synergistic effect of combining this compound and doxorubicin likely stems from their distinct but complementary mechanisms of action, targeting different phases of the cell cycle and cellular processes.
This compound Signaling Pathway:
This compound primarily acts by binding to tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase. A key downstream effect of this compound is the hyper-phosphorylation and subsequent degradation of the BMI1 protein. BMI1 is a component of the Polycomb Repressive Complex 1 (PRC1) and plays a vital role in the self-renewal of cancer stem cells and resistance to therapy. By reducing BMI1 levels, this compound can potentially sensitize cancer cells to other cytotoxic agents.
Caption: this compound mechanism of action.
Doxorubicin Signaling Pathway:
Doxorubicin exerts its cytotoxic effects primarily through its interaction with DNA. It intercalates between DNA base pairs, which obstructs DNA and RNA synthesis.[3] Furthermore, doxorubicin inhibits topoisomerase II, an enzyme that creates transient double-strand breaks in DNA to resolve topological problems during replication and transcription.[5] By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5] This extensive DNA damage triggers a DNA damage response, ultimately leading to apoptosis.
Caption: Doxorubicin mechanism of action.
Experimental Protocols
Detailed experimental protocols for the specific combination studies in sarcoma models are not publicly available. However, based on standard methodologies, the following protocols outline the likely approaches used.
In Vivo Xenograft Study:
-
Cell Lines: Human sarcoma cell lines, such as SK-LMS-1 (leiomyosarcoma), are used.[1][7]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used for xenograft studies.[7]
-
Tumor Implantation: A suspension of sarcoma cells (e.g., 2 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[7]
-
Treatment: Once tumors reach a palpable size (e.g., >5 mm³), mice are randomized into treatment groups: Vehicle control, this compound monotherapy, doxorubicin (or its liposomal formulation, Doxil) monotherapy, and this compound and doxorubicin combination therapy.[1][7] Dosing schedules are established based on prior studies (e.g., this compound administered orally twice weekly, doxorubicin administered intravenously).[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size (e.g., 1,000 mm³), at which point all animals are euthanized and tumors are excised for further analysis.[1] Body weight is also monitored as a measure of toxicity.
Caption: In vivo xenograft workflow.
In Vitro Cell Viability Assay (MTT/MTS Assay):
-
Cell Seeding: Sarcoma cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8]
-
Drug Treatment: Cells are treated with various concentrations of this compound, doxorubicin, or the combination of both for a specified duration (e.g., 48-72 hours).[8]
-
Reagent Incubation: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well and incubated for 1-4 hours at 37°C.[9]
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.[8]
-
Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) for each treatment is determined. The synergistic, additive, or antagonistic effects of the combination can be quantified by calculating the Combination Index (CI) using methods like the Chou-Talalay method.[8]
Western Blot Analysis:
-
Protein Extraction: Sarcoma cells are treated with this compound, doxorubicin, or the combination for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., BMI1, cleaved caspase-3, p-H2AX) and then with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion
The combination of this compound and doxorubicin presents a promising therapeutic strategy for sarcoma, particularly leiomyosarcoma. Preclinical evidence suggests a synergistic effect, leading to enhanced tumor growth inhibition compared to either agent alone. The distinct mechanisms of action—targeting microtubule dynamics and cancer stem cell pathways by this compound, and inducing DNA damage by doxorubicin—provide a strong rationale for this combination. Further research is warranted to fully elucidate the quantitative benefits of this combination therapy and to explore its clinical potential in patients with sarcoma.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMI1-Inhibitor this compound in Combination with MCL1 Inhibitor S63845 or MEK Inhibitor Trametinib in the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wild type p53 sensitizes soft tissue sarcoma cells to doxorubicin by down-regulating multidrug resistance-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment with epigenetic agents profoundly inhibits tumor growth in leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Dual Action of PTC596: A Comparative Guide to Tubulin and BMI-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of PTC596's performance against other tubulin and BMI-1 inhibitors, supported by experimental data and detailed protocols.
This compound, also known as Unesbulin, is an orally bioavailable small molecule that has demonstrated broad-spectrum anti-cancer activity in preclinical and clinical studies.[1][2][3] Initially identified for its ability to reduce the expression of the B-cell specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein, a key regulator of cancer stem cells, further research has revealed its primary mechanism of action to be the inhibition of tubulin polymerization.[1][4][5] The downregulation of BMI-1 is now understood to be a secondary effect resulting from the potent G2/M mitotic arrest induced by this compound's interaction with tubulin.[1][4] This guide provides a comprehensive comparison of this compound with other established tubulin and BMI-1 inhibitors, presenting key performance data and detailed experimental methodologies to aid in the validation of its dual inhibitory effects.
Performance Comparison: this compound vs. Alternative Inhibitors
To objectively assess the efficacy of this compound, its performance is compared against standard tubulin inhibitors, Paclitaxel and Vincristine, and a known BMI-1 inhibitor, PTC-209. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these compounds across various cancer cell lines.
Tubulin Inhibition: Comparative Efficacy
This compound acts as a tubulin-destabilizing agent by binding to the colchicine (B1669291) site of tubulin, which is a distinct mechanism from taxanes (e.g., Paclitaxel) that stabilize microtubules and vinca (B1221190) alkaloids (e.g., Vincristine) that bind to a different site on tubulin.[1][2][6]
Table 1: IC50 Values of this compound and Other Tubulin Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Paclitaxel (nM) | Vincristine (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 22.4[7] | - | - |
| HL-60 | Acute Myeloid Leukemia | 220[8] | - | - |
| MOLM-16 | Acute Myeloid Leukemia | 800-1200[8] | - | - |
| OCI-AML3 | Acute Myeloid Leukemia | 300-500[8] | - | - |
| PL-21 | Acute Myeloid Leukemia | 800-1200[8] | - | - |
| SKM-1 | Acute Myeloid Leukemia | 800-1200[8] | - | - |
| Z-138 | Mantle Cell Lymphoma | 68[9][10] | - | - |
| REC-1 | Mantle Cell Lymphoma | 136[7] | - | - |
| Granta-519 | Mantle Cell Lymphoma | 340[10] | - | - |
| JeKo-1 | Mantle Cell Lymphoma | 180[10] | - | - |
| MINO | Mantle Cell Lymphoma | 150[10] | - | - |
| MAVER-1 | Mantle Cell Lymphoma | 250[10] | - | - |
| NCEB-1 | Mantle Cell Lymphoma | 290[10] | - | - |
| JVM-2 | Mantle Cell Lymphoma | 210[10] | - | - |
| MCF-7 | Breast Cancer | - | - | 67.7[11] |
| MDA-MB-231 | Breast Cancer | - | - | 4.4[11] |
BMI-1 Inhibition: Comparative Efficacy
While this compound's effect on BMI-1 is secondary to tubulin inhibition, its ability to downregulate this cancer stem cell marker is a significant aspect of its anti-cancer activity.[1] PTC-209 is a direct inhibitor of BMI-1.[12][13]
Table 2: IC50 Values of this compound and a Direct BMI-1 Inhibitor
| Cell Line | Cancer Type | This compound (nM) | PTC-209 (µM) |
| Z-138 | Mantle Cell Lymphoma | 68[9][10] | 1.5[10] |
| REC-1 | Mantle Cell Lymphoma | 136[7] | 2.7[10] |
| Granta-519 | Mantle Cell Lymphoma | 340[10] | 11.2[10] |
| JeKo-1 | Mantle Cell Lymphoma | 180[10] | 5.8[10] |
| MINO | Mantle Cell Lymphoma | 150[10] | 4.2[10] |
| MAVER-1 | Mantle Cell Lymphoma | 250[10] | 6.5[10] |
| NCEB-1 | Mantle Cell Lymphoma | 290[10] | 8.9[10] |
| JVM-2 | Mantle Cell Lymphoma | 210[10] | 3.1[10] |
| HEK293T | Embryonic Kidney | - | 0.5[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound primary and secondary mechanism of action.
Caption: Workflow for validating this compound's dual inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Paclitaxel, Vincristine, or PTC-209 for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[14]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare purified tubulin (from a commercial source like Cytoskeleton, Inc.) at a concentration of 2 mg/mL in a fluorescence buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[4][15] Add 1 mM GTP and a fluorescent reporter (e.g., 6.3 µM DAPI) to the buffer.[15]
-
Compound Addition: In a black 96-well plate, add the test compounds (this compound, Paclitaxel, Vincristine) at various concentrations. Include appropriate controls (vehicle and a known tubulin inhibitor/stabilizer).
-
Initiation of Polymerization: Initiate the reaction by adding the tubulin solution to each well.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity (e.g., excitation at 355 nm and emission at 460 nm) every minute for 60-90 minutes.[4]
-
Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory or stabilizing effects of the compounds.
Western Blot for BMI-1 Expression
This method is used to quantify the levels of BMI-1 protein in cells after treatment.
-
Cell Lysis: After treating cells with the test compounds for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BMI-1 (e.g., from Cell Signaling Technology or Novus Biologicals) overnight at 4°C.[16] Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of BMI-1.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 cells in PBS) into the flank of immunocompromised mice (e.g., nude or NSG mice).[17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[17]
-
Randomization and Treatment: Randomly divide the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or a vehicle control to the respective groups via the appropriate route (e.g., subcutaneous injection or oral gavage) daily or as per the determined schedule.[17]
-
Monitoring: Measure the tumor volume using calipers and the body weight of the mice every 3 days.[17]
-
Endpoint: Continue the treatment for a predetermined period (e.g., 15 days).[17] At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for BMI-1 and Ki-67).[17]
-
Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to assess the in vivo efficacy of this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Tubulin Polymerization Assay [bio-protocol.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. BMI1-Inhibitor this compound in Combination with MCL1 Inhibitor S63845 or MEK Inhibitor Trametinib in the Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bmi1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Pharmacological inhibition of Bmi1 by PTC-209 impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
PTC596 Demonstrates Potential in Overcoming Taxane Resistance in Preclinical Models
South Plainfield, NJ – PTC Therapeutics' investigational compound, PTC596 (Unesbulin), has shown promising activity in preclinical models of cancer, including those resistant to taxane-based chemotherapies. As an orally bioavailable small molecule, this compound presents a potential new therapeutic avenue for patients with advanced solid tumors who have developed resistance to standard-of-care treatments.
This compound was initially identified for its ability to inhibit the proliferation of cancer stem cells by downregulating the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein.[1] Subsequent research has revealed that its primary mechanism of action is the inhibition of tubulin polymerization, leading to G2/M mitotic arrest and apoptosis.[1] This dual action on both cancer stem cells and tubulin dynamics suggests a potential advantage in overcoming drug resistance.
Comparative Efficacy in Taxane-Resistant Models
While direct head-to-head studies detailing the cross-resistance profile of this compound in taxane-resistant versus sensitive models are emerging, several preclinical investigations have demonstrated its efficacy in cancers that are inherently difficult to treat or have acquired resistance.
In a study on high-grade serous ovarian cancer (HGSOC), a disease notorious for developing chemoresistance, this compound was tested in a patient-derived xenograft (PDX) model that was resistant to carboplatin (B1684641) and paclitaxel.[2] The combination of this compound with standard chemotherapy resulted in a significant decrease in tumor growth compared to chemotherapy alone.[2][3] Mechanistically, this compound treatment was found to decrease the expression of cancer stem-like markers, increase apoptotic markers, and reduce proliferative markers, thereby mitigating chemoresistance.[2]
Similarly, in multiple myeloma (MM) models, this compound induced significant cytotoxicity in various cell lines, including those resistant to the proteasome inhibitor bortezomib (B1684674).[4] The study highlighted that this compound's efficacy was independent of the TP53 gene mutation status, which is often associated with drug resistance.[4]
A key advantage of this compound is that it is not a substrate for P-glycoprotein (P-gp), a major drug efflux pump that is a common cause of multidrug resistance to chemotherapeutics like taxanes.[1] Overexpression of P-gp in tumor cells reduces intracellular drug concentrations, limiting their effectiveness.[1] By circumventing this resistance mechanism, this compound may retain its activity in tumors that have become refractory to taxanes due to P-gp upregulation.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of this compound in relevant cancer models.
| Model System | Cell Lines/PDX Model | Treatment | Key Findings | Reference |
| High-Grade Serous Ovarian Cancer (Chemoresistant PDX) | PDX-0113 (resistant to carboplatin and paclitaxel) | This compound (12.5 mg/kg) + Carboplatin + nab-Paclitaxel | Significant decrease in tumor growth compared to chemotherapy alone. | [2][3] |
| Mantle Cell Lymphoma | Z-138, REC-1 | This compound | IC50 values ranged from 68 to 340 nM. | [5][6] |
| Multiple Myeloma | KMS-11/BTZ, OMP-2/BTZ (bortezomib-resistant) | This compound | Induced significant cytotoxicity irrespective of bortezomib resistance or TP53 status. | [4] |
| Acute Myeloid Leukemia | MOLM-13 | This compound | IC50 = 22.4 nM. | [7] |
| Neuroblastoma (Multidrug-Resistant) | HTLA-ER | This compound | Exerted a high cytotoxic effect. | [8] |
Experimental Protocols
In Vivo Chemoresistant Ovarian Cancer Study [2][3]
-
Model: Patient-derived xenograft (PDX) model PDX-0113, established from a high-grade serous ovarian cancer patient with resistance to carboplatin and paclitaxel.
-
Animal Model: NSG mice.
-
Treatment Groups:
-
Vehicle control
-
Carboplatin (50 mg/kg, weekly, I.P.) + nab-Paclitaxel (10 mg/kg, weekly, I.V.)
-
This compound (12.5 mg/kg, twice weekly, oral gavage)
-
Combination: this compound + Carboplatin + nab-Paclitaxel
-
-
Procedure: When tumors reached approximately 200 mm³, mice were randomized into treatment groups. Treatments were administered for two cycles. Tumor volume and body weight were monitored regularly.
-
Endpoint Analysis: Tumor growth inhibition was the primary endpoint. Immunohistochemistry was performed on tumor tissues to assess markers of proliferation (Ki-67), apoptosis (TUNEL), and cancer stem cells.
In Vitro Multiple Myeloma Cell Viability Assay [4]
-
Cell Lines: A panel of multiple myeloma (MM) cell lines, including bortezomib-sensitive and -resistant lines (KMS-11/BTZ, OPM-2/BTZ).
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Procedure: Cell viability was assessed using the MTS assay after a specified incubation period.
-
Endpoint Analysis: The concentration of this compound that resulted in a 50% reduction in cell viability (IC50) was calculated.
Signaling Pathways and Mechanisms of Action
Taxane (B156437) resistance is a multifaceted issue involving several cellular mechanisms.[9] this compound's mechanism of action appears to counteract some of these key resistance pathways.
Caption: this compound circumvents taxane resistance by inhibiting tubulin polymerization and downregulating BMI1 and MCL-1.
The diagram above illustrates how this compound's multifaceted mechanism of action may overcome common taxane resistance pathways. By directly inhibiting tubulin polymerization at the colchicine (B1669291) binding site, it induces mitotic arrest and apoptosis.[1][10] Furthermore, its ability to downregulate BMI1 targets the cancer stem cell population, which is often implicated in therapy resistance and relapse.[2][11] The downregulation of the anti-apoptotic protein MCL-1 further contributes to its pro-apoptotic effects.[5][6]
Conclusion
The available preclinical data suggests that this compound has a favorable cross-resistance profile in taxane-resistant cancer models. Its unique mechanism of action, which includes the inhibition of tubulin polymerization and the targeting of cancer stem cells via BMI1 downregulation, allows it to bypass common resistance mechanisms such as P-gp mediated drug efflux. The promising results in chemoresistant ovarian cancer and multiple myeloma models warrant further clinical investigation of this compound, both as a monotherapy and in combination with standard-of-care chemotherapies, for patients with taxane-refractory tumors. Clinical trials for this compound are currently ongoing for several cancer types, including leiomyosarcoma and diffuse intrinsic pontine glioma.[1][12][13]
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BMI1 mitigates chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. onclive.com [onclive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
PTC596: A Comparative Analysis of Efficacy in p53-Mutant versus p53-Wildtype Cancers
A detailed examination of the preclinical data reveals that the investigational drug PTC596 demonstrates efficacy in cancer models irrespective of their p53 mutation status. This suggests a therapeutic potential for this compound across a broad range of tumors, including those with dysfunctional p53, a common feature in many aggressive and treatment-resistant cancers.
The primary mechanism of action of this compound is the inhibition of tubulin polymerization, which leads to a G2/M phase mitotic arrest and subsequent apoptosis.[1] While initially identified for its ability to reduce levels of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1) protein, a component of the polycomb repressive complex 1 involved in epigenetic regulation and cancer stem cell maintenance, this is now understood to be a secondary effect of the potent mitotic arrest induced by the drug.[1][2]
Efficacy Independent of p53 Status
Multiple preclinical studies have consistently reported that the cytotoxic effects of this compound are independent of the tumor suppressor protein p53's functional status.[3][4] Research in mantle cell lymphoma (MCL) cell lines, for instance, demonstrated that the sensitivity to this compound did not correlate with p53 status.[3][5] Similarly, studies in acute myeloid leukemia (AML) cells and multiple myeloma (MM) cells have shown that this compound induces apoptosis regardless of whether the cells harbor wild-type or mutant TP53.[2][4] This p53-independent mechanism is a significant attribute, as TP53 is the most frequently mutated gene in human cancers, and its mutation often confers resistance to conventional chemotherapies that rely on functional p53 to induce apoptosis.[6][7]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines, highlighting its activity in the nanomolar range.
| Cell Line Type | Cancer Type | p53 Status | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | Mutant | Not specified, but sensitive | [3] |
| REC-1 | Mantle Cell Lymphoma | Wild-type | Not specified, but sensitive | [3] |
| General MCL lines | Mantle Cell Lymphoma | Mixed | 68 - 340 | [3] |
| AML cells | Acute Myeloid Leukemia | Not specified | Not specified, but sensitive | [4] |
| MM.1S | Multiple Myeloma | Wild-type | Not specified, but sensitive | [2] |
| RPMI8226 | Multiple Myeloma | Mutant | Not specified, but sensitive | [2] |
| U266 | Multiple Myeloma | Mutant | Not specified, but sensitive | [2] |
| OPM-2 | Multiple Myeloma | Mutant | Not specified, but sensitive | [2] |
| KMS-11 | Multiple Myeloma | Deletion | Not specified, but sensitive | [2] |
| Cell Line Type | Cancer Type | ED50 (nM) | Reference |
| General MCL lines | Mantle Cell Lymphoma | 150 - 507 | [3] |
In Vivo Efficacy
Preclinical xenograft models have further substantiated the anti-tumor activity of this compound. The drug has shown efficacy in models of leiomyosarcoma, a cancer type frequently associated with p53 deficiency.[1][8] Furthermore, this compound has demonstrated efficacy in glioblastoma models, including an orthotopic model where the standard-of-care agent temozolomide (B1682018) was inactive.[1][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines (both p53-mutant and p53-wildtype) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., leiomyosarcoma or glioblastoma) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Endpoint: The study may be concluded when tumors in the control group reach a specific size, or based on survival endpoints. Tumor growth inhibition is calculated.
Conclusion
The available preclinical evidence strongly indicates that this compound is a promising therapeutic agent with a mechanism of action that is independent of p53 status. Its ability to inhibit tubulin polymerization and induce mitotic arrest provides a rationale for its broad-spectrum anti-cancer activity. The efficacy of this compound in both p53-wildtype and p53-mutant cancer models suggests its potential to address a significant unmet need in oncology, particularly for tumors with limited treatment options due to TP53 mutations. Ongoing clinical trials in leiomyosarcoma and diffuse intrinsic pontine glioma will be crucial in determining the clinical utility of this compound.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating PTC596's Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical activity of PTC596 (also known as Unesbulin) in patient-derived xenograft (PDX) models of glioblastoma and leiomyosarcoma. By objectively comparing its performance with standard-of-care therapies and presenting the supporting experimental data, this document aims to inform ongoing research and drug development efforts.
Executive Summary
This compound is an investigational, orally bioavailable small molecule that has demonstrated potent anti-tumor activity in various preclinical cancer models. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest in the G2/M phase and subsequent apoptosis.[1] Additionally, this compound was initially identified for its ability to downregulate the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein, a key factor in cancer stem cell maintenance. This dual activity makes this compound a compelling candidate for cancers with high rates of recurrence and resistance to conventional therapies. This guide summarizes the available data on this compound's efficacy in PDX models, offering a direct comparison with standard-of-care agents for glioblastoma and leiomyosarcoma.
Performance in Glioblastoma PDX Models
This compound has been evaluated in a patient-derived glioblastoma (GBM) xenograft model, D-09–0500 MG, providing a direct comparison against the standard-of-care alkylating agent, temozolomide (B1682018).
Quantitative Data Summary
| Treatment Group | Dosing Schedule | Median Time to Tumor Volume of 1,000 mm³ (days) | Percent Increase in Time to 1,000 mm³ vs. Vehicle | Reference |
| Vehicle | - | 10.6 | - | [1] |
| This compound | 12 mg/kg, orally, twice per week | 37.8 | 257% | [1] |
| Temozolomide | 25 mg/kg, orally, daily for 5 days | Not specified, but inactive in an orthotopic model | - | [1] |
| This compound + Temozolomide | This compound: 12 mg/kg, orally, twice per week; Temozolomide: 25 mg/kg, orally, daily for 5 days | Synergistic efficacy observed | - | [1] |
Note: While the table provides data from a subcutaneous PDX model, it is important to note that in a separate orthotopic U-87 MG xenograft model, this compound demonstrated efficacy where temozolomide was inactive.[1]
Performance in Leiomyosarcoma Preclinical Models
Preclinical studies in leiomyosarcoma (LMS) models have demonstrated that this compound exhibits synergistic anti-tumor effects when combined with the standard-of-care chemotherapy agent dacarbazine (B1669748).[2] This promising preclinical activity was the basis for initiating clinical trials of the combination therapy in patients with advanced LMS.[1][3] While specific quantitative data from these preclinical PDX studies are not detailed in the available publications, the consistent reporting of a synergistic effect underscores the potential of this combination.
Clinical Trial Efficacy (for context)
A Phase 1b clinical trial of this compound (Unesbulin) in combination with dacarbazine in patients with advanced, heavily pretreated leiomyosarcoma demonstrated a favorable benefit-risk profile.[2][4]
| Treatment Group | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Unesbulin + Dacarbazine | Unesbulin: 300 mg twice per week; Dacarbazine: 1,000 mg/m² once every 21 days | 24.1% | 55.2% | [2] |
Mechanism of Action
This compound's anti-cancer activity stems from its interaction with the cellular machinery essential for cell division and survival.
Signaling Pathway Diagrams
Caption: this compound's dual mechanism of action.
Experimental Protocols
The following methodologies are based on the published preclinical study of this compound in a glioblastoma PDX model and general best practices for PDX studies.[1]
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Tumor tissue from a glioblastoma patient (D-09–0500 MG) was obtained with informed consent.
-
Implantation: The tumor tissue was homogenized into a cell suspension and injected subcutaneously into the right flank of athymic nude mice.
-
Serial Passaging: The resulting tumors were maintained by serial subcutaneous passage in subsequent cohorts of athymic nude mice to expand the model for efficacy studies.
In Vivo Efficacy Study in Glioblastoma PDX Model
-
Animal Model: Athymic nude mice bearing subcutaneous D-09–0500 MG glioblastoma xenografts.
-
Tumor Measurement: Tumor volumes were calculated using the formula: (length x width²) / 2.
-
Randomization: When tumors reached a predetermined size, mice were randomized into treatment and control groups with similar average initial tumor sizes.
-
Treatment Administration:
-
This compound: Administered orally at a dose of 12 mg/kg, twice weekly.
-
Temozolomide: Administered orally at a dose of 25 mg/kg, daily for 5 consecutive days.
-
Combination Therapy: Both agents were administered according to their respective schedules.
-
Vehicle Control: The vehicle used for drug formulation was administered to the control group.
-
-
Endpoint: The primary endpoint was the time for tumors to reach a volume of 1,000 mm³.
Experimental Workflow Diagram
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of Unesbulin (this compound) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase Ib Study of Unesbulin (this compound) Plus Dacarbazine for the Treatment of Locally Recurrent, Unresectable or Metastatic, Relapsed or Refractory Leiomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PTC596 and Vinca Alkaloids on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational small molecule PTC596 and the well-established class of chemotherapeutic agents, the vinca (B1221190) alkaloids, focusing on their respective impacts on microtubule dynamics. This comparison is supported by experimental data and detailed methodologies for key assays.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] Their dynamic nature makes them a prime target for anticancer therapies. Both this compound and vinca alkaloids disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, but through distinct mechanisms of action.[1][2] This guide explores these differences to inform future research and drug development.
Mechanism of Action
This compound is an orally bioavailable small molecule that inhibits tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin.[1][3] This interaction is unique and structurally distinct from other colchicine-site binders.[1] Originally identified for its ability to inhibit the BMI1 protein, subsequent research has demonstrated that its primary anticancer activity stems from its potent induction of G2/M mitotic arrest and apoptosis due to the inhibition of tubulin polymerization.[1] A key advantage of this compound is that it is not a substrate for P-glycoprotein (P-gp), a common drug efflux pump that contributes to multidrug resistance, a significant limitation for many chemotherapeutics, including vinca alkaloids.[1]
Vinca alkaloids , such as vincristine (B1662923) and vinblastine, are a class of natural products derived from the Madagascar periwinkle.[4][5] They also inhibit microtubule polymerization, leading to mitotic arrest and apoptosis.[2][6][7] However, they bind to a distinct site on β-tubulin, often referred to as the "vinca domain".[2][8] At low concentrations, vinca alkaloids can suppress microtubule dynamics without significantly altering the microtubule mass, while at higher concentrations, they lead to microtubule depolymerization.[9][10] A major clinical challenge with vinca alkaloids is the development of drug resistance, frequently mediated by the overexpression of P-gp.[6][11]
dot
Caption: Mechanism of Action of this compound and Vinca Alkaloids on Microtubules.
Comparative Data
The following tables summarize the key characteristics and reported in vitro activities of this compound and vinca alkaloids.
| Feature | This compound | Vinca Alkaloids |
| Target | β-tubulin | β-tubulin |
| Binding Site | Colchicine site[1] | Vinca domain[2] |
| Mechanism | Inhibition of tubulin polymerization[1][12] | Inhibition of tubulin polymerization[4][6] |
| Oral Bioavailability | High[1] | Low[1] |
| P-gp Substrate | No[1] | Yes[1][6] |
Table 1: General Characteristics of this compound and Vinca Alkaloids.
| Cell Line | Cancer Type | This compound IC50 (nM) | Vinca Alkaloid (Drug) | Vinca Alkaloid IC50 (nM) |
| Various (Mean of 18 cell lines) | Various | 2.5 ± 2.1[13] | - | - |
| AML Cell Lines (Mean) | Acute Myeloid Leukemia | 30.7[14] | - | - |
| Mantle Cell Lymphoma (SP cells) | Mantle Cell Lymphoma | 138[15] | - | - |
Table 2: Comparative In Vitro Cytotoxicity (IC50) Data. (Note: Direct comparative IC50 data in the same cell lines from a single study is limited. Data is compiled from various sources.)
Experimental Protocols
Tubulin Polymerization Assay
This assay is fundamental for assessing the direct effect of compounds on microtubule formation in vitro.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.[16][17] An alternative fluorescence-based method uses a reporter like DAPI, which increases in fluorescence upon binding to polymerized microtubules.[16]
Methodology:
-
Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP and glycerol (B35011) on ice.[16] Prepare serial dilutions of the test compounds (this compound or vinca alkaloids) and a vehicle control.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions.[18]
-
Initiation: To start the reaction, add the cold tubulin polymerization mix to each well.[16]
-
Data Acquisition: Immediately place the plate in a microplate reader heated to 37°C and measure the absorbance at 340 nm (or fluorescence) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[17][18]
-
Data Analysis: Plot the absorbance or fluorescence intensity against time. The resulting sigmoidal curve allows for the determination of the lag phase (nucleation), the maximum rate of polymerization (Vmax), and the steady-state polymer mass.[18]
dot
Caption: Experimental Workflow for Tubulin Polymerization Assay.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of drug treatment on the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently labeled secondary antibody for visualization under a microscope.[19][20]
Methodology:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound, vinca alkaloids, or a vehicle control for a specified duration.[19]
-
Fixation: Wash the cells with PBS and then fix with a solution like 4% paraformaldehyde to preserve the cellular structure.[20]
-
Permeabilization: Wash again with PBS and then permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.[20]
-
Blocking: Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody against α-tubulin, followed by washing and incubation with a fluorescently-conjugated secondary antibody.[19]
-
Counterstaining and Mounting: Optionally, stain the nuclei with DAPI. Mount the coverslips on microscope slides with an antifade mounting medium.[20]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope and capture images to analyze the microtubule morphology.[19]
dot
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI).[21] The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases.[21]
Methodology:
-
Cell Harvest and Fixation: Harvest cells after treatment and wash with PBS. Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes and preserve the DNA.[22][23]
-
Staining: Wash the fixed cells to remove the ethanol and then resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).[21][23]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.
-
Data Analysis: The data is typically displayed as a histogram of DNA content. Software is used to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[23] A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[21]
dot
Caption: Logical Flow of Cell Cycle Analysis via Flow Cytometry.
Conclusion
This compound and vinca alkaloids both effectively target microtubule dynamics to induce cancer cell death. However, this compound presents several potential advantages, including high oral bioavailability and the ability to circumvent P-gp-mediated multidrug resistance. Its unique binding to the colchicine site further differentiates it from the vinca alkaloids. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of these and other microtubule-targeting agents, which is crucial for the development of more effective and durable cancer therapies.
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent. [vivo.weill.cornell.edu]
- 4. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinca alkaloids as a potential cancer therapeutics: recent update and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. koontzoncology.com [koontzoncology.com]
- 11. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Targeting of BMI-1 expression by the novel small molecule this compound in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tubulin Polymerization Assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Assessing the Therapeutic Window of PTC596 Compared to Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of PTC596, an investigational small-molecule tubulin-binding agent, with other established mitotic inhibitors. The information is supported by preclinical and clinical experimental data to aid in the assessment of its therapeutic potential.
Introduction to this compound and the Therapeutic Window
This compound (also known as Unesbulin) is an orally bioavailable, small-molecule investigational drug that targets tubulin polymerization, a critical process for cell division.[1][2][3][4] By disrupting this process, this compound induces a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[1][5] A key characteristic that distinguishes this compound is its ability to bind to the colchicine (B1669291) site of tubulin.[1][2][3] Unlike many other tubulin-binding agents, this compound is not a substrate for P-glycoprotein, a protein that can pump drugs out of cancer cells, and it can cross the blood-brain barrier.[1][3]
The therapeutic window, or therapeutic index, is a critical concept in drug development. It represents the range of doses at which a drug is effective without being excessively toxic. A wider therapeutic window suggests a better safety profile, allowing for more flexibility in dosing to achieve optimal efficacy. This guide assesses the therapeutic window of this compound by comparing its potency, efficacy, and toxicity profile with those of other well-known mitotic inhibitors, such as paclitaxel (B517696) and vincristine.
Mechanism of Action: Mitotic Inhibitors
Mitotic inhibitors are a class of chemotherapy drugs that target mitosis (cell division).[6][7] Their primary mechanism involves the disruption of microtubules, which are essential components of the cytoskeleton and the mitotic spindle that segregates chromosomes during cell division.[6][7][8] These agents are broadly categorized based on their specific effect on microtubule dynamics:
-
Microtubule Stabilizers (e.g., Taxanes like Paclitaxel): These agents bind to β-tubulin and stabilize microtubules, preventing their depolymerization.[9] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal mitotic spindles, mitotic arrest, and subsequent cell death.[9]
-
Microtubule Destabilizers (e.g., Vinca Alkaloids like Vincristine and Colchicine-site binders like this compound): These agents prevent the polymerization of tubulin into microtubules.[1][7] this compound specifically binds to the colchicine site on tubulin, inhibiting the formation of the mitotic spindle, which results in G2/M arrest and apoptosis.[1][2][3]
While the primary mechanism of this compound is the inhibition of tubulin polymerization, it was initially identified for its ability to reduce levels of B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein.[1][10] Subsequent research has shown that the downregulation of BMI1 is a secondary event following the potent induction of mitotic arrest.[1][11]
References
- 1. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of this compound, a Novel Tubulin-Binding Agent, in Subjects With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugs.com [drugs.com]
- 7. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 8. lungcancer.net [lungcancer.net]
- 9. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. The anti-mitotic agents PTC-028 and this compound display potent activity in pre-clinical models of multiple myeloma but challenge the role of BMI-1 as an essential tumour gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PTC596 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of PTC596, a novel small-molecule tubulin-binding agent. By objectively comparing this compound with other tubulin inhibitors and presenting supporting experimental data, this document aims to equip researchers with the necessary information to design and interpret in vivo studies.
Introduction to this compound and its Target
This compound is an orally bioavailable small molecule that has shown broad-spectrum anticancer activity in preclinical studies.[1][2] It functions by binding to the colchicine (B1669291) site on β-tubulin, a key component of microtubules.[1][2] This interaction disrupts the dynamic process of microtubule polymerization, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][4] While initially identified for its ability to downregulate the BMI1 protein, this is now understood to be a secondary effect of the primary mechanism of tubulin binding.[2] this compound is currently under investigation in clinical trials for various cancers, including leiomyosarcoma and diffuse intrinsic pontine glioma (DIPG).
In Vivo Target Engagement Validation: Methodologies and Comparison
Validating that a drug engages its intended target in a living organism is a critical step in drug development. For tubulin-binding agents like this compound, this involves demonstrating a direct or indirect effect on microtubule dynamics within the tumor tissue. This section compares key methodologies for assessing in vivo target engagement of tubulin inhibitors.
Direct Measurement of Tubulin Polymerization Status
A direct method to assess the in vivo activity of tubulin inhibitors is to measure the ratio of polymerized (microtubules) to soluble (free tubulin dimers) tubulin in tumor tissue. This provides a direct readout of the drug's effect on microtubule dynamics.
Experimental Protocol: In Vivo Microtubule Polymerization Assay
This protocol is adapted from methodologies used to assess the in vivo effects of tubulin-targeting agents.
-
Animal Model and Treatment:
-
Establish tumor xenografts in immunocompromised mice (e.g., subcutaneous injection of cancer cells).
-
Once tumors reach a specified size, administer this compound or a vehicle control orally at the desired dose and schedule.
-
Alternative tubulin inhibitors, such as colchicine or combretastatin (B1194345) A-4, can be used as comparators.
-
-
Tumor Tissue Harvesting and Fractionation:
-
At selected time points after treatment, euthanize the animals and excise the tumors.
-
Immediately homogenize the tumor tissue in a microtubule-stabilizing buffer (containing components like glycerol, non-ionic detergents, and GTP) to preserve the in vivo polymerization state.
-
Separate the polymerized microtubules from the soluble tubulin fraction by ultracentrifugation. The pellet will contain the polymerized microtubules, and the supernatant will contain the soluble tubulin.
-
-
Western Blot Analysis:
-
Depolymerize the microtubule pellet using a calcium-containing buffer.
-
Resolve equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and probe with an antibody specific for α-tubulin or β-tubulin.
-
Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for soluble and polymerized tubulin using densitometry software.
-
Calculate the ratio of polymerized to total tubulin (polymerized + soluble) for each treatment group.
-
A significant decrease in this ratio in the this compound-treated group compared to the vehicle control indicates target engagement and inhibition of tubulin polymerization.
-
Experimental Workflow for In Vivo Tubulin Polymerization Assay
References
- 1. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Early Clinical Development of this compound, a Novel Small-Molecule Tubulin-Binding Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The combination of the tubulin binding small molecule this compound and proteasome inhibitors suppresses the growth of myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PTC596: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for PTC596, an investigational small-molecule tubulin-binding agent. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. As this compound exhibits cytotoxic properties, all waste generated during its handling and use must be treated as hazardous cytotoxic waste.
Waste Classification and Segregation
Proper segregation of waste at the point of generation is the most critical step in the disposal process. All materials that have come into contact with this compound must be disposed of as cytotoxic waste. This includes, but is not limited to, unused or expired this compound, contaminated personal protective equipment (PPE), labware, and solutions.
Table 1: this compound Waste Classification and Disposal Streams
| Waste Type | Description | Recommended Container | Disposal Method |
| Bulk this compound Waste | Unused or expired solid this compound; concentrated stock solutions. | Black Hazardous Waste Container | Collection by a licensed hazardous waste contractor for incineration. |
| Trace Contaminated Solids | Contaminated PPE (gloves, gowns, masks), absorbent pads, wipes, empty vials, and plasticware. | Yellow Cytotoxic Waste Container | Incineration through a certified medical or hazardous waste facility. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Yellow Sharps Container (labeled "Cytotoxic") | Collection by a licensed medical waste contractor for incineration. |
| Liquid Waste | Aqueous solutions containing this compound (e.g., from cell culture media). | Labeled, leak-proof hazardous waste container. | Collection by a licensed hazardous waste contractor. Chemical neutralization may be an option depending on local regulations and facility capabilities. |
Step-by-Step Disposal Procedures
Follow these procedures to ensure the safe and compliant disposal of all this compound-related waste.
Disposal of Bulk this compound (Unused/Expired Product)
-
Do not dispose of solid this compound or concentrated solutions in the regular trash or down the drain.
-
Place the original vial or a securely sealed container with the bulk this compound into a designated black hazardous waste container .
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
-
Store the container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by a licensed hazardous waste disposal service.
Disposal of Trace Contaminated Solids
-
At the end of each procedure involving this compound, collect all contaminated solid waste, including gloves, gowns, bench paper, and empty plasticware.
-
Place these materials into a designated yellow cytotoxic waste bag or container .[1]
-
Once the bag or container is full (do not overfill), securely seal it.
-
Store the sealed container in a designated area for cytotoxic waste pickup.
Disposal of Contaminated Sharps
-
Immediately after use, dispose of all sharps (needles, syringes, etc.) that have been in contact with this compound into a puncture-resistant yellow sharps container specifically designated for cytotoxic waste .[2]
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, securely close and lock the lid.
-
Place the sealed container in the designated area for cytotoxic waste collection.
Disposal of Liquid Waste
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and an approximate concentration.
-
Store the liquid waste container in a secondary containment bin within a designated SAA.
-
Arrange for collection by a licensed hazardous waste contractor.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include double gloves, a disposable gown, and safety goggles.
-
Contain the Spill: Use a chemotherapy spill kit or absorbent pads to gently cover and contain the spill, working from the outside in.
-
Clean the Area: Once the spill is absorbed, clean the area with an appropriate decontaminating solution (e.g., a detergent solution followed by a bleach solution, then water).
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in a yellow cytotoxic waste container.
Diagrams
The following diagrams illustrate the logical workflow for this compound waste disposal and the decision-making process for proper waste segregation.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision tree for segregating this compound waste.
References
Personal protective equipment for handling PTC596
Essential Safety and Handling Guide for PTC596
This guide provides crucial safety, handling, and disposal information for this compound (also known as Unesbulin), a small molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI1).[1][2][3] This information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table outlines the recommended personal protective equipment based on available safety data.[4]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling the compound to protect against splashes.[5] |
| Hands | Nitrile gloves | Wear disposable nitrile gloves to prevent skin contact.[5][6] For handling the pure compound or concentrated solutions, double gloving is recommended.[5][6] Change gloves immediately if contaminated.[6] |
| Body | Laboratory coat | A standard, fully buttoned lab coat should be worn to protect clothing and skin.[5][6] |
| Respiratory | Not generally required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary.[5] Use a chemical fume hood when weighing the solid compound or preparing stock solutions to avoid inhaling dust.[5] |
Operational Plans: Handling and Disposal
Adherence to proper handling and disposal protocols is critical for laboratory safety and environmental protection.
Handling and Storage Procedures
-
Receiving and Inspection :
-
Upon receipt, inspect the external packaging for any signs of damage.
-
Before opening, don the minimum required PPE (lab coat, safety glasses, and nitrile gloves).[6]
-
Open the package in a designated area, such as a chemical fume hood.[6]
-
Verify that the compound name and CAS number on the vial match your order.
-
-
Preparation of Solutions :
-
Storage :
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[5]
-
Solid Waste :
-
Contaminated PPE (gloves, disposable lab coats), empty vials, and other solid materials should be collected in a designated, clearly labeled hazardous waste container.[6]
-
-
Liquid Waste :
-
Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Decontamination :
-
Work surfaces should be decontaminated after handling the compound.
-
-
Consult EHS :
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
